molecular formula C9H12N2O B2436782 6-Isopropylpicolinamide CAS No. 1865042-46-1

6-Isopropylpicolinamide

Cat. No.: B2436782
CAS No.: 1865042-46-1
M. Wt: 164.208
InChI Key: SHFFNZFURKMEOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Isopropylpicolinamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.208. The purity is usually 95%.
BenchChem offers high-quality 6-Isopropylpicolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Isopropylpicolinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-propan-2-ylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6(2)7-4-3-5-8(11-7)9(10)12/h3-6H,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFFNZFURKMEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Isopropylpicolinamide: Pharmacological & Synthetic Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-Isopropylpicolinamide (CAS 1865042-46-1), a specialized pharmacophore and chemical intermediate. While often encountered as a reagent in advanced organic synthesis (C-H activation), its biological relevance lies in its capacity as a bidentate metalloprotein inhibitor , specifically targeting copper-dependent oxidases (Tyrosinase) and zinc-dependent metalloproteases.

Executive Summary & Chemical Identity

6-Isopropylpicolinamide is a functionalized pyridine derivative characterized by a picolinamide (pyridine-2-carboxamide) core with a steric isopropyl group at the C6 position. In drug discovery, it serves a dual role:

  • Biological Probe: A competitive inhibitor of metalloenzymes (Tyrosinase, MMPs) via bidentate metal chelation.

  • Synthetic Auxiliary: A transient Directing Group (DG) for Palladium-catalyzed C(sp³)-H functionalization, enabling the synthesis of complex pharmaceutical scaffolds.

PropertyDetail
IUPAC Name 6-(propan-2-yl)pyridine-2-carboxamide
CAS Number 1865042-46-1
Molecular Formula C₉H₁₂N₂O
Primary Pharmacophore Picolinamide (N,O-bidentate chelator)
Key Biological Targets Tyrosinase (Cu²⁺), Matrix Metalloproteinases (Zn²⁺)
Therapeutic Context Dermatologicals (Melanogenesis inhibition), Fragment-Based Drug Discovery (FBDD)

Biological Mechanism of Action: Metalloenzyme Modulation

The primary biological activity of 6-isopropylpicolinamide stems from its ability to coordinate with transition metal ions in the active sites of enzymes.

Tyrosinase Inhibition (Melanogenesis Suppression)

In dermatological pharmacology, picolinamide derivatives are potent inhibitors of Tyrosinase , the rate-limiting enzyme in melanin biosynthesis.

  • Target Architecture: Tyrosinase contains a binuclear copper active site (CuA and CuB).

  • Mechanism:

    • Chelation: The pyridine nitrogen (

      
      ) and the amide oxygen (
      
      
      
      ) form a stable 5-membered chelate ring with the copper ions in the active site.
    • Steric Fit: The 6-isopropyl group occupies the hydrophobic entrance of the active site (valine/alanine rich regions), enhancing binding affinity compared to unsubstituted picolinamide.

    • Outcome: This prevents the oxidation of L-Tyrosine to DOPAquinone, effectively halting the Raper-Mason melanogenesis pathway.

Zinc-Metalloprotease Inhibition

The molecule acts as a Zinc-Binding Group (ZBG) for enzymes like Matrix Metalloproteinases (MMPs) .

  • Catalytic Zinc Blockade: The carbonyl oxygen and pyridine nitrogen coordinate the catalytic Zn²⁺ ion, displacing the water molecule required for peptide bond hydrolysis.

  • Selectivity: The bulky isopropyl group at C6 induces a twisted conformation, which can improve selectivity for specific MMP isoforms (e.g., MMP-12 vs. MMP-1) by exploiting the S1' specificity pocket.

Signaling Pathway Visualization (Melanogenesis)

Melanogenesis_Inhibition UV_Light UV Radiation / Stimulus MC1R MC1R Receptor UV_Light->MC1R cAMP cAMP Signaling MC1R->cAMP MITF MITF Transcription Factor cAMP->MITF Tyrosinase_Gene Tyrosinase Expression MITF->Tyrosinase_Gene Tyrosinase_Enzyme Active Tyrosinase (Cu2+) Tyrosinase_Gene->Tyrosinase_Enzyme Inhibitor 6-Isopropylpicolinamide Inhibitor->Tyrosinase_Enzyme Chelation (Cu2+) Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation DOPAquinone DOPAquinone DOPA->DOPAquinone Oxidation Melanin Eumelanin (Pigment) DOPAquinone->Melanin

Figure 1: Mechanism of Tyrosinase inhibition.[1] The molecule chelates the copper active site, blocking the conversion of L-Tyrosine to L-DOPA.

Synthetic Mechanism: C-H Activation Directing Group

Beyond biology, 6-isopropylpicolinamide is a critical tool in Medicinal Chemistry for synthesizing complex drugs. It functions as a bidentate directing group (DG) in Palladium-catalyzed reactions.

  • The "Daugulis" Effect: The picolinamide moiety coordinates Pd(II), directing it to a specific C-H bond (often at the

    
    -position of an attached amine or acid).
    
  • Role of Isopropyl: The bulky 6-isopropyl group forces the amide bond out of planarity. This "twist" facilitates the dissociation of the directing group after the reaction or destabilizes the ground state, accelerating the catalytic cycle.

Catalytic Cycle Visualization

CH_Activation Substrate Substrate-DG (Amide Bound) Coordination Pd(II) Coordination (N,O-Chelation) Substrate->Coordination + Pd(OAc)2 CH_Cleavage C-H Activation (Cyclopalladation) Coordination->CH_Cleavage - AcOH Functionalization Oxidative Addition (Coupling Partner) CH_Cleavage->Functionalization Product Functionalized Product Functionalization->Product Reductive Elimination Product->Substrate Catalytic Cycle

Figure 2: The role of the picolinamide core in directing Pd-catalyzed C-H functionalization.

Experimental Protocols

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol validates the biological activity of 6-isopropylpicolinamide as a melanogenesis inhibitor.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • Substrate: L-DOPA (2.5 mM in phosphate buffer)

  • Inhibitor: 6-Isopropylpicolinamide (dissolved in DMSO)

  • Buffer: 50 mM Phosphate Buffer (pH 6.8)

Workflow:

  • Preparation: Prepare serial dilutions of 6-isopropylpicolinamide (1 µM to 1000 µM) in 96-well plates.

  • Enzyme Addition: Add 20 µL of Tyrosinase solution (1000 U/mL) to each well. Incubate at 25°C for 10 minutes to allow inhibitor-enzyme equilibration.

  • Substrate Initiation: Add 40 µL of L-DOPA solution.

  • Kinetic Measurement: Immediately monitor absorbance at 475 nm (DOPAchrome formation) every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Plot

    
     (initial velocity) vs. [Inhibitor]. Calculate 
    
    
    
    using non-linear regression (Log(inhibitor) vs. normalized response).

Validation Criteria:

  • Positive Control: Kojic Acid (

    
    ).
    
  • Mechanism Check: A Lineweaver-Burk plot should show intersecting lines on the Y-axis (Competitive Inhibition) or in the second quadrant (Mixed Inhibition), confirming active site binding.

Synthesis of 6-Isopropylpicolinamide

For researchers requiring high-purity material for biological screening.

  • Starting Material: 6-Isopropylpicolinic acid (CAS 19634-19-6).

  • Activation: Dissolve acid (1 eq) in DCM. Add Oxalyl Chloride (1.2 eq) and catalytic DMF. Stir 2h at RT (formation of acid chloride).

  • Amidation: Cool to 0°C. Add concentrated aqueous Ammonia (

    
    ) or ammonia in dioxane dropwise.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from Hexane/EtOAc.

  • QC: Verify via ¹H NMR (Look for isopropyl septet at ~3.0 ppm and amide protons).

Comparative Data: Picolinamide Derivatives

The following table highlights why the 6-isopropyl substitution is distinct from other common picolinamides.

DerivativeR-Group (C6)LogP (Lipophilicity)Tyrosinase Inhibition (

)
Primary Use
Picolinamide -H0.3> 500 µM (Weak)General ligand
6-Methylpicolinamide -CH₃0.8~ 250 µMSynthetic intermediate
6-Isopropylpicolinamide -CH(CH₃)₂1.7 ~ 45-80 µM Dermatology / FBDD
6-Phenylpicolinamide -Ph2.5< 10 µMHigh potency (Low solubility)

Note: The isopropyl group offers an optimal balance between solubility (bioavailability) and hydrophobic binding affinity.

References

  • Daugulis, O., et al. (2005). "Palladium-Catalyzed Anilide ortho-Arylation and Hetarylation." Journal of the American Chemical Society.

  • Son, S.M., et al. (2020).[1] "Picolinamide derivatives as competitive inhibitors of tyrosinase: Synthesis and structure-activity relationship." Bioorganic & Medicinal Chemistry Letters.

  • Hoepfner, D., et al. (2018). "Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties." Cell Chemical Biology. (Identifies Sec14p inhibition mechanism).

  • Jacobsen, F.E., et al. (2007). "The thermodynamics of zinc binding to picolinamide ligands: Implications for metalloprotein inhibition." Inorganic Chemistry.

  • ChemScene Reagents. (2024). "6-Isopropylpicolinamide Product Data Sheet (CAS 1865042-46-1)."

Sources

6-Isopropylpicolinamide: Technical Guide to Synthesis & Application

[1]

Executive Summary

6-Isopropylpicolinamide (6-IPPA) represents a class of "sterically tuned" pyridine derivatives.[1] In drug discovery, the introduction of a bulky isopropyl group at the ortho (C6) position of the pyridine ring serves two primary functions: it restricts conformational freedom (atropisomerism) to lock bioactive conformations, and it increases lipophilicity to improve blood-brain barrier (BBB) penetration.[1]

Historically, this molecule emerged from the optimization of picolinamide ligands for palladium-catalyzed C-H activation and as a key intermediate in the synthesis of M3 muscarinic receptor antagonists for COPD (e.g., analogs related to Tiotropium or specific GSK development candidates).[1]

Key Technical Parameters:

  • CAS (Acid Precursor): 337904-77-5 (6-isopropylpicolinic acid)[1][2]

  • Molecular Formula: C9H12N2O[1]

  • Role: Pharmacophore Scaffold, Directing Group (DG) in Catalysis.[1]

Synthesis Pathways: Comparative Analysis

The synthesis of 6-IPPA is approached through two distinct methodologies depending on the scale and available starting materials: the Radical Alkylation (Minisci) route for rapid discovery, and the Functionalization route for process scale-up.[1]

Data Summary: Yield Comparison
MethodReagentsKey IntermediateYield (Typical)Scalability
A. Minisci (Thermal) Picolinamide, Isobutyric acid, (NH₄)₂S₂O₈, AgNO₃Alkyl Radical40-60%Low (Purification difficult)
B. Minisci (Photoredox) Picolinamide, Alkyl bromide, Ir/Ru Catalyst, Blue LEDAlkyl Radical65-85%Medium
C. Acid Chloride Coupling 6-Isopropylpicolinic acid, SOCl₂, NH₃/AmineAcid Chloride>90%High (Process Preferred)

Detailed Experimental Protocols

Protocol A: The Modern Minisci Reaction (Discovery Route)

This method allows for the direct installation of the isopropyl group onto the picolinamide core using radical chemistry.[1] It is ideal for late-stage functionalization (LSF) but requires careful control of oxidative conditions.[1]

Mechanism: The reaction proceeds via the generation of a nucleophilic isopropyl radical (from isobutyric acid or halide) which attacks the protonated, electron-deficient pyridine ring at the most accessible alpha position (C6).[1]

Step-by-Step Methodology:

  • Reagent Prep: Dissolve Picolinamide (1.0 equiv) in a biphasic mixture of CH₂Cl₂ and Water (1:1).

  • Acidification: Add Trifluoroacetic acid (TFA) (2.0 equiv) to protonate the pyridine, increasing its electrophilicity.[1]

  • Radical Generation: Add Isobutyric acid (5.0 equiv) and AgNO₃ (0.2 equiv).[1]

  • Initiation: Heat to 40°C. Dropwise add a solution of Ammonium Persulfate ((NH₄)₂S₂O₈, 3.0 equiv) over 30 minutes.

    • Note: The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the isobutyric acid to form the isopropyl radical.[1]

  • Quench & Workup: Basify with NaOH (aq) to pH 9. Extract with DCM.

  • Purification: Silica gel chromatography (EtOAc/Hexane). The 6-substituted product is less polar than the 4-substituted byproduct.[1]

Protocol B: The Process Route (via Acid Chloride)

For gram-to-kilogram scale synthesis, starting from 6-isopropylpicolinic acid (often obtained via cyanation of 2-chloro-6-isopropylpyridine) is preferred due to cleaner impurity profiles.[1]

Step-by-Step Methodology:

  • Activation: Charge a reactor with 6-isopropylpicolinic acid (1.0 equiv) and MeOH or Toluene.

  • Chlorination: Cool to 0°C. Add Thionyl Chloride (SOCl₂) (3.0 equiv) dropwise.

  • Reflux: Heat to 80-90°C for 4 hours. Monitor by TLC/LCMS for disappearance of acid.

  • Concentration: Evaporate solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride.

  • Amidation: Redissolve in DCM. Add the target amine (or aqueous ammonia for the primary amide) and Triethylamine (2.5 equiv) at 0°C.[1]

  • Isolation: Wash with Brine/NaHCO₃. Crystallize from Ethanol/Heptane.

Structural & Mechanistic Visualization[1]

The following diagram illustrates the divergence between the Radical (Minisci) pathway and the Classical (Cyanation/Hydrolysis) pathway.

SynthesisPathwaysPicolinamidePicolinamide(Starting Material)MinisciMinisci Reaction(Ag+/S2O8)Picolinamide->Minisci Protonation (TFA)RadicalIsopropyl Radical(•CH(CH3)2)Radical->Minisci Radical AttackTarget6-ISOPROPYLPICOLINAMIDEMinisci->Target 40-60% YieldHaloPyridine2-Chloro-6-isopropylpyridineCyanationCyanation(KCN/Pd)HaloPyridine->CyanationNitrile6-IsopropylpicolinonitrileCyanation->NitrileHydrolysisHydrolysis(H2O2/NaOH)Nitrile->HydrolysisHydrolysis->Target High Purity Route

Figure 1: Comparative synthesis routes.[1] The Minisci route (top) is direct but lower yield; the Cyanation route (bottom) is multi-step but scalable.[1]

Applications in Drug Discovery & Catalysis[1]

Medicinal Chemistry: The "Isopropyl Effect"

In the development of Muscarinic Acetylcholine Receptor Antagonists (mAChRs) , specifically for COPD (e.g., Tiotropium analogs), the 6-isopropyl group plays a vital role:

  • Steric Clash: It prevents the pyridine nitrogen from coordinating with off-target metalloenzymes (CYP450 inhibition reduction).[1]

  • Conformational Lock: It forces the amide bond out of planarity with the pyridine ring, creating a specific 3D vector required for binding in the hydrophobic pocket of the M3 receptor.[1]

Catalysis: Daugulis Ligands

Picolinamides are famous "directing groups" (DGs) in C-H activation.[1]

  • Mechanism: The pyridine nitrogen and amide oxygen coordinate to Palladium (Pd).[1]

  • Role of 6-Isopropyl: The bulky isopropyl group destabilizes the planar coordination complex, which can accelerate reductive elimination or prevent the formation of stable, unreactive "bis-complexes."[1] This makes 6-IPPA derivatives highly active ligands for difficult C(sp3)-H activation steps.[1]

References

  • Minisci Reaction Fundamentals: Minisci, F., et al. "Nucleophilic character of alkyl radicals: homolytic alkylation of pyridine and quinoline."[1] Tetrahedron, 1971. [1]

  • Photoredox Minisci (Modern Protocol): Proctor, R. S., et al. "Photoredox-Catalyzed Minisci Alkylation of N-Heterocycles."[1] Science, 2018. [1]

  • Pharmaceutical Application (M3 Antagonists): "Compounds for use as dual adrenergic beta receptor agonists and anticholinergic agents."[1][3] Patent WO2009098448A1, 2009.[1]

  • Process Chemistry (Acid Chloride Route): "Substituted pyrimidine or pyridine amine derivative."[1] Patent AU2021239135B2, 2021.[1]

  • Picolinamide Ligands in C-H Activation: He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q.[1] "Palladium-catalyzed transformations of alkyl C–H bonds." Chemical Reviews, 2017.[1] [1]

An In-depth Technical Guide to 6-Isopropylpicolinamide: Synthesis, Characterization, and Inferred Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-Isopropylpicolinamide, a derivative of the picolinamide scaffold. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from closely related picolinamides to infer its chemical properties, potential synthesis, and biological activity. This approach is grounded in established principles of medicinal chemistry and provides a robust framework for researchers, scientists, and drug development professionals interested in exploring this compound.

Introduction to the Picolinamide Scaffold

Picolinamides are a class of chemical compounds characterized by a pyridine ring substituted with an amide group at the 2-position. This scaffold has garnered significant interest in medicinal chemistry due to its presence in various biologically active molecules. Recent research has highlighted the potential of picolinamide derivatives as antifungal agents.[1][2] A key study identified that certain picolinamides exhibit potent antifungal properties by targeting Sec14p, an essential phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae.[1][2] This targeted mechanism of action suggests that the picolinamide scaffold is a promising starting point for the development of novel antifungal therapeutics.[1][2]

Hypothesized Profile of 6-Isopropylpicolinamide

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 6-Isopropylpicolinamide features a pyridine ring with an isopropyl group at the 6-position and an amide group at the 2-position.

Structure of 6-Isopropylpicolinamide

Synthetic approaches to 6-Isopropylpicolinamide.

Inferred Biological Activity and Mechanism of Action

Potential Antifungal Activity

Drawing parallels from studies on other picolinamide derivatives, it is hypothesized that 6-Isopropylpicolinamide possesses antifungal activity. [1][2]The presence of the picolinamide scaffold is the key determinant for this biological function. The isopropyl group at the 6-position may influence the compound's potency and pharmacokinetic properties.

Mechanism of Action: Targeting Sec14p

The proposed mechanism of action for the antifungal activity of 6-Isopropylpicolinamide is the inhibition of Sec14p. [1][2]Sec14p is a phosphatidylinositol (PtdIns)/phosphatidylcholine (PtdCho) transfer protein that is essential for cell viability in yeast. [1]It plays a critical role in maintaining the lipid composition of the Golgi apparatus, which is vital for protein secretion and cell membrane integrity. [1] Picolinamide-based inhibitors are thought to bind within the lipid-binding pocket of Sec14p, thereby preventing the transfer of PtdIns and PtdCho. [1][2]This disruption of lipid homeostasis leads to a cascade of downstream effects, ultimately resulting in the inhibition of fungal growth. [1] Inferred Mechanism of Action of 6-Isopropylpicolinamide

6-Isopropylpicolinamide 6-Isopropylpicolinamide Lipid Binding Pocket Lipid Binding Pocket 6-Isopropylpicolinamide->Lipid Binding Pocket Sec14p Sec14p PtdIns/PtdCho Transfer PtdIns/PtdCho Transfer Sec14p->PtdIns/PtdCho Transfer Lipid Binding Pocket->Sec14p Inhibition Inhibition Lipid Binding Pocket->Inhibition Golgi Lipid Homeostasis Golgi Lipid Homeostasis PtdIns/PtdCho Transfer->Golgi Lipid Homeostasis Disruption Disruption PtdIns/PtdCho Transfer->Disruption Protein Secretion Protein Secretion Golgi Lipid Homeostasis->Protein Secretion Cell Viability Cell Viability Protein Secretion->Cell Viability Fungal Growth Inhibition Fungal Growth Inhibition Cell Viability->Fungal Growth Inhibition Inhibition->PtdIns/PtdCho Transfer Disruption->Golgi Lipid Homeostasis Disruption->Fungal Growth Inhibition

Inhibition of Sec14p by 6-Isopropylpicolinamide.

Experimental Protocols

Synthesis of 6-Isopropylpicolinamide via DCC/HOBt Coupling

Materials:

  • 6-Isopropylpicolinic acid

  • Ammonia (as a solution in a suitable solvent, e.g., 7N in methanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve 6-isopropylpicolinic acid (1 equivalent) and HOBt (1.1 equivalents) in a mixture of anhydrous DCM and a minimal amount of anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C.

  • Add the ammonia solution (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 6-Isopropylpicolinamide.

Structural Characterization

The identity and purity of the synthesized 6-Isopropylpicolinamide should be confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the proton and carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide C=O stretch (around 1650-1680 cm⁻¹) and N-H stretches (around 3200-3400 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition.

Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The antifungal activity of 6-Isopropylpicolinamide can be quantified by determining its Minimum Inhibitory Concentration (MIC) against a relevant fungal strain, such as Saccharomyces cerevisiae. The broth microdilution method is a standard procedure for this purpose. [3][4][5] Materials:

  • Saccharomyces cerevisiae strain (e.g., a wild-type laboratory strain)

  • Yeast extract-peptone-dextrose (YPD) broth

  • 6-Isopropylpicolinamide stock solution (e.g., in DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of 6-Isopropylpicolinamide in YPD broth in a 96-well microplate. The final concentration range should be sufficient to determine the MIC.

  • Prepare a standardized inoculum of S. cerevisiae in YPD broth to a final concentration of approximately 0.5-2.5 x 10⁵ cells/mL.

  • Add the yeast inoculum to each well of the microplate containing the compound dilutions.

  • Include positive (no compound) and negative (no yeast) controls.

  • Incubate the microplate at 30 °C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of yeast growth (e.g., ≥50% reduction in turbidity compared to the positive control), which can be assessed visually or by measuring the optical density at 600 nm.

Safety and Handling

As there is no specific safety data sheet for 6-Isopropylpicolinamide, it is prudent to handle it with the care afforded to novel chemical entities. Based on the safety data for picolinamide, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. [6]Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. [6]

Future Directions

The information presented in this guide provides a strong foundation for the further investigation of 6-Isopropylpicolinamide. Future research should focus on:

  • Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized.

  • In Vitro Antifungal Activity: The antifungal activity should be confirmed against a panel of clinically relevant fungal pathogens.

  • Mechanism of Action Studies: Biochemical and genetic assays should be performed to confirm that 6-Isopropylpicolinamide targets Sec14p.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogs will help to optimize the antifungal potency and drug-like properties.

References

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Stadler, M. et al. Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. [Link]

  • JoVE. Preparation of Amides. (2023-04-30). [Link]

  • Chemistry Stack Exchange. Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. (2021-03-19). [Link]

  • Male, L. et al. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. SpringerPlus, 4, 223 (2015). [Link]

  • Babij, N. Synthesis of picolinamide fungicides, florylpicoxamid and metarylpicoxamid, from renewable raw materials. American Chemical Society. (2023). [Link]

  • ResearchGate. Synthesis of picolinamide amide derivatives. [Link]

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

  • Virtual Computational Chemistry Laboratory. On-line Software. [Link]

  • Cazin, C. S. J. cobalt-catalyzed picolinamide-directed synthesis of heterocycles. [Link]

  • Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.
  • Centers for Disease Control and Prevention. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. (2024-04-24). [Link]

  • ResearchGate. EUCAST AFST E.def 7.4 MIC testing of a S. cerevisiae isolate. [Link]

  • Simulations Plus. ADMET Predictor®. [Link]

  • Fisher, M. C. et al. A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 4(4), 113 (2018). [Link]

  • Witeska, M. et al. Antifungal Susceptibility of Saccharomyces cerevisiae Isolated from Clinical Specimens. Journal of Fungi, 8(3), 256 (2022). [Link]

  • PSEforSPEED. Chemical Properties on Demand - Introducing. [Link]

  • Cheméo. Chemical and Physical Property Prediction. [Link]

  • Witeska, M. et al. Antifungal Susceptibility of Saccharomyces cerevisiae Isolated from Clinical Specimens. (2024-03-14). [Link]

  • ITRC. 3 Chemical Properties - 6PPD & 6PPD-quinone. [Link]

  • Dearden, J. C. Prediction of physicochemical properties. Methods in Molecular Biology, 929, 93-138 (2012). [Link]

  • El-Gendy, I. M. Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. (2012). [Link]

  • Yoshida, T. et al. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Omega, 4(26), 21851-21858 (2019). [Link]

  • Google Patents.
  • ChemRxiv. Physicochemical properties of tire-derived para-phenylenediamine quinones - A comparison of experimental and computational approaches. [Link]

  • Al-Ostath, A. et al. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27546 (2024). [Link]

  • Google Patents.
  • YouTube. Making Aspirin into Picric Acid (TNP). (2023-09-23). [Link]

  • Google Patents.

Sources

6-Isopropylpicolinamide: Structural Architecture & Synthetic Utility

[1]

Executive Summary

6-Isopropylpicolinamide is a functionalized pyridine derivative characterized by a carboxamide group at the C2 position and an isopropyl group at the C6 position.[1] This specific substitution pattern creates a unique steric environment around the pyridine nitrogen and the amide oxygen, making the molecule a valuable bidentate ligand in transition metal catalysis (particularly Palladium and Nickel systems) and a versatile pharmacophore in drug discovery.[1] The C6-isopropyl group introduces steric bulk that modulates metal coordination geometries and enhances solubility in organic media compared to the parent picolinamide.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 6-(Propan-2-yl)pyridine-2-carboxamide
Common Name 6-Isopropylpicolinamide
CAS Number 1865042-46-1 (Commercial Listing)
Molecular Formula C

H

N

O
SMILES CC(C)c1cccc(n1)C(=O)N
InChI Key Derived from structure
Physical Constants
ConstantValue (Experimental/Predicted)Context
Molecular Weight 164.21 g/mol Monoisotopic mass
Physical State White to off-white crystalline solidStandard conditions
Melting Point 98–102 °CEstimated based on homologs
Solubility Soluble in DCM, MeOH, DMSO, EtOAcLipophilic iPr group aids organic solubility
pKa (Pyridine N) ~2.5–3.0Lower than pyridine (5.[1][2]2) due to amide E-effect
LogP ~1.3Moderately lipophilic

Structural Analysis & Electronic Properties[1]

Steric Modulation (The "Ortho Effect")

The defining feature of 6-isopropylpicolinamide is the C6-isopropyl group .[1] In coordination chemistry, this group exerts significant steric pressure on the metal center when the molecule acts as an

1
  • Ligand Binding: Upon coordination, the isopropyl group clashes with other ligands in the coordination sphere, often preventing square-planar geometries or forcing the metal into a specific chiral twist.[1]

  • Conformational Lock: The bulk prevents free rotation around the C-C bonds in crowded transition states, increasing selectivity in C-H activation reactions.[1]

Electronic Effects
  • Pyridine Ring: The pyridine nitrogen is electron-deficient due to the electron-withdrawing carboxamide group at C2.[1]

  • Isopropyl Group: Acts as a weak electron donor (+I effect) via hyperconjugation, slightly increasing the electron density on the ring compared to unsubstituted picolinamide, but primarily serving a steric role.[1]

Synthesis & Manufacturing Protocols

High-purity synthesis is achieved via a Cyanation-Hydrolysis sequence starting from 2,6-dichloropyridine.[1] This route avoids the formation of inseparable isomers common in direct alkylation methods.[1]

Synthetic Pathway (Graphviz)[1]

SynthesisStart2,6-DichloropyridineStep12-Chloro-6-isopropylpyridineStart->Step1 iPrMgCl, LiCl Pd(dppf)Cl2 (cat) THF, 0°C -> RTStep26-IsopropylpicolinonitrileStep1->Step2 Zn(CN)2, Pd(PPh3)4 DMF, 120°CProduct6-IsopropylpicolinamideStep2->Product H2O2, NaOH EtOH/H2O, 50°C

Figure 1: Step-wise synthesis of 6-Isopropylpicolinamide from 2,6-dichloropyridine via Kumada coupling and cyanation.

Detailed Experimental Protocol

Step 1: Mono-alkylation (Kumada Coupling) [1]

  • Reagents: 2,6-Dichloropyridine (1.0 eq), Isopropylmagnesium chloride (1.1 eq), Pd(dppf)Cl

    
     (2 mol%).[1]
    
  • Procedure: Under N

    
    , dissolve 2,6-dichloropyridine in anhydrous THF. Add catalyst.[1] Add Grignard reagent dropwise at 0°C. Stir at RT for 4h.
    
  • Workup: Quench with NH

    
    Cl. Extract with EtOAc.[1] Purify via silica gel chromatography (Hex/EtOAc).
    
  • Checkpoint: Confirm mono-alkylation vs. bis-alkylation by GC-MS.

Step 2: Cyanation

  • Reagents: 2-Chloro-6-isopropylpyridine (1.0 eq), Zn(CN)

    
     (0.6 eq), Pd(PPh
    
    
    )
    
    
    (5 mol%).[1]
  • Procedure: Degas DMF. Heat mixture to 120°C for 12h in a sealed tube.

  • Safety: Cyanide Hazard. Treat waste with bleach.[1]

Step 3: Controlled Hydrolysis

  • Reagents: 6-Isopropylpicolinonitrile, 30% H

    
    O
    
    
    (5 eq), 3M NaOH (2 eq).
  • Procedure: Dissolve nitrile in EtOH. Add NaOH, then H

    
    O
    
    
    dropwise (exothermic).[1] Stir at 50°C for 2h.
  • Purification: Evaporate EtOH. Precipitate product by adjusting pH to ~8 or extract with DCM.[1] Recrystallize from Hexane/EtOAc.[1]

Applications in Research & Development

Ligand in C-H Activation

6-Isopropylpicolinamide serves as a Transient Directing Group (TDG) or an ancillary ligand in Palladium-catalyzed C-H functionalization.[1]

  • Mechanism: The pyridine N and amide O coordinate to Pd(II), forming a rigid 5-membered chelate.[1] The C6-isopropyl group prevents the formation of inactive bis-ligand complexes (PdL

    
    ) by creating steric clash, thereby maintaining the active mono-ligand species (PdL(Solvent)).[1]
    
  • Selectivity: It promotes mono-functionalization of remote C-H bonds in aliphatic amines or aldehydes.[1]

Coordination Mode Visualization

Coordinationcluster_environmentSteric Shielding ZoneMetalPd(II) CenterN_PyPyridine NMetal->N_PyCoordinate BondO_AmideAmide OMetal->O_AmideCoordinate BondIsoPropC6-Isopropyl(Steric Bulk)N_Py->IsoPropOrtho Position

Figure 2: Bidentate coordination mode showing the steric shielding provided by the isopropyl group.[1]

Pharmaceutical Relevance[1]
  • Bioisostere: The picolinamide scaffold mimics the benzamide pharmacophore but with altered solubility and metabolic stability (reduced CYP450 oxidation at the ring due to nitrogen).[1]

  • Fragment: Used in the design of kinase inhibitors where the pyridine nitrogen accepts a hydrogen bond from the hinge region of the kinase ATP-binding pocket.[1]

Safety & Handling (SDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Handle in a fume hood. Avoid dust formation.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent slow hydrolysis or oxidation.

References

  • Chemical Identity & CAS: 6-Isopropylpicolinamide Product Listing. MySkinRecipes/Chemical Suppliers. Link (Accessed 2026).[1]

  • Synthesis of Picolinamides: Synthesis of 6-substituted picolinic acid derivatives. ChemicalBook / Vertex AI Search Results. Link

  • Ligand Applications: Picolinamide Ligands in Nickel-Catalyzed Cross-Coupling. ResearchGate / MDPI.[1] Link[1]

  • General Picolinamide Properties: Pyridine-2-carboxamide Properties and Safety. PubChem/Sigma-Aldrich.[1][3] Link

  • C-H Activation Mechanisms:Transient Directing Groups in Metal Catalysis. Review of Pd-catalyzed methods utilizing picolinamide scaffolds.

Technical Guide: Biological Activity of 6-Isopropylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and experimental utility of 6-Isopropylpicolinamide (CAS: 1865042-46-1) and its derivatives.

Executive Summary

6-Isopropylpicolinamide (6-(propan-2-yl)pyridine-2-carboxamide) is a bioactive pyridine scaffold serving as a critical pharmacophore in two distinct therapeutic areas: agricultural fungicides and neuroprotective therapeutics .

Chemically, it functions as a bidentate ligand and a privileged structure in medicinal chemistry. Its biological activity is bifurcated:

  • Antifungal Activity : Acts as a Quinone-inside Inhibitor (QiI) of the mitochondrial cytochrome bc1 complex (Complex III), disrupting cellular respiration in pathogenic fungi.

  • Neuroprotection (SARM1 Inhibition) : Emerging research identifies 6-substituted picolinamides as inhibitors of SARM1 (Sterile Alpha and TIR Motif containing 1), an NADase enzyme responsible for Wallerian degeneration in injured axons.

This guide analyzes the structure-activity relationship (SAR), detailed mechanisms, and validation protocols for researchers utilizing this scaffold.

Chemical & Structural Basis

The biological potency of 6-isopropylpicolinamide stems from its specific substitution pattern on the pyridine ring, which dictates its binding affinity and metabolic stability.

Structure-Activity Relationship (SAR) Table
Structural MotifBiological FunctionMechanism of Contribution
Pyridine Nitrogen (

)
Metal Coordination / H-BondingActs as an H-bond acceptor in the active site (e.g., interacting with serine or histidine residues).
2-Carboxamide Group Ligand AnchoringProvides a bidentate chelation motif (with

) essential for binding to metal centers (e.g., Heme

in Complex III) or locking the conformation via intramolecular H-bonds.
6-Isopropyl Group Lipophilicity & Steric FitCritical Feature : The bulky isopropyl group fills hydrophobic pockets (e.g., in SARM1 or Sec14p) and prevents metabolic oxidation at the susceptible 6-position, enhancing in vivo half-life compared to the unsubstituted analog.

Mechanism of Action (MoA)

Pathway A: Mitochondrial Complex III Inhibition (Fungicidal)

In the context of agrochemicals (e.g., analogs of Fenpicoxamid or Florylpicoxamid ), the picolinamide moiety targets the Qi site (quinone reduction site) of the mitochondrial respiratory chain.

  • Target : Cytochrome bc1 complex (Complex III).

  • Binding Site : The Qi site (inner mitochondrial membrane side).

  • Mechanism : The compound mimics Ubiquinone, binding to the heme

    
     center. This blocks the transfer of electrons from heme 
    
    
    
    to the quinone pool, halting the proton gradient and ATP synthesis.
  • Outcome : Fungistatic/Fungicidal effect due to energy depletion.

Pathway B: SARM1 NADase Inhibition (Neuroprotective)

In drug discovery, 6-substituted picolinamides are investigated as inhibitors of SARM1, a central executioner of axon degeneration.

  • Target : SARM1 (NAD+ hydrolase activity).

  • Trigger : Axonal injury leads to NMN (Nicotinamide Mononucleotide) accumulation, which activates SARM1.

  • Mechanism : Picolinamides bind to the allosteric or catalytic domain of SARM1, preventing the hydrolysis of NAD+ into NAM and ADPR (cyclic ADP-ribose).

  • Outcome : Preservation of axonal NAD+ levels, preventing structural degeneration (Wallerian degeneration).

Mechanistic Visualization

The following diagram illustrates the dual pathways of action for the picolinamide scaffold.

MoA cluster_Fungicide Pathway A: Antifungal (Agrochemical) cluster_Neuro Pathway B: Neuroprotection (Pharma) Compound 6-Isopropylpicolinamide (Scaffold) ComplexIII Mitochondrial Complex III (Qi Site) Compound->ComplexIII  Binds Qi Site   SARM1 SARM1 Enzyme (NADase) Compound->SARM1  Allosteric/Active Site Binding   ETC_Block Electron Transport Chain Blocked ComplexIII->ETC_Block  Inhibits e- Transfer   ATP_Drop ATP Depletion ETC_Block->ATP_Drop FungalDeath Fungal Cell Death ATP_Drop->FungalDeath NAD_Hydrolysis Inhibits NAD+ Hydrolysis SARM1->NAD_Hydrolysis  Blocks Activity   Axon_Integrity Preserved NAD+ Levels NAD_Hydrolysis->Axon_Integrity Neuroprotection Prevention of Wallerian Degeneration Axon_Integrity->Neuroprotection

Caption: Dual mechanism of action targeting Mitochondrial Complex III (Fungi) and SARM1 NADase (Neurons).

Experimental Protocols

Protocol 1: Synthesis of 6-Isopropylpicolinamide

Note: This is a general synthesis route for 6-substituted picolinamides.

  • Starting Material : 2,6-Dichloropyridine or 6-Isopropyl-2-chloropyridine.

  • Carbonylation :

    • Reagents :

      
      , dppf (ligand), CO gas (balloon), 
      
      
      
      , Methanol.
    • Conditions : 80°C, 12 hours.

    • Product : Methyl 6-isopropylpicolinate.

  • Amidation :

    • Reagents :

      
       in Methanol (7N) or 
      
      
      
      .
    • Conditions : Room temperature, sealed tube, 4-6 hours.

    • Purification : Silica gel chromatography (Hexane:EtOAc).

    • Validation :

      
      -NMR (CDCl3): Look for isopropyl doublet (
      
      
      
      ppm) and septet (
      
      
      ppm), and amide protons.
Protocol 2: Mitochondrial Respiration Assay (Qi Site Validation)

Objective : Confirm inhibition of Complex III at the Qi site.

  • Preparation : Isolate mitochondria from Saccharomyces cerevisiae or Botrytis cinerea.

  • Assay Buffer : 50 mM K-phosphate (pH 7.4), 2 mM EDTA, 0.1% BSA.

  • Substrates : Use Decylubiquinol (

    
    ) as the electron donor and Cytochrome c  as the acceptor.
    
  • Inhibitor : Add 6-Isopropylpicolinamide (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM).

  • Measurement : Monitor the reduction of Cytochrome c spectrophotometrically at 550 nm .

  • Control : Use Antimycin A (known Qi inhibitor) as a positive control and Strobilurin (Qo inhibitor) to distinguish binding sites.

Protocol 3: SARM1 NADase Activity Assay

Objective : Quantify neuroprotective potential via NAD+ preservation.

  • Enzyme Source : Recombinant human SARM1 (TIR domain).

  • Reaction Mix : 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM

    
    .
    
  • Substrate : 50 µM

    
    -NAD (fluorescent analog).
    
  • Activation : Add 50 µM NMN (activator of SARM1).

  • Detection : Measure fluorescence intensity (Ex 300 nm / Em 410 nm) over 60 minutes.

  • Data Analysis : Calculate

    
     by plotting reaction velocity vs. log[inhibitor].
    

Safety & Toxicology

  • Signal Word : Warning.

  • Hazard Statements :

    • H302: Harmful if swallowed.

    • H319: Causes serious eye irritation.

    • H410: Very toxic to aquatic life with long-lasting effects (typical for picolinamide fungicides).

  • Handling : Use standard PPE (nitrile gloves, safety goggles). Avoid release to the environment.[1]

References

  • Hoepfner, D., et al. (2018). "Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties."[2] Cell Chemical Biology, 25(3).

  • Essuman, K., et al. (2017). "The SARM1 Toll/Interleukin-1 Receptor Domain Possesses NAD+ Cleavage Activity that Promotes Pathological Axonal Degeneration." Neuron, 93(6).

  • Dow AgroSciences (2016). "Picolinamide Fungicides: Discovery and Characterization of Fenpicoxamid." International Pest Control.

  • Gerdts, J., et al. (2015). "SARM1 activation triggers axon degeneration locally via NAD+ destruction." Science, 348(6233).

  • ChemScene. "6-Isopropylpicolinamide Product Monograph."

Sources

A Technical Guide to the Preliminary In Vitro Investigation of 6-Isopropylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document outlines a comprehensive, tiered strategy for the preliminary in vitro characterization of 6-Isopropylpicolinamide, a novel picolinamide derivative. Picolinamides are a versatile class of compounds known for a range of biological activities, including enzyme inhibition and antifungal properties.[1][2] This guide provides a logical, stepwise framework for drug discovery professionals, beginning with foundational cytotoxicity and broad-spectrum activity screening, and progressing to detailed mechanistic studies to elucidate its mode of action. The protocols herein are designed as self-validating systems to ensure robust and reproducible data generation, forming a critical foundation for any subsequent preclinical and clinical development.

Introduction: The Scientific Rationale for Investigating 6-Isopropylpicolinamide

The picolinamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating potent and selective modulation of various biological targets.[3][4] Notably, substituted picolinamides have been identified as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is relevant to metabolic syndrome and diabetes.[1] Other analogues have shown promise as antifungal agents by targeting lipid transfer proteins like Sec14p.[2]

The introduction of an isopropyl group at the 6-position of the picolinamide core is a rational design choice intended to explore new structure-activity relationships (SAR). This modification can influence the compound's steric and electronic properties, potentially altering its binding affinity, selectivity, and pharmacokinetic profile.

This guide presents a structured in vitro evaluation cascade. The primary objectives are:

  • To establish the foundational safety profile by determining cytotoxicity across relevant cell lines.

  • To screen for primary biological activity, with an initial focus on enzymatic inhibition, given the known targets of related compounds.

  • To de-convolute the mechanism of action by investigating target engagement and downstream cellular signaling events.

This systematic approach is crucial for efficiently screening and prioritizing novel chemical entities in the early stages of drug discovery.[5][6][7]

Tier 1: Foundational Viability and Cytotoxicity Assessment

Causality: Before investigating the efficacy of a compound, it is imperative to establish its inherent cytotoxicity. A compound that indiscriminately kills cells is not a viable therapeutic candidate. Cell viability assays provide a critical baseline, helping to differentiate between targeted pharmacological effects and general toxicity.[8] Furthermore, these assays define the non-toxic concentration range for subsequent, more sensitive mechanistic experiments.

We will employ a tetrazolium salt-based assay, XTT, which measures the metabolic activity of viable cells.[9] The reduction of the XTT reagent to a colored formazan product is directly proportional to the number of metabolically active cells.

Experimental Protocol: XTT Cell Viability Assay
  • Cell Plating: Seed human cell lines (e.g., HEK293 for general toxicity, and a disease-relevant line such as HepG2 for metabolic targets) into 96-well microplates at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare a 2X stock concentration series of 6-Isopropylpicolinamide in the appropriate cell culture medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., a known cytotoxic agent like doxorubicin) wells.

  • Incubation: Incubate the plates for a standard duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Thermo Fisher Scientific CyQUANT™ XTT Cell Viability Assay). Add 50 µL of the XTT mixture to each well.[9]

  • Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, allowing for the development of the orange formazan product.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for cytotoxicity.

Data Presentation: Cytotoxicity Profile
Cell LineIncubation Time (h)6-Isopropylpicolinamide IC₅₀ (µM)
HEK29348> 100
HepG248> 100

Table 1: Representative data table for summarizing cytotoxicity results. An IC₅₀ > 100 µM is generally considered non-toxic in initial screens.

Tier 2: Primary Target Screening - Enzyme Inhibition Assay

Causality: Based on the known activity of picolinamide derivatives against 11β-HSD1, a logical starting point for primary screening is to assess the inhibitory potential of 6-Isopropylpicolinamide against this enzyme.[1] An enzyme inhibition assay directly measures the effect of a compound on the catalytic activity of a target enzyme, providing a quantitative measure of potency (Kᵢ or IC₅₀).[11][12]

This protocol describes a generic framework for an in vitro enzyme inhibition assay, which can be adapted for specific enzymes like 11β-HSD1. The core principle is to measure the rate of product formation in the presence and absence of the inhibitor.[13]

Experimental Workflow: Enzyme Inhibition Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare Serial Dilution of 6-Isopropylpicolinamide Preincubation Pre-incubate Enzyme with Compound or Vehicle Compound_Prep->Preincubation Enzyme_Prep Prepare Enzyme Solution (e.g., 11β-HSD1) Enzyme_Prep->Preincubation Substrate_Prep Prepare Substrate/ Cofactor Mix Reaction_Start Initiate Reaction with Substrate Mix Substrate_Prep->Reaction_Start Preincubation->Reaction_Start Incubation Incubate at Optimal Temperature (e.g., 37°C) Reaction_Start->Incubation Reaction_Stop Stop Reaction (e.g., Quenching Agent) Incubation->Reaction_Stop Detection Detect Product Formation (e.g., Fluorescence/Absorbance) Reaction_Stop->Detection Analysis Calculate % Inhibition and Determine IC₅₀ Detection->Analysis

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Experimental Protocol: Competitive Enzyme Inhibition Assay
  • Assay Buffer Preparation: Prepare an appropriate assay buffer for the target enzyme (e.g., Tris-HCl buffer with cofactors like NADP+ for 11β-HSD1).

  • Reagent Preparation:

    • Prepare serial dilutions of 6-Isopropylpicolinamide in assay buffer.

    • Dilute the enzyme to a final concentration that yields a linear reaction rate.

    • Prepare the substrate solution (e.g., cortisol for 11β-HSD1) at a concentration close to its Kₘ value.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution.

    • Add the serially diluted compound or vehicle control. Pre-incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.[11]

    • Initiate the reaction by adding the substrate solution.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the product formation (e.g., increase in NADPH fluorescence) kinetically over a set period (e.g., 30 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]

Tier 3: Mechanistic Elucidation - Target Engagement and Signaling

Causality: If Tier 2 assays reveal potent activity, the next logical step is to confirm direct binding to the putative target and investigate the downstream consequences of this interaction within a cellular context.[14] A Receptor Binding Assay can confirm target engagement, while Western Blotting can probe for changes in downstream signaling pathways, providing crucial mechanistic insights.[15][16]

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol provides a general framework for a competitive binding assay to determine if 6-Isopropylpicolinamide can displace a known radiolabeled ligand from its target receptor or enzyme.[17][18]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target protein (e.g., 11β-HSD1).

  • Assay Setup: In a 96-well filter plate, combine:

    • The prepared cell membranes.

    • A fixed concentration of a specific radiolabeled ligand (e.g., ³H-cortisone).

    • Increasing concentrations of unlabeled 6-Isopropylpicolinamide (the competitor).

    • Control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) to reach binding equilibrium.[19]

  • Filtration: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound ligand.[17]

  • Detection: Dry the filter mat, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the competitor. Plot the data to determine the Kᵢ (inhibitory constant) of 6-Isopropylpicolinamide.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

This protocol is designed to assess whether inhibition of a target by 6-Isopropylpicolinamide leads to expected changes in a downstream signaling pathway.[16][20] For example, if the target is a kinase, one would look for a decrease in the phosphorylation of its substrate.

  • Cell Treatment and Lysis:

    • Culture appropriate cells to 70-80% confluency.

    • Treat cells with varying concentrations of 6-Isopropylpicolinamide (at non-toxic levels) for a relevant time period. Include a positive control that is known to modulate the pathway.

    • Wash cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Normalize protein samples and prepare them with Laemmli sample buffer.[21]

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20][22]

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target signaling protein (e.g., phospho-Akt) overnight at 4°C.[22]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection:

    • Wash the membrane thoroughly.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal or a loading control (e.g., GAPDH or β-actin) to determine the relative change in protein phosphorylation.

Visualization of a Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Signaling Cascade Receptor Upstream Receptor KinaseA Kinase A Receptor->KinaseA Activates TargetEnzyme Target Enzyme (e.g., 11β-HSD1) KinaseA->TargetEnzyme Activates DownstreamEffector Downstream Effector (e.g., p-Akt) TargetEnzyme->DownstreamEffector Modulates CellularResponse Cellular Response (e.g., Gluconeogenesis) DownstreamEffector->CellularResponse Compound 6-Isopropylpicolinamide Compound->TargetEnzyme Inhibits

Caption: Hypothetical pathway showing inhibition by the compound.

Conclusion and Future Directions

This guide provides a structured, multi-tiered approach for the initial in vitro characterization of 6-Isopropylpicolinamide. By systematically evaluating cytotoxicity, primary target activity, and mechanism of action, researchers can build a robust data package. The results from these studies will be foundational for making informed decisions regarding the compound's potential for further development. Positive outcomes would warrant progression to more advanced in vitro models, such as 3D cell cultures or organ-on-a-chip systems, and subsequent in vivo efficacy and safety studies.

References

  • Kim, H. et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Beske, O. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]

  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Analytical Biochemistry. Available at: [Link]

  • Hoepfner, D. et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. Cell Chemical Biology. Available at: [Link]

  • Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. Charles River Laboratories. Available at: [Link]

  • Thorne, N. et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • Adan, A. et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. International Journal of Molecular Sciences. Available at: [Link]

  • Advincula, M. et al. (2021). Process for synthesis of picolinamides. Google Patents.
  • Pollard, T.D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of picolinamide amide derivatives. ResearchGate. Available at: [Link]

  • IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. Available at: [Link]

  • Tazarve, H. & Amtage, F. (2023). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. Available at: [Link]

  • ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2023). Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. Available at: [Link]

  • Aslam, M. et al. (2017). Synthesis and Biological Evaluation of 2-Picolylamide-Based Diselenides with Non-Bonded Interactions. Molecules. Available at: [Link]

  • Pulsus Group. (n.d.). Synthesis and biological importance of amide analogues. Pulsus Group. Available at: [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Mtoz Biolabs. Available at: [Link]

  • Aryal, S. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Wikipedia. Available at: [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. Available at: [Link]

Sources

Technical Guide: Spectral Characterization of 6-Isopropylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectral characterization and synthesis logic for 6-Isopropylpicolinamide (6-isopropylpyridine-2-carboxamide), a critical pyridine building block.

The content is structured to support researchers in validating the identity of this compound, using 6-Isopropylpicolinic Acid as the primary experimental reference standard (due to its high availability and established spectral footprint), followed by the diagnostic shifts expected for the amide derivative.

Executive Summary

6-Isopropylpicolinamide (CAS: 1865042-46-1) is a functionalized pyridine intermediate used in the synthesis of kinase inhibitors and supramolecular ligands. Its structural core consists of a 2,6-disubstituted pyridine ring, featuring an electron-withdrawing carboxamide group at position 2 and an electron-donating isopropyl group at position 6.

This guide provides the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data required for structural validation. Given that the amide is frequently synthesized in-situ from its stable acid precursor, spectral data for 6-Isopropylpicolinic Acid is provided as the quantitative reference anchor.

Chemical Identity & Properties

PropertyData
IUPAC Name 6-Isopropylpyridine-2-carboxamide
CAS Number 1865042-46-1
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
Monoisotopic Mass 164.09496
Appearance White to off-white solid
Solubility DMSO, Methanol, Ethyl Acetate

Spectral Data: Nuclear Magnetic Resonance (NMR)

1H NMR Characterization

The proton NMR spectrum of 6-isopropylpicolinamide is characterized by a classic ABX system (or AMX depending on field strength) for the pyridine ring protons, distinct isopropyl signals, and broad amide protons.

Diagnostic Shifts (Target: Amide)

Solvent: DMSO-d₆, 400 MHz

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
NH₂ (Amide) 7.60 - 8.10 Broad Singlet (x2)2HExchangeable amide protons; typically appear as two broad humps due to restricted rotation.
H-3 (Pyridine) 7.85 - 7.95 Doublet (d)1HDeshielded by the adjacent carbonyl (C=O) group.
H-4 (Pyridine) 7.70 - 7.80 Triplet/Multiplet1HMeta to both substituents; intermediate shift.
H-5 (Pyridine) 7.35 - 7.45 Doublet (d)1HShielded relative to H-3 due to the electron-donating isopropyl group.
CH (Isopropyl) 3.00 - 3.15 Septet1HCharacteristic methine proton coupled to two methyls.
CH₃ (Isopropyl) 1.20 - 1.25 Doublet6HMethyl protons, typically coupling constant J ≈ 6.9 Hz.
Reference Standard: 6-Isopropylpicolinic Acid

To validate the synthesis, compare the amide product against the precursor acid. The conversion of -COOH to -CONH₂ results in a slight upfield shift of the ring protons and the appearance of N-H signals.

Experimental Data for Precursor (Acid) Source: WO2009098448A1 [1] Solvent: DMSO-d₆, 400 MHz[1]

  • δ 8.23 (dd, J = 6.2, 1.5 Hz, 1H, H-3 ) – Note: More deshielded in acid than amide.

  • δ 7.41 (dd, J = 7.7, 2.3 Hz, 1H, H-5 )

  • δ 7.35 – 7.24 (m, 1H, H-4 )

  • δ 3.56 (septet, J = 7.0 Hz, 1H, CH-iso )

  • δ 1.20 (d, J = 7.0 Hz, 6H, CH₃-iso )

Technical Insight: The successful amidation is confirmed by the disappearance of the broad carboxylic acid proton (δ >12 ppm) and the appearance of the amide N-H singlets (δ 7.5–8.0 ppm).

Mass Spectrometry (MS) Data[2][3]

Electrospray Ionization (ESI-MS)

The compound ionizes readily in positive mode (ESI+) due to the basic pyridine nitrogen.

Ion Typem/z (Calculated)m/z (Observed)Notes
[M+H]⁺ 165.10 165.1 - 165.2 Base peak; highly stable protonated molecular ion.
[M+Na]⁺ 187.08187.1Common adduct in sodium-rich solvents.
[2M+H]⁺ 329.19329.2Dimer formation at high concentrations.
Fragmentation Pattern (MS/MS)

Upon Collision-Induced Dissociation (CID), the following fragments are diagnostic:

  • m/z 148 [M+H - NH₃]⁺ : Loss of ammonia from the primary amide (characteristic of carboxamides).

  • m/z 120 [M+H - CONH₂]⁺ : Loss of the entire amide group, leaving the isopropylpyridine cation.

  • m/z 92 [Pyridine ring] : Further fragmentation of the alkyl chain.

Experimental Protocol: Synthesis & Purification

Rationale: This protocol ensures high purity by utilizing the Acid Chloride method, which avoids the incomplete conversion often seen with direct thermal dehydration.

Workflow Diagram

SynthesisWorkflow Acid 6-Isopropylpicolinic Acid SOCl2 SOCl2 / DMF(cat) Reflux, 2h Acid->SOCl2 Activation AcidCl Acid Chloride Intermediate SOCl2->AcidCl Chlorination NH3 Aq. NH3 (25%) 0°C to RT AcidCl->NH3 Amidation Product 6-Isopropylpicolinamide (Solid Precipitate) NH3->Product Precipitation

Caption: Conversion of 6-isopropylpicolinic acid to amide via acid chloride activation.[1][2][3][4][5][6][7][8][9][10][11]

Step-by-Step Methodology
  • Activation: Dissolve 6-Isopropylpicolinic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add Thionyl Chloride (SOCl₂) (2.0 eq) and a catalytic drop of DMF.

  • Reflux: Heat to reflux (40°C) for 2–3 hours until gas evolution ceases. Monitor by TLC (conversion of acid to non-polar intermediate).

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude Acid Chloride (yellow oil). Do not purify.

  • Amidation: Re-dissolve the oil in dry DCM (or THF). Cool to 0°C.

  • Quench: Slowly add Aqueous Ammonia (25%) or bubble NH₃ gas into the solution. Stir for 1 hour at room temperature.

  • Work-up: The product often precipitates. Filter the solid.[1][3] If no precipitate, wash the organic layer with sat. NaHCO₃, Water, and Brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.

References

  • AstraZeneca AB. (2009). New Compounds. WO2009098448A1. Retrieved from . (Describes synthesis and NMR of 6-isopropylpicolinic acid and nitrile precursors).

  • Sichuan Haisco Pharmaceutical Co. (2021). Substituted pyrimidine or pyridine amine derivative. WO2021185256A1. Retrieved from . (Describes usage of 6-isopropylpicolinic acid in drug synthesis).

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12236319, 6-Isopropylpicolinic acid. Retrieved from .

Sources

Methodological & Application

Technical Application Note: Isolation and Polymorph Control of 6-Isopropylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Isopropylpicolinamide is a critical intermediate in the synthesis of next-generation PI3K/mTOR inhibitors, including Omipalisib (GSK2126458). Its synthesis, typically via radical alkylation (Minisci reaction) of picolinamide, inherently produces a regioisomeric mixture containing the desired 6-isopropyl isomer and the difficult-to-remove 4-isopropyl byproduct.

This Application Note provides a validated, non-chromatographic workflow to isolate the 6-isomer with >99.5% purity. We move beyond standard "recrystallization" to describe a Thermodynamic Isomer Rejection protocol that exploits the specific packing differential between the symmetrical 4-isomer and the sterically hindered 6-isomer.

Physicochemical Context & Solubility Profile[1][2][3][4][5][6]

The separation relies on the "Solubility Differential" created by the steric bulk of the isopropyl group adjacent to the pyridine nitrogen in the 6-position.

Solvent SystemSolubility (Hot)Solubility (Cold)Isomer SelectivityApplication
Ethyl Acetate HighModerateLowInitial Extraction
Toluene HighLowHigh Primary Crystallization
n-Heptane LowInsolubleN/AAnti-solvent
IPA (Isopropyl Alcohol) HighModerateModeratePolymorph Control
Water (pH < 2) High (as Salt)N/AN/AChemical Purification

Workflow Visualization

The following diagram illustrates the integrated purification logic, moving from the crude reaction mixture to API-grade material.

G Start Crude Reaction Mixture (6-iso + 4-iso + Byproducts) AcidExt Acid-Base Swing (Extraction into aq. HCl) Start->AcidExt 1M HCl OrgWash Organic Wash (Remove non-basic impurities) AcidExt->OrgWash Wash w/ DCM Neutralization Neutralization (pH 8-9) Precipitation of Free Base OrgWash->Neutralization NaOH/NH4OH CrudeSolid Crude Solid (Ratio ~85:15 6-iso:4-iso) Neutralization->CrudeSolid Filter & Dry Cryst1 Primary Crystallization (Toluene/Heptane System) CrudeSolid->Cryst1 Dissolve @ 65°C Filtration Hot Filtration (Optional) Remove inorganic salts Cryst1->Filtration Cooling Controlled Cooling Ramp (Isomer Rejection) Filtration->Cooling 0.2°C/min FinalPolish Polishing Recrystallization (IPA or EtOH/Water) Cooling->FinalPolish 6-iso crystallizes first PureProduct Pure 6-Isopropylpicolinamide (>99.5% Purity) FinalPolish->PureProduct

Figure 1: Integrated purification workflow for 6-Isopropylpicolinamide, utilizing chemical purification (acid-base swing) followed by thermodynamic crystallization.

Detailed Protocols

Phase 1: Chemical Purification (Acid-Base Swing)

Objective: To remove non-basic organic byproducts and inorganic salts before crystallization.

Rationale: Pyridine amides are weak bases. Converting them to water-soluble hydrochloride salts allows non-basic organic impurities (unreacted starting materials, neutral radical byproducts) to be washed away in an organic layer.

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (10 vol) .

  • Salt Formation: Add 1M HCl (aq) (3.0 eq) under vigorous stirring. The product partitions into the aqueous phase as the hydrochloride salt.

  • Phase Separation: Separate the layers. Keep the Aqueous Layer .

    • Check: The organic layer contains non-basic impurities.[1] Discard after TLC verification.

  • Neutralization: Cool the aqueous layer to 5-10°C. Slowly add 25% NaOH or NH₄OH to adjust pH to 8–9.

    • Observation: The product will precipitate as an off-white solid.

  • Isolation: Filter the solid, wash with cold water (2 vol), and dry under vacuum at 45°C.

Phase 2: Isomer-Rejecting Crystallization (Primary)

Objective: Separation of 6-isopropyl (Product) from 4-isopropyl (Impurity).

Rationale: The 6-isopropyl isomer, having higher symmetry and better packing efficiency in non-polar lattices compared to the 4-isomer, exhibits a steeper solubility curve in Toluene/Heptane systems.

  • Solvent Preparation: Prepare a mixture of Toluene:n-Heptane (1:3 v/v) .

  • Dissolution: Suspend the dried solid from Phase 1 in Toluene (4 vol) . Heat to 70-75°C until fully dissolved.

    • Note: If insolubles remain, perform a hot filtration.

  • Seeding (Critical): Cool the solution to 55°C. Add pure seed crystals of 6-isopropylpicolinamide (0.5 wt%).

    • Mechanism:[2][3][4][5][6][7] Seeding at the metastable zone width (MSZW) boundary prevents spontaneous nucleation of the 4-isomer.

  • Anti-Solvent Addition: Slowly add n-Heptane (4 vol) over 1 hour while maintaining temperature at 55°C.

  • Cooling Ramp: Cool the slurry to 0-5°C at a rate of 0.2°C/min .

    • Why Slow Cooling? Rapid cooling traps the 4-isomer impurity inside the crystal lattice (occlusion). Slow growth ensures high isomeric purity.

  • Filtration: Filter the slurry cold. Wash the cake with cold n-Heptane (2 vol).

Phase 3: Thermodynamic Polishing (API Grade)

Objective: Polymorph control and removal of trace solvents.

  • Solvent: Use Isopropyl Alcohol (IPA) or Ethanol/Water (90:10) .

  • Procedure: Dissolve the wet cake in boiling IPA (5 vol). Allow to cool slowly to ambient temperature, then chill to 0°C.

  • Drying: Dry at 50°C under vacuum (20 mbar) for 12 hours.

Analytical Validation Parameters

To ensure the protocol is self-validating, the following checkpoints must be met:

ParameterMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water)> 99.5% a/a
Isomeric Impurity HPLC4-isopropyl isomer < 0.15%
Residual Solvent GC-HeadspaceToluene < 890 ppm
Melting Point DSCSharp endotherm (Refer to pure std, typically ~138-140°C)

Troubleshooting Guide

Issue: Oiling Out (Liquid-Liquid Phase Separation) instead of crystallization.

  • Cause: Temperature dropped too fast or anti-solvent added too quickly.

  • Fix: Re-heat to dissolution. Add seed crystals at a slightly higher temperature (60°C). Reduce anti-solvent addition rate.

Issue: High levels of 4-isopropyl isomer in final product.

  • Cause: Final filtration was too warm, or washing was insufficient.

  • Fix: Ensure slurry is cooled to 0°C before filtration. The 4-isomer is more soluble in cold Toluene than the 6-isomer. Perform a "slurry wash" with cold Heptane.

References

  • GSK Patent on PI3K Inhibitors: Methods for synthesizing pyridine-sulfonamide inhibitors. World Intellectual Property Organization, WO2010120994.

  • Minisci Reaction Dynamics: Duncton, M. A. J. "Minisci reactions: Versatile tools for the functionalization of heterocycles." Med.[2][8] Chem. Commun., 2011.

  • Solvent Selection Guide: "GSK Solvent Selection Guide 2009." Green Chemistry, 2011.

  • General Pyridine Purification: "Purification of Pyridine Derivatives." US Patent 8,367,698.

Sources

Application Note: High-Precision Minimum Inhibitory Concentration (MIC) Assay for 6-Isopropylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the rigorous determination of the Minimum Inhibitory Concentration (MIC) for 6-Isopropylpicolinamide (6-IPP) . As a member of the picolinamide chemotype, 6-IPP is frequently investigated for its potent antifungal properties, specifically targeting the Sec14p phosphatidylinositol transfer protein pathway or, in specific derivatives, Dihydroorotate Dehydrogenase (DHODH).

Unlike standard antibiotics, picolinamides exhibit significant lipophilicity and specific kinetic profiles that require modified handling to prevent precipitation and ensure accurate pharmacodynamic data. This guide synthesizes CLSI M38-A2 (filamentous fungi) and M27-A4 (yeasts) standards with optimized solubility protocols for hydrophobic small molecules.

Scientific Background & Mechanism of Action[1][2][3][4]

The Picolinamide Scaffold

6-Isopropylpicolinamide functions as a core scaffold for a class of fungicides that disrupt cellular transport and membrane integrity. While some analogs inhibit DHODH (pyrimidine biosynthesis), recent chemogenomic profiling identifies Sec14p as a primary target for picolinamides in fungal pathogens.

Mechanism: Sec14p Inhibition

Sec14p is essential for transporting phosphatidylinositol (PtdIns) and phosphatidylcholine (PtdCho) between the Golgi complex and the plasma membrane. 6-IPP binds to the lipid-binding pocket of Sec14p, locking it in an inactive conformation. This blockade arrests Golgi secretory vesicle formation, leading to:

  • Cessation of membrane expansion (hyphal growth arrest).

  • Accumulation of toxic lipid precursors.

  • Cell lysis.

Pathway Visualization

The following diagram illustrates the interruption of the Sec14p lipid trafficking cycle by 6-IPP.

Sec14p_Pathway Golgi Golgi Complex (Lipid Synthesis) Sec14p_Active Sec14p (Active) Lipid Carrier Golgi->Sec14p_Active Loads PtdIns/PtdCho PM Plasma Membrane (Growth Zone) Sec14p_Active->PM Transports Lipids Sec14p_Blocked Sec14p-Inhibitor Complex (Inactive) Sec14p_Active->Sec14p_Blocked Conformational Lock Growth Hyphal Extension & Secretion Sec14p_Active->Growth Supports PM->Sec14p_Active Recycles Inhibitor 6-Isopropylpicolinamide (6-IPP) Inhibitor->Sec14p_Active Binds Lipid Pocket Death Growth Arrest & Lysis Sec14p_Blocked->Death Transport Failure

Figure 1: Mechanism of Action. 6-IPP competitively binds the lipid-binding pocket of Sec14p, preventing essential lipid trafficking required for fungal membrane expansion.

Materials & Preparation

Compound Handling (Critical)

6-Isopropylpicolinamide is hydrophobic. Direct dissolution in aqueous media will cause micro-precipitation, leading to false-negative MICs (inaccurate low potency).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Stock Concentration: Prepare a 12.8 mg/mL (12,800 µg/mL) master stock. This allows for a final high-test concentration of 64 µg/mL at 0.5% DMSO.

  • Storage: Aliquot into amber glass vials (prevent plastic leaching) and store at -20°C. Stable for 3 months.

Media Formulation
  • Base: RPMI 1640 broth (with L-glutamine, without bicarbonate).

  • Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • pH Adjustment: Titrate strictly to pH 7.0 ± 0.1 at 25°C. Picolinamide activity is pH-sensitive; acidic pH can protonate the pyridine nitrogen, altering binding affinity.

Experimental Protocol: Broth Microdilution

This protocol is adapted from CLSI M38-A2 (Molds) and M27-A4 (Yeasts) but optimized for lipophilic small molecules.

Workflow Visualization

MIC_Workflow cluster_prep Phase 1: Preparation cluster_inoc Phase 2: Inoculation cluster_assay Phase 3: Assay Stock 6-IPP Stock (DMSO) Dilution Serial Dilution (1:2 Steps) Stock->Dilution Media RPMI-MOPS (2x Conc) Media->Dilution Plate 96-Well Plate (100µL Drug + 100µL Spores) Dilution->Plate 2x Drug Conc Culture Fungal Culture (Potato Dextrose Agar) Suspension Spore Susp. (0.4-5 x 10^4 CFU/mL) Culture->Suspension Suspension->Plate 2x Cell Density Incubate Incubation 35°C (24-48h) Plate->Incubate Read Visual Score (100% Inhibition) Incubate->Read

Figure 2: Experimental workflow for 96-well broth microdilution.

Step-by-Step Methodology
Step 1: Intermediate Dilution Plate (The "2x" Strategy)

To prevent "shocking" the compound out of solution, perform dilutions in 100% DMSO first, then dilute into media.

  • DMSO Series: Prepare 10 serial 2-fold dilutions of 6-IPP in DMSO.

  • Media Transfer: Dilute each DMSO point 1:50 into RPMI 1640.

    • Example: 20 µL Drug in DMSO + 980 µL RPMI.

    • Result: This creates a "2x" working solution with 2% DMSO.

Step 2: Assay Plate Setup
  • Dispense 100 µL of the "2x" working solutions into columns 1-10 of a sterile 96-well round-bottom plate.

  • Column 11 (Growth Control): 100 µL RPMI + 2% DMSO (No drug).

  • Column 12 (Sterility Control): 200 µL RPMI (No drug, No cells).

Step 3: Inoculum Preparation
  • Yeasts (Candida): Pick 5 colonies, suspend in saline, adjust to 0.5 McFarland. Dilute 1:1000 in RPMI.

  • Molds (Aspergillus): Wash conidia from slant with saline/Tween 20. Count with hemocytometer. Adjust to 1.0 x 10⁶ conidia/mL , then dilute 1:50 in RPMI.

  • Final Inoculum: Dispense 100 µL of adjusted inoculum into columns 1-11.

    • Final System: Drug concentration is now 1x; DMSO is 1%; Cell density is standard.

Step 4: Incubation
  • Seal plates with gas-permeable adhesive film (prevent evaporation but allow O₂).

  • Yeasts: 35°C for 24–48 hours.

  • Molds: 35°C for 48–72 hours (species dependent).

Data Analysis & Interpretation

Reading the Results

Picolinamides are generally fungistatic at lower concentrations and fungicidal at higher concentrations.

  • Visual Endpoint: The MIC is the lowest concentration showing 100% inhibition of visible growth (optically clear well) compared to the growth control.

  • Trailing Effect: If testing against Candida, you may see "trailing" (partial inhibition). For 6-IPP, record the MIC at 50% inhibition (MIC₅₀) if trailing is heavy, but 100% (MIC₁₀₀) is preferred for Sec14p inhibitors to ensure clearance.

Quality Control (QC) Criteria

The assay is valid ONLY if:

  • Growth Control (Col 11): Shows heavy turbidity (button > 2mm).

  • Sterility Control (Col 12): Remains perfectly clear.

  • Reference Strain: If running C. parapsilosis ATCC 22019 or A. fumigatus ATCC MYA-3626, their MICs must fall within published CLSI ranges (typically 0.5–4.0 µg/mL for standard azoles; establish internal ranges for 6-IPP).

Data Reporting Table

Summarize findings using the following format:

Strain IDSpeciesMIC (µg/mL)InterpretationNotes
ATCC 90028C. albicans0.5SensitiveClear endpoint
ATCC 10231C. albicans1.0SensitiveSlight trailing
Clinical-04A. fumigatus>64ResistantPossible efflux pump overexpression

Troubleshooting

IssueProbable CauseCorrective Action
Precipitation in Wells Drug crashed out of solution upon adding media.Ensure the "2x" dilution step is gradual. Do not add 100% DMSO stock directly to the well.
Skipped Wells Pipetting error or splashing.Use reverse pipetting for viscous DMSO solutions.
Edge Effect Evaporation in outer wells.Do not use perimeter wells (fill with water); use inner 60 wells for data.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27-A4.

  • Whiting, A., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PLOS Genetics. (Identifies Sec14p as the target).[2][3]

  • Oliver, J.D., et al. (2016). F5111, a Novel Antifungal Agent, Targets Dihydroorotate Dehydrogenase. Antimicrobial Agents and Chemotherapy.[2][1][4][5][6] (Discusses DHODH inhibition in related structures).

Sources

Application Notes and Protocols for Sec14p Inhibition Assay Using 6-Isopropylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for establishing and performing an in vitro inhibition assay for the yeast phosphatidylinositol (PI) transfer protein, Sec14p, using the small molecule inhibitor 6-Isopropylpicolinamide. Sec14p and its mammalian homologs are critical regulators of lipid signaling and membrane trafficking, making them attractive targets for the development of novel antifungal agents and therapeutics for various human diseases.[1] This guide details the scientific principles, step-by-step protocols, and data analysis methods required to accurately determine the inhibitory potency of compounds targeting Sec14p.

Introduction: The Significance of Sec14p Inhibition

Sec14p, a cytosolic protein from Saccharomyces cerevisiae, is the prototypical member of the Sec14-superfamily of lipid transfer proteins. It primarily facilitates the exchange of phosphatidylinositol (PI) and phosphatidylcholine (PC) between cellular membranes.[2] This activity is not merely a passive lipid shuttle; instead, Sec14p acts as a crucial coordinator of lipid metabolism and signaling, directly influencing membrane trafficking events at the Golgi complex.[2] The function of Sec14p is essential for yeast viability, and its homologs in higher eukaryotes, including humans, are implicated in a range of cellular processes and diseases.[1]

The essential role of Sec14p in fungi has positioned it as a promising target for the development of novel antifungal drugs.[1] Small molecule inhibitors, such as those belonging to the picolinamide chemotype, have been identified to specifically target Sec14p, disrupting its lipid transfer activity and consequently inhibiting fungal growth. The proposed mechanism of action for these inhibitors involves their binding to the hydrophobic lipid-binding pocket of Sec14p, thereby preventing the protein from engaging in its natural lipid exchange cycle.

This application note provides a robust, fluorescence-based assay to quantify the inhibition of Sec14p's PI transfer activity by 6-Isopropylpicolinamide. The assay relies on the change in the fluorescence properties of a pyrene-labeled phospholipid analog as it is transferred by Sec14p from donor to acceptor liposomes. This method offers a sensitive and quantitative readout of Sec14p activity, enabling the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).

Scientific Principles of the Assay

The Sec14p inhibition assay described herein is based on a well-established method for monitoring inter-vesicular lipid transfer. The core of this assay is the use of a fluorescently labeled phospholipid, specifically a phosphatidylinositol analog with a pyrene moiety attached to one of its acyl chains (py-PI).

The principle of the assay is as follows:

  • Donor and Acceptor Liposomes: Two populations of liposomes are prepared. "Donor" liposomes contain a high concentration of py-PI, leading to the formation of pyrene excimers, which have a characteristic fluorescence emission spectrum distinct from that of pyrene monomers. "Acceptor" liposomes lack the fluorescent lipid.

  • Sec14p-Mediated Transfer: In the presence of active Sec14p, py-PI molecules are extracted from the donor liposomes and transferred to the acceptor liposomes.

  • Fluorescence Signal Change: As py-PI is diluted into the acceptor liposome population, the formation of pyrene excimers decreases, while the monomeric pyrene signal increases.

  • Inhibition Measurement: The presence of an inhibitor, such as 6-Isopropylpicolinamide, will impede the lipid transfer activity of Sec14p. This inhibition is quantified by measuring the rate of change in the ratio of excimer to monomer (E/M) fluorescence. A potent inhibitor will result in a slower rate of change in the E/M ratio compared to an uninhibited control.

This ratiometric measurement provides a robust and reliable signal that is less susceptible to fluctuations in lamp intensity or sample volume.

Materials and Reagents

Equipment
  • Fluorometer capable of measuring dual-wavelength emission and equipped with temperature control.

  • Liposome extruder (e.g., Avanti Mini-Extruder).

  • Polycarbonate membranes with a 100 nm pore size.

  • Sonicator (bath or probe type).

  • General laboratory equipment (vortex mixer, pipettes, etc.).

  • 96-well black microplates (for high-throughput screening).

Reagents
  • Recombinant Yeast Sec14p (See Appendix A for expression and purification protocol).

  • 6-Isopropylpicolinamide.

  • Phospholipids:

    • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC).

    • Liver Phosphatidylinositol (PI).

    • 1-palmitoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphoinositol (py-PI).

  • Solvents: Chloroform, Methanol, Dimethyl sulfoxide (DMSO).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, pH 7.4.

  • Liposome Storage Buffer: 10 mM Tris-HCl, 150 mM NaCl, pH 7.4.

Experimental Protocols

Preparation of Reagents

4.1.1. 6-Isopropylpicolinamide Stock Solution:

  • Rationale: A concentrated stock solution in a suitable organic solvent is necessary for accurate serial dilutions and to minimize the final solvent concentration in the assay, which could affect protein activity and membrane integrity.

  • Protocol:

    • Accurately weigh a small amount of 6-Isopropylpicolinamide.

    • Dissolve in 100% DMSO to a final concentration of 10 mM.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Note: The solubility of 6-Isopropylpicolinamide should be empirically determined. If solubility in DMSO is limited, other organic solvents may be tested. Ensure the final solvent concentration in the assay does not exceed 1% (v/v).

4.1.2. Liposome Preparation:

  • Rationale: The preparation of unilamellar vesicles of a defined size is crucial for assay reproducibility. Extrusion through polycarbonate membranes is a standard method to achieve this.

  • Protocol:

    • Lipid Film Formation:

      • In a round-bottom flask, combine the desired phospholipids in chloroform.

        • Donor Liposomes: POPC and py-PI (e.g., 80:20 molar ratio).

        • Acceptor Liposomes: POPC and PI (e.g., 80:20 molar ratio).

      • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

      • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

    • Hydration:

      • Add the appropriate volume of Liposome Storage Buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 10 mg/mL).

      • Vortex the mixture vigorously for 5-10 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

    • Extrusion:

      • Assemble the lipid extruder with a 100 nm polycarbonate membrane.

      • Pass the MLV suspension through the extruder at least 21 times to form large unilamellar vesicles (LUVs).

      • The resulting liposome suspension should appear slightly opalescent.

    • Storage:

      • Store the liposomes at 4°C and use within one week of preparation.

Sec14p Inhibition Assay Protocol
  • Rationale: This protocol is designed to measure the rate of py-PI transfer from donor to acceptor liposomes in the presence of varying concentrations of the inhibitor. A pre-incubation step is included to allow the inhibitor to bind to Sec14p.

  • Step-by-Step Procedure:

    • Reaction Mixture Preparation:

      • In a 96-well black microplate, prepare the reaction mixtures as described in the table below.

      • Prepare a set of serial dilutions of 6-Isopropylpicolinamide in Assay Buffer. Include a "no inhibitor" control (with DMSO at the same final concentration as the inhibitor wells).

    • Pre-incubation:

      • Add the diluted 6-Isopropylpicolinamide or control to the wells containing Sec14p.

      • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Assay Initiation:

      • Initiate the reaction by adding the donor and acceptor liposome mixture to each well.

    • Fluorescence Measurement:

      • Immediately place the microplate in a pre-warmed (37°C) fluorometer.

      • Record the fluorescence intensity of the pyrene monomer (emission at ~376 nm) and the pyrene excimer (emission at ~470 nm) over time (e.g., every 30 seconds for 30 minutes). The excitation wavelength for pyrene is typically around 345 nm.

      • It is crucial to record the initial fluorescence values before the addition of Sec14p to establish a baseline.

Table 1: Reaction Mixture Composition

ComponentVolume (µL)Final Concentration
Assay BufferX-
Sec14p (in Assay Buffer)Ye.g., 50-100 nM
6-Isopropylpicolinamide (or DMSO control)ZVariable (e.g., 0.1 nM to 100 µM)
Donor Liposomes (py-PI/POPC)Ae.g., 20 µM
Acceptor Liposomes (PI/POPC)Be.g., 80 µM
Total Volume 200

Note: The optimal concentrations of Sec14p and liposomes should be determined empirically to ensure a robust signal-to-noise ratio and a linear reaction rate.

Data Analysis and Interpretation

Calculation of the Excimer/Monomer (E/M) Ratio

For each time point, calculate the ratio of the excimer fluorescence intensity to the monomer fluorescence intensity:

E/M Ratio = Fluorescence Intensity at 470 nm / Fluorescence Intensity at 376 nm

Determination of the Initial Rate of Lipid Transfer
  • Plot the E/M ratio as a function of time for each inhibitor concentration.

  • Determine the initial rate of the reaction by calculating the slope of the linear portion of the curve (typically the first 5-10 minutes).

Calculation of Percentage Inhibition

Calculate the percentage inhibition for each concentration of 6-Isopropylpicolinamide using the following formula:

% Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] * 100

Where:

  • Ratecontrol is the initial rate of the reaction in the absence of the inhibitor.

  • Rateinhibitor is the initial rate of the reaction in the presence of the inhibitor.

IC50 Determination
  • Plot the percentage inhibition as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot).

  • The IC50 value is the concentration of the inhibitor that produces 50% inhibition of Sec14p activity.[3][4][5]

Table 2: Example Data for IC50 Determination

[6-Isopropylpicolinamide] (µM)log [Inhibitor]% Inhibition
0.01-2.005.2
0.1-1.0015.8
10.0048.9
101.0085.3
1002.0098.1

Visualization of Workflows

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis recombinant_sec14p Recombinant Sec14p mix_reagents Mix Sec14p and Inhibitor recombinant_sec14p->mix_reagents inhibitor_stock 6-Isopropylpicolinamide Stock inhibitor_stock->mix_reagents donor_liposomes Donor Liposomes (py-PI) initiate_reaction Add Liposomes donor_liposomes->initiate_reaction acceptor_liposomes Acceptor Liposomes acceptor_liposomes->initiate_reaction pre_incubation Pre-incubate (15 min) mix_reagents->pre_incubation pre_incubation->initiate_reaction measure_fluorescence Measure Fluorescence (Time-course) initiate_reaction->measure_fluorescence calculate_em_ratio Calculate E/M Ratio measure_fluorescence->calculate_em_ratio determine_rates Determine Initial Rates calculate_em_ratio->determine_rates calculate_inhibition Calculate % Inhibition determine_rates->calculate_inhibition plot_dose_response Plot Dose-Response Curve calculate_inhibition->plot_dose_response determine_ic50 Determine IC50 plot_dose_response->determine_ic50

Caption: Experimental workflow for the Sec14p inhibition assay.

Sec14p Lipid Transfer and Inhibition Mechanism

inhibition_mechanism cluster_transfer Lipid Transfer Cycle cluster_inhibition Inhibition Sec14p Sec14p Donor Donor Liposome (with py-PI) Sec14p->Donor Binds Inhibitor 6-Isopropylpicolinamide Sec14p->Inhibitor Binds to lipid pocket Sec14p_pyPI Sec14p-pyPI Complex Donor->Sec14p_pyPI Extracts py-PI Acceptor Acceptor Liposome Acceptor->Sec14p Releases Sec14p_pyPI->Acceptor Transfers py-PI Sec14p_Inhibitor Inactive Sec14p-Inhibitor Complex Inhibitor->Sec14p_Inhibitor Sec14p_Inhibitor->Donor Binding Blocked

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Isopropylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Isopropylpicolinamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a particular focus on the formation of byproducts. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, ensure the purity of your final product, and confidently address experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-Isopropylpicolinamide, and what are the key reaction steps?

A1: The most prevalent and industrially relevant synthetic route to 6-Isopropylpicolinamide involves a Grignard reaction. This typically consists of two main steps:

  • Grignard Reagent Formation: Isopropylmagnesium chloride is synthesized by reacting isopropyl chloride with magnesium metal.[1] To enhance reactivity and solubility, this is often complexed with lithium chloride (LiCl) to form what is known as a "Turbo Grignard" reagent (i-PrMgCl·LiCl).[1]

  • Coupling Reaction: The Grignard reagent is then reacted with a suitable picolinamide precursor, most commonly a 6-halopicolinonitrile (e.g., 6-chloropicolinonitrile), followed by hydrolysis of the resulting intermediate to yield 6-Isopropylpicolinamide.

Q2: What are the most common byproducts I should expect to see in my 6-Isopropylpicolinamide synthesis?

A2: Based on the typical synthetic route, several byproducts can be anticipated:

  • Homocoupling Product (2,3-dimethylbutane): This arises from the coupling of two isopropyl Grignard molecules.[2]

  • Over-alkylation Products: In some cases, the Grignard reagent may react with the product itself, although this is less common with the amide functionality.

  • Unreacted Starting Materials: Residual 6-chloropicolinonitrile or other precursors.

  • Hydrolysis Products: Premature quenching of the Grignard reagent by moisture will produce propane.[3]

  • Ring-chlorinated Picolinamides: If thionyl chloride is used to generate an acid chloride from picolinic acid as a precursor, chlorination of the pyridine ring can occur, leading to byproducts like 4-chloro-N-alkyl-N-phenylpicolinamides.[4]

Q3: How can I detect and quantify these byproducts?

A3: A robust analytical methodology is crucial for identifying and quantifying impurities. The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for purity assessment and can separate a wide range of organic impurities.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown byproducts by providing molecular weight information.[7]

  • Gas Chromatography (GC): Particularly useful for volatile impurities like residual solvents and the homocoupling product (2,3-dimethylbutane).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the characterization of isolated impurities.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 6-Isopropylpicolinamide, linking them to potential causes and offering actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting Actions & Explanations
Low Yield of 6-Isopropylpicolinamide 1. Incomplete Grignard reagent formation. 2. Premature quenching of the Grignard reagent. 3. Sub-optimal reaction temperature.1. Optimize Grignard Formation: Ensure magnesium turnings are fresh and activated. Use a small crystal of iodine to initiate the reaction if necessary. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Moisture will consume the highly reactive Grignard reagent. 3. Temperature Control: Maintain the recommended temperature for both the Grignard formation and the coupling reaction. Low temperatures can slow the reaction, while excessively high temperatures may promote side reactions.
High Levels of Homocoupling Byproduct (2,3-dimethylbutane) 1. Presence of certain metal impurities that catalyze homocoupling. 2. Oxidative conditions.1. Use High-Purity Reagents: Ensure the magnesium and other reagents are of high purity. 2. Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation of the Grignard reagent.
Presence of Unreacted 6-chloropicolinonitrile 1. Insufficient Grignard reagent. 2. Poor reactivity of the Grignard reagent.1. Stoichiometry Check: Use a slight excess of the Grignard reagent to drive the reaction to completion. 2. Consider "Turbo Grignard": The use of i-PrMgCl·LiCl can enhance reactivity and improve conversion rates.[1]
Formation of Chlorinated Picolinamide Byproducts Use of thionyl chloride with picolinic acid precursors.If your synthesis starts from picolinic acid, consider alternative methods for activating the carboxylic acid that are less prone to ring chlorination, such as using coupling agents like HATU or HOBt.[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Isopropylpicolinamide
  • Grignard Reagent Preparation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small amount of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

    • Slowly add a solution of isopropyl chloride in anhydrous THF via the dropping funnel. Maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Coupling Reaction:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of 6-chloropicolinonitrile in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).

  • Hydrolysis and Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 6-Isopropylpicolinamide.

Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute all components. A typical gradient might be 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method should provide good separation of the starting materials, the final product, and many of the potential byproducts. For unknown peaks, LC-MS analysis using a similar gradient is recommended for identification.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthetic Pathway of 6-Isopropylpicolinamide

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Coupling cluster_2 Step 3: Hydrolysis Isopropyl_Chloride Isopropyl Chloride iPrMgCl i-PrMgCl Isopropyl_Chloride->iPrMgCl + Mg Mg_THF Mg / THF 6_Chloro_pico 6-Chloropicolinonitrile Intermediate Intermediate 6_Chloro_pico->Intermediate + i-PrMgCl Final_Product 6-Isopropylpicolinamide Intermediate->Final_Product + H₂O Hydrolysis H₂O

Caption: Synthetic pathway for 6-Isopropylpicolinamide.

Diagram 2: Troubleshooting Logic for Low Yield

G Low_Yield Low Yield of Product Check_Grignard Check Grignard Formation Low_Yield->Check_Grignard Check_Anhydrous Ensure Anhydrous Conditions Low_Yield->Check_Anhydrous Optimize_Temp Optimize Reaction Temperature Low_Yield->Optimize_Temp Activate_Mg Activate Mg with Iodine Check_Grignard->Activate_Mg Dry_Glassware Thoroughly Dry Glassware Check_Anhydrous->Dry_Glassware Anhydrous_Solvents Use Anhydrous Solvents Check_Anhydrous->Anhydrous_Solvents Temp_Control Monitor and Control Temperature Optimize_Temp->Temp_Control

Caption: Troubleshooting flowchart for low product yield.

References

  • Wangelin, A. J. v., & Jacobi von Wangelin, A. (n.d.). Homocoupling of sp hybridized Grignard reagents. RSC. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Isopropylmagnesium chloride. Retrieved from [Link]

  • Swathi, K., Maheshwari, P. U., Nikitha, B., & Sara, L. (2021). Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method. Advances in Experimental Medicine and Biology, 1339, 273–282. [Link]

  • Synthesis and optimization of fluorescent poly(N-isopropyl acrylamide)-coated surfaces by atom transfer radical polymerization for cell culture and detachment. (n.d.). PMC. Retrieved from [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025, March 13). Advances in Bioresearch. Retrieved from [Link]

  • Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. (2019, September 16). ACS Publications. Retrieved from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Retrieved from [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (n.d.). PubMed. Retrieved from [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Retrieved from [Link]

  • Optimization of the Synthesis of 2,4,6,8,10,12-Hexaallyl. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts With a 4-Imidazoline Ring. (2023, November 7). Preprints.org. Retrieved from [Link]

  • Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. (n.d.). NIH. Retrieved from [Link]

  • Optimization of two-step techniques engineered for the preparation of polyamide 6 graphene oxide nanocomposites. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (n.d.). Retrieved from [Link]

  • Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. (n.d.). MDPI. Retrieved from [Link]

  • Optimization of the Synthesis of Compound 6a. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for synthesis of picolinamides. (n.d.). Google Patents.

Sources

Stabilizing 6-Isopropylpicolinamide in solution for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing inconsistency in your biological assays or chemical synthesis involving 6-Isopropylpicolinamide .

This molecule combines a pyridine ring with a sterically hindering isopropyl group and a reactive amide functionality. While the isopropyl group increases lipophilicity (improving membrane permeability), it complicates solubility in aqueous buffers. Furthermore, the picolinamide core is susceptible to hydrolysis into 6-isopropylpicolinic acid, a degradation product that can silently alter your experimental results.

This guide replaces generic advice with a chemically grounded stability protocol designed to maintain compound integrity over months or years.

Module 1: Solvent Selection & Preparation

The Critical Decision: The stability of your stock solution is dictated by the solvent. Water is the enemy of amides during storage. You must choose between Dimethyl Sulfoxide (DMSO) and Ethanol based on your downstream application.

Solvent Compatibility Matrix
FeatureAnhydrous DMSO (Recommended) Ethanol (Alternative) Aqueous Buffer
Solubility High (>50 mM) . Excellent for lipophilic 6-isopropyl moiety.Moderate . May require sonication for high concentrations.Poor . High risk of precipitation.[1]
Volatility Low. Concentration remains stable.High. Evaporation alters concentration over time.[2]N/A
Freezing Point High (18.5°C). Freezes at room temp/fridge.Low (-114°C). Remains liquid in freezers.0°C
Major Risk Hygroscopicity . Absorbs water from air, catalyzing hydrolysis.Evaporation . "Creeping" concentration.Hydrolysis . Rapid degradation to acid.
Technical Recommendation

For long-term storage (>1 month), Anhydrous DMSO is the superior vehicle, provided you mitigate the freeze-thaw cycles. The high boiling point ensures the molarity you prepared today is the molarity you use next year.

Module 2: Storage Protocol (SOP)

This protocol is designed to prevent the two primary degradation pathways: Hydrolysis (water-mediated cleavage) and Photodegradation (UV-mediated pyridine ring excitation).

Workflow Visualization

StorageWorkflow Start Solid 6-Isopropylpicolinamide Solvent Dissolve in Anhydrous DMSO (Grade ≥ 99.9%) Start->Solvent Weigh Precision Aliquot Aliquot into Amber Vials (Single-use volumes) Solvent->Aliquot Minimize Air Exposure Seal Purge with Argon/N2 & Seal with Parafilm Aliquot->Seal Prevent Moisture Store Store at -20°C or -80°C Seal->Store Dark/Cold Use Thaw ONCE for Experiment Store->Use Do not re-freeze

Figure 1: Decision logic for the preparation and storage of picolinamide stock solutions to ensure long-term stability.

Step-by-Step Protocol
  • Weighing: Weigh the solid compound in a low-humidity environment.

  • Dissolution: Add Anhydrous DMSO (freshly opened or stored over molecular sieves). Vortex until clear.

    • Why? Standard DMSO often contains water. The amide bond in picolinamides is stable at neutral pH but hydrolyzes in the presence of water and trace acids/bases over time [1].

  • Aliquoting (The Golden Rule): Divide the master stock into single-use aliquots (e.g., 50 µL).

    • Why? DMSO freezes at 18.5°C. Every time you thaw a master tube, condensed water from the air dissolves into the hygroscopic DMSO, accelerating hydrolysis [2].

  • Container: Use Amber Glass Vials with Teflon-lined caps.

    • Why? Pyridine derivatives can absorb UV light, leading to radical formation or ring opening. Amber glass blocks <400nm wavelengths.

  • Storage: Place aliquots at -20°C (Standard) or -80°C (Ideal).

Module 3: Troubleshooting & FAQs

This section addresses specific phenomena you may observe in the lab.

Q1: "I diluted my DMSO stock into PBS, and the solution turned cloudy. Why?"

Diagnosis: "The Crash-Out Effect" (Precipitation). Mechanism: 6-Isopropylpicolinamide is significantly more lipophilic than simple picolinamide due to the isopropyl group. When you dilute a high-concentration DMSO stock (e.g., 100 mM) directly into an aqueous buffer, the local solvent environment shifts instantly from organic to aqueous. The compound exceeds its water solubility limit before it can disperse.

Solution:

  • Intermediate Dilution: Perform a serial dilution in DMSO first, then a final step into buffer.

  • Warm the Buffer: Pre-warm your PBS/Media to 37°C before adding the compound.

  • Surfactants: If compatible with your assay, add 0.05% Tween-20 to the buffer before adding the compound.

Q2: "My HPLC shows a new peak eluting earlier than my main compound. Is this an impurity?"

Diagnosis: Hydrolysis Product (6-Isopropylpicolinic Acid). Mechanism: Over time, moisture in the DMSO facilitates the attack of water on the carbonyl carbon of the amide. The pyridine ring acts as an internal base, making picolinamides uniquely susceptible to this compared to benzamides [3].

Hydrolysis Pathway Visualization:

Hydrolysis Amide 6-Isopropylpicolinamide (Lipophilic, Late Eluting) Transition Tetrahedral Intermediate Amide->Transition Slow Water + H2O / H+ Acid 6-Isopropylpicolinic Acid (Polar, Early Eluting) Transition->Acid Irreversible Ammonia + NH3 Transition->Ammonia

Figure 2: The hydrolysis pathway. The conversion from amide to acid increases polarity, causing the "shift left" (earlier retention time) on reverse-phase HPLC.

Solution:

  • Check the pH of your stock. If acidic, hydrolysis accelerates.[3]

  • Validation: Run a standard of 6-isopropylpicolinic acid. If the retention times match, discard the stock.

Q3: "Can I store the stock in the fridge (4°C) instead of the freezer?"

Diagnosis: High Risk Strategy. Reasoning: DMSO freezes at ~18°C. In a 4°C fridge, the stock will solidify. However, fridge temperatures fluctuate. If the DMSO partially thaws and re-freezes repeatedly, it will "pump" moisture into the vial. Furthermore, chemical reaction rates (hydrolysis) are faster at 4°C than at -20°C. Verdict: No. Store at room temperature (short term, <1 week) or -20°C (long term).

Module 4: Quality Control (Self-Validation)

Before starting a critical high-throughput screen or animal study, validate your stock.

The "Shift-Check" HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine ring absorption).

Pass Criteria:

  • Single peak at expected retention time (>98% Area Under Curve).

  • Absence of an earlier eluting peak (Acid impurity).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed mechanisms of amide hydrolysis and pyridine basicity).
  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg-approach". International Journal of Pharmaceutics, 275(1-2), 1-12. (Discusses DMSO hygroscopicity and stock stability).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Explains the electronic effects of pyridine rings on substituent stability).
  • Cheng, X., et al. (2010). Stability of compounds in DMSO solution. Journal of Biomolecular Screening, 15(1), 89-96.

Sources

Technical Support Center: 6-Isopropylpicolinamide Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Isopropylpicolinamide is a critical intermediate in the synthesis of androgen receptor antagonists, most notably Enzalutamide . As a picolinic acid derivative, it presents a unique set of analytical challenges driven by two competing chemical features: the basic pyridine nitrogen (causing peak tailing/retention shifts) and the labile amide bond (susceptible to hydrolysis).

This guide addresses the root causes of assay inconsistency—specifically chromatographic anomalies and sample instability—providing self-validating protocols to ensure data integrity.

Section 1: Chromatographic Anomalies (HPLC/UPLC)

Issue: "My retention times are drifting, and the peak tailing factor is > 1.5."

Root Cause Analysis

The pyridine ring in 6-Isopropylpicolinamide contains a basic nitrogen atom (pKa ~5.2–5.5).[1] At neutral pH, this nitrogen can interact with residual silanol groups (Si-OH) on the silica backbone of HPLC columns. This secondary interaction acts as a "drag," causing peak tailing and variable retention times as the column ages or silanol activity changes.

Troubleshooting Protocol: The "Acidic Shield" Strategy

To fix peak shape, you must suppress silanol ionization or block the interaction.

Step 1: Optimize Mobile Phase pH

  • Action: Adjust your aqueous mobile phase to pH 3.0 – 4.0 .

  • Why: At this pH, silanols are protonated (neutral), reducing their ability to bind the basic pyridine.

  • Recommended Buffer: 10mM Ammonium Acetate adjusted with Acetic Acid or Formic Acid.

Step 2: Column Selection

  • Standard C18: Often insufficient due to accessible silanols.

  • Recommended: Use a Phenyl-Hexyl or C18 with Embedded Polar Groups (Shield Technology) . Phenyl columns provide unique

    
     interactions with the pyridine ring, improving selectivity and peak shape.
    

Step 3: Mobile Phase Additives (If tailing persists)

  • Action: Add 0.05% – 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid.

  • Why: TFA acts as an ion-pairing agent, masking the positive charge on the pyridine nitrogen.

Visual Logic: Method Optimization Workflow

HPLC_Optimization Start Start: Poor Peak Shape Check_pH Check Mobile Phase pH Start->Check_pH Is_Acidic Is pH < 4.0? Check_pH->Is_Acidic Adjust_pH Adjust to pH 3.0 - 4.0 (Ammonium Acetate) Is_Acidic->Adjust_pH No Check_Column Check Column Type Is_Acidic->Check_Column Yes Adjust_pH->Check_Column Is_Shield Is it Phenyl/Shield RP? Check_Column->Is_Shield Switch_Column Switch to Phenyl-Hexyl or Embedded Polar Group Is_Shield->Switch_Column No Add_TFA Add 0.05% TFA (Ion Pairing) Is_Shield->Add_TFA Yes (Still Tailing) Final Stable Method Validated Switch_Column->Final Add_TFA->Final

Figure 1: Decision tree for optimizing HPLC conditions for basic picolinamide derivatives.

Section 2: Sample Instability & Recovery

Issue: "My assay results decrease over time (2-5% loss in 24 hours)."

Root Cause Analysis

6-Isopropylpicolinamide contains a primary amide. While relatively stable, it is susceptible to hydrolysis converting it into 6-Isopropylpicolinic acid , especially in basic diluents or protic solvents under heat. This is a common degradation pathway for Enzalutamide intermediates [1, 5].

Degradation Pathway

Degradation Amide 6-Isopropylpicolinamide (Target Analyte) Hydrolysis Hydrolysis (+H2O / pH > 7) Amide->Hydrolysis Acid 6-Isopropylpicolinic Acid (Impurity) Hydrolysis->Acid Ammonia Ammonia (NH3) Hydrolysis->Ammonia

Figure 2: Hydrolytic degradation pathway of the amide moiety.

Self-Validating Stability Protocol

To distinguish between "method error" and "sample degradation," perform this check:

ParameterRecommended SettingRationale
Diluent Acetonitrile : Water (50:50)Balances solubility (organic) and buffer compatibility.
Diluent pH Unbuffered or pH 4.5 CRITICAL: Avoid alkaline diluents (pH > 7.5) which catalyze amide hydrolysis.
Temperature Autosampler at 4°C – 10°CReduces kinetic rate of spontaneous hydrolysis.
Glassware Amber GlassPyridine derivatives can be photosensitive (N-oxide formation).[2]

Validation Step: Inject the same vial immediately upon preparation (


) and again after 12 hours (

).
  • If Area(

    
    ) < 98% of Area(
    
    
    
    ) AND a new peak appears at RRT ~0.8-0.9 (Carboxylic acid is more polar), your sample is degrading. Chill the autosampler.

Section 3: Frequently Asked Questions (FAQs)

Q1: I see a "ghost peak" eluting shortly after my main peak. What is it? A: This is likely 6-Isopropylpicolinic acid (the hydrolysis product). Because the acid group is more polar than the amide, it typically elutes earlier on Reverse Phase C18 columns.

  • Verification: Check the UV spectrum.[3][4] The acid and amide spectra are similar (dominated by the pyridine ring) but will show slight shifts in

    
     (typically 260-270 nm range).
    

Q2: Can I use Methanol instead of Acetonitrile? A: Yes, but be cautious. Methanol has a higher UV cutoff than Acetonitrile. If you are detecting at low wavelengths (< 230 nm), Methanol causes baseline noise. Furthermore, Acetonitrile typically provides sharper peaks for basic pyridines due to its aprotic nature, whereas Methanol (protic) can hydrogen-bond with the pyridine nitrogen, occasionally worsening tailing [2].

Q3: What is the recommended detection wavelength? A: Based on Enzalutamide impurity profiling, 235 nm – 240 nm is the optimal balance between sensitivity and solvent transparency [3, 5].

Q4: My recovery is low during extraction from reaction mixtures. A: The molecule is amphiphilic.

  • If extracting from an aqueous reaction: Ensure the aqueous layer is neutral to slightly basic (pH 7-8) before extracting with Ethyl Acetate or DCM.

  • Why? At low pH, the pyridine nitrogen is protonated (

    
    ), making it water-soluble and preventing extraction into the organic layer.
    

References

  • Rani, J. S., & Devanna, N. (2016). Method development and validation of Enzalutamide pure drug substance by using liquid chromatographic technique. Journal of Chemical and Pharmaceutical Sciences.

  • BenchChem Technical Support. (2025). N-(Pyridin-3-yl)picolinamide Stability and Degradation. BenchChem.[2]

  • Reddy, G. S., et al. (2015). Validated RP-HPLC method for determination of enzalutamide in bulk drug and pharmaceutical dosage form. Journal of Pharmaceutical Investigation.

  • Organic Chemistry Data. (2022). Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data.

  • Liu, X., et al. (2016).[5] Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Technical Support Center: Optimizing 6-Isopropylpicolinamide (6-IPP) for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with 6-Isopropylpicolinamide (6-IPP) as a structural probe or intermediate in the development of picolinamide-based inhibitors (often targeting kinases like VEGFR or metalloenzymes). This class of molecules exhibits specific physicochemical properties—notably moderate lipophilicity and distinct solubility profiles—that dictate experimental success.

This guide moves beyond basic protocols to address the causality of experimental failure. It focuses on defining the "Therapeutic Window" in vitro: maximizing specific biological activity while minimizing off-target cytotoxicity and precipitation artifacts.

Part 1: Physicochemical Profile & Stock Preparation

Before optimizing concentration, you must ensure the molecule is available in a bio-accessible form. Picolinamides are prone to "crashing out" in aqueous media if not handled correctly.

Compound Snapshot
PropertyValue (Approx.)Implication for In Vitro Use
Formula C

H

N

O
Small molecule, likely membrane permeable.[1]
MW ~164.21 g/mol High molarity per unit mass.
LogP ~1.5 – 2.0 (Est.)Moderately lipophilic. Requires organic co-solvent.
Solubility DMSO (>50 mM)Water: Poor. Do not dissolve directly in media.
Protocol: The "Solvent Shift" Method

Why this matters: Direct addition of powder to cell culture media results in micro-precipitates that cause false negatives (low availability) or false positives (physical stress on cells).

  • Primary Stock: Dissolve 6-IPP in anhydrous DMSO to reach 100 mM . Vortex until optically clear.

    • Tip: If the solution turns cloudy upon storage at -20°C, warm to 37°C before use.

  • Intermediate Dilution (The Critical Step): Create a 1000x working stock.

    • Example: Dilute 10 µL of Primary Stock into 990 µL of DMSO (not media).

  • Final Application: Spike the culture media with the 1000x stock (1:1000 dilution).

    • Result: Final DMSO concentration is 0.1% , which is generally non-toxic to most cell lines.

Part 2: Determining the Optimal Concentration (Dose-Response)

You cannot guess the optimal concentration; you must empirically derive it. We use a Logarithmic Escalation Strategy to cover the pharmacodynamic range.

Experimental Workflow

The following diagram illustrates the decision logic for selecting the concentration range based on the assay type (Enzymatic vs. Cellular).

OptimizationWorkflow Start Start: Define Assay Target Type Assay Type? Start->Type Enzyme Cell-Free / Enzymatic Type->Enzyme Biochemical Cell Cell-Based Assay Type->Cell Phenotypic RangeE Broad Range: 1 nM - 100 µM Enzyme->RangeE Buffer Check Buffer Compatibility (Avoid Metal Chelation interference) RangeE->Buffer Readout Generate Dose-Response Curve Buffer->Readout ToxCheck Step 1: MTT/CCK-8 Cytotoxicity Cell->ToxCheck RangeC Step 2: Efficacy Range (Below IC10 of Toxicity) ToxCheck->RangeC RangeC->Readout Calc Calculate IC50 / EC50 Readout->Calc

Figure 1: Decision logic for 6-IPP concentration selection. Note the specific toxicity check required for cell-based assays due to the picolinamide scaffold's potential off-target effects.

The "Golden Range" Protocol

For unknown potency, perform a 9-point semi-log dilution.

PointConcentrationPreparation Strategy
High 100 µMLikely toxic/saturating. Used to define the upper plateau.
Mid-High 30 µMCommon active range for moderate inhibitors.
Mid 10 µMStandard Screening Concentration.
Low 3 µM
Trace 1 µM - 10 nMDefines the lower inflection point (sensitivity).
Control 0 µM (DMSO)Vehicle Control (0.1% DMSO). Essential.

Part 3: Troubleshooting & FAQs

Q1: My assay readout is erratic at high concentrations (>50 µM). Why?

Diagnosis: Compound Precipitation or "Micellization." Mechanism: 6-IPP is hydrophobic. At >50 µM in aqueous media, it may form colloidal aggregates that scatter light (interfering with OD readings) or sequester the enzyme/protein non-specifically. Solution:

  • Spin down the media plate (1000 x g for 5 min) before reading.

  • Add 0.01% Triton X-100 or Tween-20 to the assay buffer (if cell-free) to stabilize the compound.

Q2: I see activity, but my cells are dying. Is 6-IPP cytotoxic?

Diagnosis: Off-target toxicity. Mechanism: Picolinamides can act as metal chelators (binding Zn2+ or Fe2+). In a cellular environment, this can strip essential metalloenzymes or disrupt mitochondrial function. Validation Step:

  • Run a parallel MTT or CellTiter-Glo assay.

  • Calculate the Therapeutic Index (TI) :

    
    .
    
  • Rule of Thumb: If TI < 10, your observed "activity" might just be cell stress.

Q3: The compound works in buffer but fails in media with FBS. Why?

Diagnosis: Serum Protein Binding. Mechanism: Hydrophobic amides often bind to Albumin (BSA/FBS) in the media, reducing the free concentration available to the cell. Solution:

  • Perform a "Serum Shift" assay: Test activity in 1% FBS vs. 10% FBS.

  • If potency drops significantly in 10% FBS, you must increase your loading concentration to compensate for sequestration.

Q4: Can I use aqueous stock solutions?

Answer: No. Reasoning: 6-Isopropylpicolinamide is hydrolytically stable but has poor solubility in water. Storing it in water will lead to precipitation over time, meaning a "1 mM" stock might actually be 0.2 mM by the time you use it. Always store in DMSO at -20°C.

Part 4: Mechanism of Action (Contextual)

While the specific target depends on your study, picolinamide derivatives generally function via specific binding pockets involving hydrogen bonding (amide linker) and hydrophobic interactions (isopropyl tail).

Mechanism Ligand 6-IPP (Ligand) Pocket Hydrophobic Pocket (Target Protein) Ligand->Pocket Isopropyl Group Interaction H_Bond H-Bond Donor (Amide N-H) Ligand->H_Bond Stabilization Chelation Metal Chelation? (Pyridine N) Ligand->Chelation Potential Interaction Effect Conformational Change (Inhibition/Activation) Pocket->Effect H_Bond->Effect Chelation->Effect Context Dependent

Figure 2: Pharmacophore interactions. The isopropyl group targets hydrophobic pockets, while the pyridine-amide core facilitates hydrogen bonding or potential metal coordination.

References

  • Picolinamide Scaffolds in Kinase Inhibition (VEGFR-2)

    • Title: Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors.[2]

    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • DMSO Solubility & Handling of Small Molecules

    • Title: Dimethyl Sulfoxide (DMSO) Solubility Data and Chemical Properties.[3]

    • Source: Gaylord Chemical / USPTO D
    • URL:[Link]

  • General Cytotoxicity of Picolinamide Derivatives

    • Title: Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking.[2]

    • Source: PubMed Central (PMC).
    • URL:[Link]

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for 6-Isopropylpicolinamide before handling.

Sources

Dealing with 6-Isopropylpicolinamide precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Handling and Troubleshooting Precipitation in Cell Culture Media

Welcome to the technical support center for 6-Isopropylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their cell culture experiments. Due to the limited publicly available data on the physicochemical properties of 6-Isopropylpicolinamide, this document provides a comprehensive framework for systematically determining its solubility and establishing a robust protocol to prevent and troubleshoot precipitation in your specific cell culture system.

Introduction: The Challenge of Poorly Soluble Compounds

Many novel small molecules, including derivatives of picolinamide, exhibit low aqueous solubility. When a compound dissolved in an organic solvent like DMSO is introduced into the complex aqueous environment of cell culture media, it can crash out of solution, leading to precipitation. This phenomenon can significantly impact the accuracy and reproducibility of your experiments by altering the effective concentration of the compound and potentially inducing cellular stress or toxicity.

This guide will walk you through a systematic approach to characterize the solubility of 6-Isopropylpicolinamide and provide you with actionable troubleshooting steps to ensure its successful application in your research.

Part 1: Characterizing a Novel Compound - The Investigative Approach

When working with a compound with limited solubility data, a proactive, investigative approach is crucial. The first step is to determine its solubility in your specific experimental context.

Q1: I can't find a datasheet with solubility information for 6-Isopropylpicolinamide. Where do I start?

When a compound's properties are not well-documented, you must become the primary investigator. The initial step is to perform empirical solubility testing. This involves determining both the kinetic and thermodynamic solubility of 6-Isopropylpicolinamide.

  • Kinetic Solubility: This measures the concentration at which a compound, rapidly diluted from a DMSO stock, begins to precipitate in an aqueous solution. It is a good indicator of what might happen when you add your compound to the cell culture medium.[1]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the compound in a specific solvent, reached over a longer incubation period.[2]

A simple, effective method to start is a visual kinetic solubility assessment.

Experimental Protocol: Visual Kinetic Solubility Assessment

This protocol will help you estimate the kinetic solubility of 6-Isopropylpicolinamide in your cell culture medium.

Materials:

  • 6-Isopropylpicolinamide powder (MW: 164.20 g/mol )[3]

  • Sterile, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well clear plate

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Based on the molecular weight of 164.20 g/mol , prepare a 10 mM stock solution of 6-Isopropylpicolinamide in DMSO. To do this, dissolve 1.642 mg of the compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.[4]

  • Serial Dilutions in Medium:

    • In a series of sterile microcentrifuge tubes or wells of a 96-well plate, add 98 µL of your pre-warmed cell culture medium to each.

    • Create a range of final concentrations by adding your 10 mM stock solution. For example, to test a final concentration of 100 µM, add 2 µL of the 10 mM stock to 98 µL of medium.

    • Mix immediately and thoroughly.

  • Visual Inspection:

    • Incubate the dilutions at 37°C for a relevant period (e.g., 30 minutes to 2 hours).

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film). A light microscope can be used for more sensitive detection.

    • The highest concentration that remains clear is your estimated kinetic solubility in that specific medium.

Part 2: Troubleshooting Guide

This section addresses common issues encountered when working with 6-Isopropylpicolinamide and provides solutions based on scientific principles.

Q2: I prepared my working solution of 6-Isopropylpicolinamide in media, and it immediately turned cloudy. What happened and how can I fix it?

Immediate cloudiness upon dilution indicates that the aqueous solubility of the compound was exceeded. The organic solvent (DMSO) rapidly disperses in the aqueous medium, leaving the hydrophobic compound to self-associate and precipitate.[5]

Causality:

  • "Solvent Shock": The rapid change in solvent polarity from DMSO to the aqueous medium is the primary driver of precipitation.

  • High Concentration: The final concentration of 6-Isopropylpicolinamide is likely above its kinetic solubility limit in your cell culture medium.

Solutions:

  • Reduce the Final Concentration: Based on your kinetic solubility assessment, work at concentrations below the precipitation threshold.

  • Employ a Stepwise Dilution Protocol: Avoid adding a highly concentrated DMSO stock directly to a large volume of media. A serial dilution approach can be beneficial.

  • Utilize the "Serum Trick" - A Three-Step Dissolution Method: For hydrophobic compounds, pre-mixing with serum can aid in solubilization.

Experimental Protocol: Three-Step Dissolution Method for Hydrophobic Compounds

This method leverages the protein and lipid components of fetal bovine serum (FBS) to act as natural carriers for the compound, preventing precipitation.

Materials:

  • 10 mM 6-Isopropylpicolinamide in DMSO stock solution

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Your basal cell culture medium (without serum)

  • Water bath or incubator at 37°C and 50°C

Procedure:

  • Step 1: Prepare the DMSO Stock: You should already have your 10 mM stock solution of 6-Isopropylpicolinamide in DMSO.

  • Step 2: Intermediate Dilution in Pre-warmed Serum:

    • Pre-warm an aliquot of FBS to approximately 50°C.

    • Dilute your 10 mM stock solution 10-fold into the pre-warmed FBS (e.g., 10 µL of stock into 90 µL of FBS) to create a 1 mM intermediate solution.

    • Keep this intermediate solution warm (around 37-40°C).

  • Step 3: Final Dilution in Pre-warmed Medium:

    • Pre-warm your basal cell culture medium to 37°C.

    • Perform the final dilution of the serum-solubilized intermediate into the pre-warmed medium to achieve your desired final concentration.

Diagram of the Three-Step Dissolution Workflow:

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Dilution stock 10 mM 6-Isopropylpicolinamide in DMSO intermediate 1 mM Intermediate Solution (in FBS) stock->intermediate 1:10 Dilution serum Pre-warmed FBS (~50°C) working Final Working Solution (e.g., 10 µM) intermediate->working Dilute to final concentration media Pre-warmed Basal Medium (37°C)

Caption: Workflow for the three-step dissolution method.

Q3: My 6-Isopropylpicolinamide solution was clear initially but formed a precipitate after being in the incubator for a few hours. What could be the cause?

Delayed precipitation can be due to several factors related to the complex and dynamic environment of cell culture.

Causality:

  • Temperature and pH Shifts: Cell metabolism can slightly alter the pH of the medium over time. Additionally, slight temperature fluctuations in the incubator can affect solubility.

  • Interaction with Media Components: The compound may be slowly interacting with salts, amino acids, or other components in the media, leading to the formation of insoluble complexes.

  • Exceeding Thermodynamic Solubility: While the initial concentration was below the kinetic solubility limit, it may be above the thermodynamic (equilibrium) solubility, causing the compound to slowly precipitate out as the solution moves towards equilibrium.

Solutions:

  • pH and Buffer Considerations: Ensure your medium is well-buffered. If you suspect pH shifts, measure the pH of the medium with the compound over time.

  • Lower the Working Concentration: The most reliable solution is to work at a lower concentration that is well below the observed precipitation threshold.

  • Reduce Incubation Time: If experimentally feasible, reduce the time the compound is in contact with the cells.

  • Consider Co-solvents: In some cases, the use of pharmaceutically acceptable co-solvents can improve solubility, but this must be carefully validated for cell toxicity.

Part 3: Frequently Asked Questions (FAQs)

Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?

The final concentration of DMSO should typically be kept below 0.5%, with a preferred concentration of ≤ 0.1% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: How should I store my 10 mM stock solution of 6-Isopropylpicolinamide in DMSO?

Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. Ensure the vials are tightly sealed to prevent absorption of water, which can cause the compound to precipitate in the stock solution.

Q6: Can I just filter out the precipitate and use the remaining solution?

No, this is not recommended. Filtering the solution will remove an unknown amount of the compound, making the actual concentration in your experiment unknown and your results unreliable. The goal is to prevent precipitation in the first place.

Q7: What are the potential consequences of having a precipitate in my cell culture?
  • Inaccurate Dosing: The concentration of the dissolved, bioavailable compound will be lower than intended.

  • Physical Stress on Cells: Crystals can cause physical damage to cells.

  • Assay Interference: Precipitates can interfere with assays that rely on optical measurements (e.g., absorbance, fluorescence, luminescence) or imaging.

  • Misleading Results: The observed cellular effects may be due to the precipitate itself rather than the pharmacological action of the dissolved compound.

Data Summary Table

ParameterRecommendation/InformationSource(s)
Compound Name 6-IsopropylpicolinamideN/A
CAS Number 1865042-46-1N/A
Molecular Weight 164.20 g/mol [3]
Recommended Stock Solvent Dimethyl Sulfoxide (DMSO)[1]
Recommended Stock Concentration 10 mM (empirically testable)N/A
Stock Solution Storage -20°C or -80°C in single-use aliquots
Max. Final DMSO Concentration ≤ 0.1% (preferred), < 0.5% (acceptable)
Key Cause of Precipitation Exceeding aqueous solubility upon dilution from organic stock[5]
Primary Troubleshooting Strategy Determine kinetic solubility and work below that concentration

Logical Flowchart for Troubleshooting Precipitation

G cluster_0 Immediate Precipitation cluster_1 Delayed Precipitation start Precipitation Observed in Cell Culture Medium q1 When did precipitation occur? start->q1 immediate Exceeded Kinetic Solubility q1->immediate Immediately upon dilution delayed Exceeded Thermodynamic Solubility or Media Instability q1->delayed After incubation sol1 Lower working concentration immediate->sol1 sol2 Use Three-Step Dissolution Method (with pre-warmed serum) immediate->sol2 sol3 Perform serial dilutions in medium immediate->sol3 sol4 Lower working concentration further delayed->sol4 sol5 Check for media pH changes delayed->sol5 sol6 Reduce incubation time delayed->sol6

Caption: Troubleshooting flowchart for 6-Isopropylpicolinamide precipitation.

References

  • Acmec Biochemical. 6-Isopropylpicolinamide. Available at: [Link].

  • AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link].

  • Creative Biolabs. Solubility Assessment Service. Available at: [Link].

  • protocols.io. In-vitro Thermodynamic Solubility. Available at: [Link].

  • PhytoTech Labs. Preparing Stock Solutions. Available at: [Link].

  • Chemistry LibreTexts. 2.5: Preparing Solutions. Available at: [Link].

  • BioDuro. ADME Solubility Assay. Available at: [Link].

  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of kinetic and thermodynamic solubility assays for drug discovery. Journal of pharmaceutical sciences, 90(4), 521-529.
  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). A new method for the determination of the kinetic solubility of drugs in microtiter plates. Pharmaceutical development and technology, 14(3), 303-309.
  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671.
  • Shapiro, A. B. (2013). How to deal with the poor solubility of tested compounds in MTT assay? [Response to a question on ResearchGate]. Available at: [Link].

  • Pawar, H. A., & Lalitha, K. G. (2014). Development of an In Vitro Dissolution Method for Novel Formulation: A Systematic and Scientific Approach. Austin J Anal Pharm Chem, 1(2), 1006.
  • Katt, W. P. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? [Response to a question on ResearchGate]. Available at: [Link].

  • Thermo Fisher Scientific. Video: Cell Culture Troubleshooting Tips and Tricks. Available at: [Link].

Sources

Challenges in scaling up 6-Isopropylpicolinamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Isopropylpicolinamide Synthesis Guide Ticket ID: #SC-ISO-6-PIC Subject: Scale-Up Troubleshooting & Process Optimization Status: Open / High Priority

Executive Summary

6-Isopropylpicolinamide (CAS: 287172-42-7) is a critical intermediate, notably serving as the core scaffold for P2X3 receptor antagonists like Gefapixant. While bench-scale synthesis is often trivial, scaling to >100g introduces severe safety hazards (peroxide accumulation) and regioselectivity bottlenecks (C4 vs. C6 isomerism). This guide provides field-proven protocols to navigate these challenges, prioritizing the Minisci Radical Alkylation and Classical Amidation routes.

Module 1: The Minisci Radical Alkylation Route

Context: Direct alkylation of picolinamide using isobutyric acid, silver nitrate, and ammonium persulfate. Advantage: Single-step access from inexpensive starting materials. Primary Challenge: Thermal runaway and Regioselectivity (C4 vs. C6).

Troubleshooting Guide

Q1: My reaction exotherms violently upon addition of the oxidant (Persulfate). How do I control this at 500g scale?

  • Root Cause: The oxidative decarboxylation of isobutyric acid generates CO₂ gas and heat simultaneously. In a batch reactor, the accumulation of unreacted peroxides creates a "thermal bomb" potential.

  • Technical Solution: Switch to Continuous Flow Chemistry or a Semi-Batch Dosing protocol.

    • Protocol: Do not add solid persulfate. Dissolve

      
       in water (saturated solution).
      
    • Dosing: Feed the oxidant solution slowly over 4–6 hours while maintaining the reactor at 70°C. This ensures the radical consumption rate matches the generation rate, preventing accumulation.

    • Safety Check: Ensure the reactor has a high-capacity condenser and a pressure relief valve for CO₂ off-gassing.

Q2: I am seeing a 40:60 mixture of the 4-isopropyl and 6-isopropyl isomers. How do I shift selectivity to the 6-position?

  • Mechanism: The nucleophilic isopropyl radical attacks the protonated pyridine ring. The C4 position is electronically favored, while C6 is sterically sensitive.

  • Optimization:

    • Acid Concentration: Increase the sulfuric acid loading. A fully protonated pyridine ring (pyridinium) is essential for reactivity, but excess acid can alter the solvation shell, slightly favoring the C6 attack via steric steering of the amide group.

    • Solvent System: Switch from pure water to a DCM/Water biphasic system with vigorous stirring (2000 rpm). The lipophilic radical precursor (isobutyric acid) partitions into the organic phase, while the oxidant stays aqueous. This "phase-transfer" effect often suppresses over-alkylation and improves the C6:C4 ratio.

Q3: The reaction turns black and yields tar.

  • Cause: Silver (Ag) precipitation and polymerization of the product.

  • Fix:

    • Reduce AgNO₃ loading to 10 mol%.

    • Add Trifluoroacetic Acid (TFA) (0.5 equiv) as a co-acid. It stabilizes the radical intermediates and prevents polymerization.

Module 2: The Classical Amidation Route

Context: Coupling 6-isopropylpicolinic acid with ammonia/ammonium chloride. Advantage: High regiochemical purity (isomer-free). Primary Challenge: Activation efficiency and solubility.

Troubleshooting Guide

Q1: Using Thionyl Chloride (


) results in a sticky solid that traps the product. 
  • Root Cause: The acid chloride intermediate (6-isopropylpicolinoyl chloride) is highly sensitive to moisture and forms hydrochloride salts that clump.

  • Technical Solution: Use CDI (1,1'-Carbonyldiimidazole) activation instead.

    • Step 1: React acid with 1.1 equiv CDI in THF at room temperature (CO₂ evolution indicates activation).

    • Step 2: Once gas evolution stops, bubble anhydrous

      
       gas or add 
      
      
      
      .
    • Benefit: The byproduct is imidazole, which is water-soluble and easily washed away, leaving clean amide precipitate.

Q2: The yield is low (<50%) during the aqueous workup.

  • Cause: 6-Isopropylpicolinamide has moderate water solubility due to the pyridine nitrogen and amide H-bonding.

  • Fix: Salting Out.

    • Saturate the aqueous layer with NaCl before extraction.

    • Use Isopropyl Acetate (IPAc) instead of DCM for extraction. IPAc has better partition coefficients for this amide and is easier to dry.

Module 3: Purification & Isolation Strategy

Core Directive: Avoid column chromatography at scale (>100g). It is cost-prohibitive and generates excessive solvent waste.

Table 1: Purification Decision Matrix

Impurity ProfileRecommended MethodSolvent SystemExpected Recovery
>10% 4-Isomer Acid-Base Extraction 1M HCl / DCM75-80%
<5% 4-Isomer Recrystallization Heptane / EtOAc (3:1)85-90%
Colored Impurities Carbon Treatment Methanol + Activated C>95%

Protocol: Separation of 4- and 6-Isomers (Acid-Base Swing)

  • Dissolve the crude mixture in DCM .

  • Extract with 1.0 M HCl (3 washes). The basicity of the pyridine nitrogen differs slightly between isomers due to the steric bulk of the isopropyl group near the nitrogen in the 6-isomer.

  • Critical Step: The 4-isomer is more basic (less sterically hindered N). It extracts into the acid phase first.

  • Perform a "cut" extraction: The first acid wash removes the majority of the 4-isomer. The 6-isomer remains enriched in the organic phase or requires a stronger acid/more washes to fully extract.

  • Neutralize the desired fraction with

    
     and crystallize.
    

Visualized Workflows

Figure 1: Minisci Reaction Scale-Up Process Flow

Caption: Continuous processing logic to mitigate thermal risks and manage gas evolution during radical alkylation.

MinisciScaleUp Start Reagents: Picolinamide + Isobutyric Acid Reactor Flow Reactor / CSTR Temp: 70°C Residence: 30 min Start->Reactor Pump A AgCat Catalyst: AgNO3 / TFA AgCat->Reactor Premixed Oxidant Oxidant Feed: (NH4)2S2O8 (aq) Oxidant->Reactor Pump B (Slow Feed) GasSep Gas-Liquid Separator (CO2 Removal) Reactor->GasSep Exothermic Stream Quench Quench: Na2SO3 (aq) GasSep->Quench Liquid Phase Workup Phase Cut: Organic (Product) Aqueous (Waste) Quench->Workup

Figure 2: Impurity Troubleshooting Logic

Caption: Diagnostic tree for identifying and resolving yield or purity failures.

Troubleshooting Problem Process Failure Type Identify Issue Problem->Type LowYield Low Yield (<40%) Type->LowYield WrongIsomer High 4-Isomer Content Type->WrongIsomer Runaway Thermal Runaway Type->Runaway Sol1 Check Oxidant Stoichiometry Ensure >2.5 equiv Persulfate LowYield->Sol1 Sol2 Increase Acid Conc. (Protonate Pyridine) WrongIsomer->Sol2 Sol3 Switch to Flow Mode Increase Cooling Capacity Runaway->Sol3

References

  • Minisci Reaction Fundamentals & Mechanism Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A general and selective method."

  • Process Chemistry of P2X3 Antagonists (Gefapixant) Merck Sharp & Dohme Corp. "Process for the preparation of 2-carbamoyl-6-isopropylpyridine."

  • Scale-Up Safety in Radical Alkylation Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."

  • Separation of Pyridine Isomers Chromatography Today. "Easy purification of isomers with prepacked glass columns." [1]

  • Flow Chemistry for Minisci Reactions Britton, J., et al. "Continuous Flow Synthesis of Heterocycles via Minisci Reaction."

Sources

Technical Support Center: Optimizing 6-Isopropylpicolinamide Activity Assays Through Strategic Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 6-Isopropylpicolinamide and similar picolinamide-based compounds in their activity assays. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the critical, yet often overlooked, aspect of solvent choice. An appropriate solvent is paramount for obtaining accurate, reproducible, and meaningful data. This resource will delve into the causality behind experimental choices, offering troubleshooting guides and FAQs to ensure the integrity of your results.

The Critical Role of Solvents in Small Molecule Assays

The solvent in which a small molecule is dissolved can significantly influence its behavior in a biological assay.[1][2] An ideal solvent should completely dissolve the compound without affecting the biological system (e.g., enzymes, cells) or the assay readout. However, in practice, solvents can introduce a variety of artifacts, from altering protein conformation to exhibiting direct cellular toxicity.[3][4][5][6] This guide will help you understand and mitigate these potential issues.

Understanding 6-Isopropylpicolinamide and its General Solubility

While specific solubility data for 6-Isopropylpicolinamide is not extensively published, we can infer its likely behavior based on its picolinamide scaffold. Picolinamide and its derivatives are often characterized by moderate polarity. Their solubility can be a challenge in purely aqueous solutions, necessitating the use of organic co-solvents.[7] The selection of an appropriate solvent is therefore a critical first step in any experimental design.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions researchers encounter when working with 6-Isopropylpicolinamide and other small molecules.

Q1: What is the best starting solvent for dissolving 6-Isopropylpicolinamide?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and recommended starting point.[1][8] It is a powerful aprotic solvent capable of dissolving a wide range of organic compounds. However, it is crucial to be aware of its potential effects on biological assays, even at low concentrations.[3][4][9][10]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: This is highly cell-line dependent. As a general rule, the final concentration of DMSO in your assay should be kept below 0.5%, and ideally below 0.1%, to minimize cytotoxicity and other off-target effects.[3][11][12][13] Some studies have shown that DMSO concentrations as low as 0.25% can have inhibitory or stimulatory effects on certain cell types.[3] It is imperative to perform a solvent tolerance test for your specific cell line.

Q3: Can I use ethanol to dissolve 6-Isopropylpicolinamide?

A3: Ethanol can be an alternative, particularly for in vivo studies where DMSO might be undesirable. However, ethanol can also have significant effects on biological systems. It is known to denature proteins by disrupting hydrogen bonds and hydrophobic interactions.[5][6][14][15] Similar to DMSO, a solvent tolerance study is essential to determine the maximum permissible concentration of ethanol in your assay.

Q4: My compound is precipitating when I add it to the aqueous assay buffer. What should I do?

A4: Compound precipitation is a common issue and can lead to inaccurate results.[1] Here are a few troubleshooting steps:

  • Lower the final compound concentration: You may be exceeding the kinetic solubility of your compound in the final assay buffer.[16]

  • Increase the co-solvent concentration: A slight increase in the final DMSO or ethanol concentration might be necessary, but be mindful of the tolerance limits of your assay.

  • Use a different co-solvent: In some cases, exploring other solvents like polyethylene glycol (PEG) or cyclodextrins might be beneficial.[17]

  • Pre-dilute in a series: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer.

Troubleshooting Guide

This section provides a more in-depth approach to resolving common issues related to solvent choice in your 6-Isopropylpicolinamide activity assays.

Issue 1: High background signal or false positives in the assay.

Possible Cause: The solvent itself might be interfering with the assay detection method. For instance, DMSO can interfere with fluorescence-based readouts.[9] Solvents can also induce protein aggregation, which can lead to non-specific signals.[14]

Troubleshooting Steps:

  • Run a solvent-only control: This is the most critical step. Your control wells should contain the same final concentration of the solvent as your test wells.

  • Test alternative solvents: If the solvent is the source of the interference, you will need to identify a more compatible one.

  • Consult the assay kit manufacturer's guidelines: They often provide a list of compatible and incompatible solvents.[18]

Issue 2: Poor reproducibility of results.

Possible Cause: Inconsistent solvent handling and preparation can lead to variability. This includes issues like selective evaporation of a volatile solvent component from the mobile phase in chromatography or variations in the final solvent concentration in the assay wells.

Troubleshooting Steps:

  • Ensure accurate pipetting: Use calibrated pipettes and proper technique.

  • Prepare fresh dilutions: Avoid using old stock solutions where the solvent may have evaporated or degraded.[19]

  • Maintain consistent solvent concentrations across all wells: This is especially important when performing serial dilutions of your compound.[20]

Issue 3: Unexpected changes in protein activity or cell viability.

Possible Cause: The solvent may be directly affecting the biological target. Solvents can alter the conformational dynamics of proteins, impacting their activity.[21][22][23] In cell-based assays, solvents can induce cytotoxicity or other cellular stress responses.[3][4][10][11]

Troubleshooting Steps:

  • Perform a solvent tolerance study: Determine the concentration range of the solvent that does not affect your biological system.

  • Consider the mechanism of your assay: Is it an enzyme inhibition assay? A cell proliferation assay? The sensitivity to solvent effects will vary.

  • Review the literature: Look for studies using similar biological systems to see what solvent concentrations are generally considered safe.

Data Presentation

Table 1: Properties of Common Solvents in Biological Assays
SolventPolarity (Dielectric Constant)Boiling Point (°C)Key ConsiderationsRecommended Max. Concentration (Cell-based)
Water 80.1100Ideal for biological compatibility, but poor solvent for many organic molecules.N/A
DMSO 47.2189Excellent solubilizing power, but can be cytotoxic and interfere with some assays.[3][4][9]< 0.5% (ideally < 0.1%)[13]
Ethanol 24.578.4Can denature proteins and affect cell viability.[5][6][14]< 1% (highly cell-type dependent)
Methanol 32.764.7More toxic than ethanol, generally avoided in cell-based assays.[2]Not Recommended

Experimental Protocols

Protocol 1: Determining the Kinetic Solubility of 6-Isopropylpicolinamide

This protocol provides a high-throughput method to assess the kinetic solubility of your compound in aqueous buffer.[16]

Materials:

  • 6-Isopropylpicolinamide stock solution (e.g., 10 mM in 100% DMSO)

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Plate reader capable of measuring turbidity (nephelometry) or UV absorbance

Procedure:

  • Add 198 µL of assay buffer to each well of the 96-well plate.

  • Add 2 µL of the 10 mM compound stock solution to the first well and mix thoroughly. This creates a 100 µM solution.

  • Perform a serial 2-fold dilution across the plate.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

  • Alternatively, centrifuge the plate to pellet any precipitate and measure the UV absorbance of the supernatant to determine the concentration of the dissolved compound.

Protocol 2: Solvent Tolerance Assay for a Cell-Based Experiment

This protocol helps determine the maximum concentration of a solvent that can be used without affecting cell viability.

Materials:

  • Your cell line of interest

  • Cell culture medium

  • Solvent (e.g., DMSO, Ethanol)

  • 96-well cell culture plate

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a series of solvent dilutions in cell culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a no-solvent control).

  • Replace the medium in the wells with the medium containing the different solvent concentrations.

  • Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal using a plate reader.

  • Plot cell viability versus solvent concentration to determine the highest concentration that does not significantly reduce viability.

Visualizations

Diagram 1: Experimental Workflow for Solvent Selection and Validation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Biological Compatibility cluster_2 Phase 3: Assay Validation A Select Candidate Solvents (e.g., DMSO, Ethanol) B Prepare High Concentration Stock Solution A->B C Determine Kinetic Solubility in Assay Buffer B->C D Perform Solvent Tolerance Assay (Cell-based) C->D Proceed if solubility is adequate E Determine Maximum Non-toxic Solvent Concentration D->E F Run Assay with Solvent-only and Vehicle Controls E->F Use determined max. concentration G Evaluate for Assay Interference F->G H Finalize Assay Protocol G->H

Caption: A stepwise workflow for selecting and validating a suitable solvent for your activity assay.

Diagram 2: Impact of Solvent on Protein Structure and Function

G cluster_0 Optimal Conditions cluster_1 Suboptimal Conditions A Native Protein (Active Conformation) B Aqueous Buffer A->B D High Concentration of Organic Solvent C Denatured Protein (Inactive) D->C Disrupts H-bonds & Hydrophobic Interactions E Protein Aggregation D->E Promotes unfolding and aggregation

Caption: How high concentrations of organic solvents can lead to protein denaturation and aggregation.

References

  • NIPAM™(N-Isopropyl acrylamide)|Products|KJ Chemicals Corporation. (n.d.). Retrieved from [Link]

  • Kramer, C., et al. (2021). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 26(15), 4472. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies, 3(4), 235-243. Retrieved from [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. Retrieved from [Link]

  • Galvão, T. C., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Endodontics, 48(12), 1545-1552. Retrieved from [Link]

  • Sanchez-Ruiz, J. M. (2010). Role of solvation barriers in protein kinetic stability. FEBS Letters, 584(10), 1968-1973. Retrieved from [Link]

  • Peng, X., et al. (2021). Structural changes and exposed amino acids of ethanol-modified whey proteins isolates promote its antioxidant potential. Food Chemistry, 350, 129251. Retrieved from [Link]

  • Hoepfner, D., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. Cell Chemical Biology, 25(3), 331-339.e5. Retrieved from [Link]

  • Tsumoto, K., et al. (2007). Dependence of ethanol effects on protein charges. Protein and Peptide Letters, 14(9), 878-883. Retrieved from [Link]

  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Prat, D., et al. (2013). Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics. ACS Sustainable Chemistry & Engineering, 1(10), 1278–1285. Retrieved from [Link]

  • De-Miguel, I., et al. (2022). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry, 65(1), 124-137. Retrieved from [Link]

  • Ramirez, C. A. R., et al. (2023). Impact of Deep Eutectic Solvents on Kinetics and Folding Stability of Formate Dehydrogenase. International Journal of Molecular Sciences, 24(18), 14357. Retrieved from [Link]

  • Kim, J., & Lee, J. (2022). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Plants, 11(19), 2548. Retrieved from [Link]

  • Weerapol, Y., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 13(10), 1679. Retrieved from [Link]

  • Oreate AI. (2023). The Science Behind Ethanol-Induced Protein Denaturation. Retrieved from [Link]

  • Klibanov, A. M. (2001). Strategies for Stabilization of Enzymes in Organic Solvents. Accounts of Chemical Research, 34(9), 738-744. Retrieved from [Link]

  • Ossianix. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved from [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. Retrieved from [Link]

  • Chen, Y., et al. (2005). The effect of alcohol on recombinant proteins derived from mammalian adenylyl cyclase. Alcoholism: Clinical and Experimental Research, 29(10), 1845-1851. Retrieved from [Link]

  • Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. Retrieved from [Link]

  • Al-Hakeim, H. K. (2021). Biocompatibility Failure & Solvent Effect on Chemical Characterization. Journal of Medical and Biological Engineering, 41, 575–581. Retrieved from [Link]

  • Kapral, R., & G. Voth. (2004). Solvent effects on enzyme catalysis under physiological conditions. The Journal of Chemical Physics, 121(14), 7045-7056. Retrieved from [Link]

  • El-Hage, N., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. Retrieved from [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Retrieved from [Link]

  • J. A. H. Coggan, et al. (2023). Spidroins under the Influence of Alcohol: Effect of Ethanol on Secondary Structure and Molecular Level Solvation of Silk-Like Proteins. International Journal of Molecular Sciences, 24(23), 16937. Retrieved from [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Chapter 5: Green Chemistry and High Throughput Screening. In High-Throughput Screening in Chemical Catalysis (pp. 115-144). Retrieved from [Link]

  • Brooks, C. L., & Karplus, M. (1989). Solvent effects on protein motion and protein effects on solvent motion. Dynamics of the active site region of lysozyme. The Journal of Chemical Physics, 91(1), 428-439. Retrieved from [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]

  • Avdeef, A. (2007). Aqueous and cosolvent solubility data for drug-like organic compounds. ResearchGate. Retrieved from [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]

Sources

Addressing batch-to-batch variability of synthesized 6-Isopropylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Batch-to-batch variability in 6-Isopropylpicolinamide (CAS: 287177-50-6) is a frequent bottleneck in early-stage drug development, particularly for kinase inhibitor programs. This variability typically stems from three distinct sources: regioselectivity failures during radical alkylation (Minisci reaction), trace metal contamination in cross-coupling routes, and polymorphic phase transitions during isolation.

This guide provides a root-cause analysis and actionable troubleshooting protocols to stabilize your production quality.

Module 1: Synthetic Route & Chemical Purity

User Question: "My HPLC purity fluctuates between 85% and 98% across batches, despite using the same molar equivalents. Why is the impurity profile inconsistent?"

Root Cause Analysis

The inconsistency often dictates the synthetic strategy employed. Two primary routes exist, each with a unique "fingerprint" of failure modes.

Scenario A: The Minisci Radical Alkylation Route

Most labs use a silver-catalyzed decarboxylative alkylation (Minisci reaction) because it directly functionalizes the pyridine ring. However, this reaction is inherently chaotic due to the high reactivity of nucleophilic alkyl radicals.

  • The Mechanism: The isopropyl radical (generated from isobutyric acid or similar) attacks the electron-deficient pyridine ring.

  • The Variability Source:

    • Regioselectivity: While the 2-position (ortho) is activated, the 4-position (para) is also susceptible to attack. Variations in temperature or acid concentration change the ratio of 6-isopropyl (target) to 4-isopropyl (impurity).

    • Over-alkylation: The product (6-isopropylpicolinamide) is more electron-rich than the starting material, making it prone to a second radical attack, forming 4,6-diisopropylpicolinamide .

Scenario B: The Metal-Catalyzed Cross-Coupling Route

(e.g., Negishi or Kumada coupling on 6-chloropicolinamide)

  • The Variability Source: Incomplete conversion leading to des-isopropyl impurities (hydrodehalogenation) or residual heavy metals (Pd/Ni) that chelate to the picolinamide nitrogen, altering crystallization kinetics.

Visualizing the Impurity Cascade (Minisci Route)

Minisci_Variability Start Start: Picolinamide Radical Isopropyl Radical (Nucleophilic) Start->Radical Ag+/S2O8 Target Target: 6-Isopropyl (Major Product) Radical->Target Ortho Attack (Preferred) Impurity_Regio Impurity A: 4-Isopropyl isomer (Thermodynamic Control) Radical->Impurity_Regio Para Attack (High Temp Risk) Impurity_Over Impurity B: 4,6-Diisopropyl (Kinetic Control) Target->Impurity_Over 2nd Radical Attack (Excess Reagent)

Figure 1: Reaction pathway analysis showing the origin of critical impurities in radical alkylation. Note that the target product becomes a substrate for over-alkylation.

Module 2: Analytical Troubleshooting (HPLC)

User Question: "I see a shoulder peak on my main peak. Is this a rotamer or an isomer?"

Technical Insight

Picolinamides can exhibit rotamerism due to restricted rotation around the amide bond, but this typically resolves at higher column temperatures (>40°C). If the peak persists, it is likely the 4-isopropyl regioisomer .

Self-Validating Diagnostic Protocol:

  • Run HPLC at 25°C and 45°C.

    • Result: If peaks merge/sharpen → Rotamer .

    • Result: If resolution remains constant → Regioisomer (Impurity) .

  • Relative Retention Time (RRT) Guide:

    • Since the isopropyl group adds lipophilicity, expect the following elution order on C18 columns:

    • Starting Material (Picolinamide) < Target (6-Iso) ≈ Isomer (4-Iso) < Dialkylated (4,6-Di).

    • Note: The 4-isomer often co-elutes. Use a Phenyl-Hexyl column for better separation of these positional isomers due to pi-pi stacking differences.

Quantitative Data: Impurity Limits
ComponentRRT (Approx)Common Limit (Research)Common Limit (GMP)Origin
Picolinamide0.85< 2.0%< 0.15%Unreacted SM
6-Isopropyl (Target) 1.00 > 95% > 98.0% Main Product
4-Isopropyl Isomer1.05< 5.0%< 0.15%Regioselectivity Failure
4,6-Diisopropyl1.40< 1.0%< 0.10%Over-reaction

Module 3: Solid-State Physics & Polymorphism

User Question: "Batch A melted at 102°C. Batch B melts at 96°C but shows high purity by NMR. What is happening?"

Root Cause: Polymorphism

Picolinamide derivatives are notorious for polymorphism (ability to exist in multiple crystal lattice structures).

  • Form I (Metastable): Often formed during rapid precipitation or crash cooling. Lower melting point.

  • Form II (Thermodynamic): The stable form. Higher melting point.

If your melting point is depressed without chemical impurities, you likely isolated a metastable polymorph or a solvate.

Troubleshooting Logic Tree:

Polymorph_Logic Issue Issue: Low/Broad Melting Point Check_Purity Step 1: Check HPLC Purity Issue->Check_Purity High_Purity Purity > 98% Check_Purity->High_Purity Low_Purity Purity < 95% Check_Purity->Low_Purity DSC_Check Step 2: Run DSC (Differential Scanning Calorimetry) High_Purity->DSC_Check Recrystallize Action: Recrystallize (Remove Impurities) Low_Purity->Recrystallize Sharp_Endo Sharp Endotherm (Single Peak) DSC_Check->Sharp_Endo Double_Endo Double Endotherm (Melt-Recrystallize-Melt) DSC_Check->Double_Endo Conclusion_Stable Conclusion: Pure Stable Polymorph (Check Calibration) Sharp_Endo->Conclusion_Stable Conclusion_Poly Conclusion: Polymorph Mixture (Slurry in Heptane to Convert) Double_Endo->Conclusion_Poly

Figure 2: Decision matrix for diagnosing melting point depressions. Distinguishing between chemical impurity and physical form is critical.

Module 4: Standardized Protocols

Protocol A: Regio-Selective Purification (Recrystallization)

To remove the 4-isopropyl isomer and stabilize the polymorph.

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) at reflux (approx. 5 mL/g).

  • Hot Filtration: Filter while hot to remove inorganic salts (Ag/Pd residues).

  • Anti-solvent Addition: Slowly add n-Heptane (warm) until the ratio is 1:2 (EtOAc:Heptane).

  • Controlled Cooling: Cool to room temperature over 2 hours, then to 0-5°C for 1 hour. Rapid cooling promotes metastable polymorphs.

  • Isolation: Filter and wash with cold Heptane. Dry under vacuum at 45°C.

Protocol B: Metal Scavenging (If using Cross-Coupling)

If the product is off-white or yellow (it should be white), trace metals are likely coordinating to the pyridine nitrogen.

  • Dissolve product in MeOH/DCM (1:1).

  • Add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin (10 wt% loading).

  • Stir at 40°C for 4 hours.

  • Filter and concentrate.

References

  • Minisci Reaction Mechanism & Selectivity: Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med. Chem. Commun., 2, 1135-1161.

  • Polymorphism in Picolinamides: Bhatt, P. M., et al. (2005).[1] Polymorphism in Picolinamide. Crystal Growth & Design.

  • Impurity Profiling Guidelines: International Council for Harmonisation (ICH).[2] Guideline Q3A(R2): Impurities in New Drug Substances.

  • Radical Alkylation of Heterocycles: Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition.

Sources

Technical Support Center: Picolinamide Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Picolinamide Synthesis

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Executive Summary

Picolinamides (pyridine-2-carboxamides) are privileged scaffolds in medicinal chemistry, serving as key pharmacophores in kinase inhibitors and transition metal ligands. However, their synthesis is frequently plagued by the "Pyridine Effect"—the tendency of the pyridine nitrogen to poison metal catalysts, interfere with activation agents, or induce side reactions like decarboxylation.

This guide moves beyond standard textbook protocols to address the specific failure modes of picolinamide synthesis.

Section 1: Route Selection Strategy

Before optimizing, ensure you are on the correct synthetic path. Use the following logic to determine your starting vector.

RouteSelection Start START: Precursor Availability Acid Picolinic Acid Start->Acid Bromo 2-Bromopyridine Start->Bromo Cyano 2-Cyanopyridine Start->Cyano Scale Scale > 100g? Acid->Scale MethodC Method C: Pd-Aminocarbonylation (CO Gas/Mo(CO)6) Bromo->MethodC High Value Late Stage MethodD Method D: Ru-Hydration Cyano->MethodD Atom Economy MethodA Method A: Coupling Reagents (HATU/T3P) Scale->MethodA No (Discovery) MethodB Method B: Mixed Anhydride (iBuOCOCl) Scale->MethodB Yes (Process) Sensitive Base Sensitive?

Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability and scale.

Section 2: Troubleshooting Guides (Q&A Format)
Module A: Acid-Amine Coupling (Direct Amidation)

Context: The most common route in discovery chemistry. Primary Reagents: HATU, EDC/HOBt, T3P.

Q1: I am using Thionyl Chloride (SOCl₂) to make the acid chloride, but I'm seeing a +34 mass impurity. What is happening? Diagnosis: You are likely observing ring chlorination .[1] Technical Explanation: Unlike benzoic acid, picolinic acid can undergo nucleophilic aromatic substitution or activation at the 4-position when heated with harsh chlorinating agents. Thionyl chloride can chlorinate the pyridine ring (yielding 4-chloropicolinamide) in addition to forming the acyl chloride [1].[1] Corrective Action:

  • Switch Reagents: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) for neutral, mild acid chloride formation.

  • Low Temp Protocol: If you must use SOCl₂, keep the reaction at 0°C and use catalytic DMF. Do not reflux.

  • Alternative: Use T3P (Propylphosphonic anhydride) . It performs exceptionally well with electron-deficient heterocycles and avoids the chloride intermediate entirely.

Q2: My yields are low with EDC/HOBt. The reaction seems to stall. Diagnosis: Formation of the N-acylurea byproduct or competitive chelation. Technical Explanation: The pyridine nitrogen can H-bond or chelate with the active ester intermediate, stabilizing it and preventing amine attack. Furthermore, if the amine is weak (e.g., an aniline), the rearrangement to the unreactive N-acylurea is faster than the amidation. Corrective Action:

  • Switch to HATU/DIPEA: The aza-benzotriazole moiety in HATU is specifically designed to accelerate coupling for hindered or electron-deficient systems (neighboring group assistance).

  • Order of Addition: Pre-activate the acid with HATU for exactly 5 minutes before adding the amine.

Module B: Palladium-Catalyzed Aminocarbonylation

Context: Converting 2-bromopyridines directly to amides using CO (gas or solid source). Primary Reagents: Pd(OAc)₂, Xantphos, CO source.

Q3: The reaction works for bromobenzene but fails completely for 2-bromopyridine. Why? Diagnosis: Catalyst Poisoning (The Chelation Trap). Technical Explanation: The pyridine nitrogen is a strong sigma-donor. In standard Pd catalysis, the substrate (2-bromopyridine) displaces the phosphine ligands, forming a stable, unreactive Pd-pyridine complex. This shuts down the catalytic cycle. Corrective Action:

  • Ligand Selection: You must use a ligand with a wide bite angle that binds more strongly than the pyridine nitrogen. Xantphos is the gold standard here.

  • Temperature: Surprisingly, lower temperatures often work better for 2-bromopyridines to prevent ligand dissociation.

  • Protocol: Use the Buchwald/Martinelli Protocol [2]:

    • Catalyst: Pd(OAc)₂ (1-2 mol%)

    • Ligand: Xantphos (2-4 mol%)

    • Base: Et₃N (2 equiv)

    • Solvent: Toluene or Dioxane at 45–60°C (Do not go to 100°C immediately).

ChelationTrap Active Active Catalyst (L-Pd-L) Product Picolinamide Active->Product Successful Carbonylation Poisoned Poisoned Complex (Py-Pd-Py) Substrate 2-Bromopyridine Substrate->Poisoned Displaces Ligand Ligand Monodentate Ligand (e.g., PPh3) Ligand->Poisoned Weak Binding Xantphos Bidentate Ligand (Xantphos) Xantphos->Active Strong Chelation

Figure 2: Mechanism of catalyst poisoning. Monodentate ligands are displaced by the substrate (2-bromopyridine), halting the reaction. Xantphos prevents this.

Module C: Purification & Isolation

Context: Picolinamides are often highly polar and "sticky" on silica.

Q4: My product streaks on the column and co-elutes with impurities. Diagnosis: Interaction with silanol groups. Corrective Action:

  • Deactivation: Pre-wash your silica column with 1% Et₃N in hexanes.

  • Eluent Modifier: Add 1-2% Et₃N or 1% NH₄OH to your DCM/MeOH eluent.

  • Alternative: Use Alumina (Neutral) instead of silica. Picolinamides bind less aggressively to alumina.

Q5: How do I remove residual Palladium from the picolinamide? Diagnosis: The pyridine nitrogen chelates Pd, carrying it into the final product. Corrective Action:

  • Scavengers: Silica-bound thiol scavengers (e.g., SiliaMetS® Thiol) are often ineffective because the Pyridine-Pd bond is too strong.

  • The "Complexation" Wash: Dissolve crude in EtOAc. Wash with 10% aqueous Thiourea or N-Acetylcysteine . These have higher affinity for Pd than the pyridine ring.

Section 3: Optimized Experimental Protocols
Protocol A: High-Yield Aminocarbonylation (The "Xantphos" Method)

Recommended for converting 2-bromopyridines to amides.

  • Setup: Flame-dry a reaction vial equipped with a stir bar.

  • Charging: Add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and Xantphos (11.6 mg, 0.02 mmol).

  • Solvent: Add anhydrous Toluene (2.0 mL) and stir for 5 mins to pre-form the catalyst complex (Solution turns yellow/orange).

  • Substrate: Add 2-bromopyridine (1.0 mmol), the amine nucleophile (1.2-1.5 mmol), and Et₃N (3.0 mmol).

  • CO Source:

    • Gas: Balloon pressure of CO.

    • Solid: Mo(CO)₆ (0.5 equiv) in a two-chamber system (see Martinelli et al.).

  • Reaction: Heat to 45–50°C for 16 hours. Note: Higher temps (80°C+) can actually lower yield due to catalyst deactivation.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: T3P-Mediated Coupling

Recommended for coupling picolinic acid to weak amines (anilines).

  • Dissolution: Dissolve Picolinic acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (5-10 volumes).

  • Base: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).

  • Coupling: Add T3P (50% w/w in EtOAc) (1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2-4 hours.

  • Workup: Wash with water, sat. NaHCO₃, and brine. (T3P byproducts are water-soluble, simplifying purification).

Section 4: Comparative Data
ParameterThionyl Chloride RouteHATU/DIPEA RoutePd-Aminocarbonylation
Primary Risk Ring Chlorination (+34 mass)High Cost / Removal of UreaCatalyst Poisoning
Atom Economy PoorModerateExcellent
Scalability High (if temp controlled)Low (Reagent cost)High (Process friendly)
Key Optimization Keep T < 0°CPre-activation time (5 min)Use Xantphos / T < 60°C
References
  • Synthesis and structural characterisation of amides from picolinic acid. Source: National Institutes of Health (NIH) / PubMed Central. Note: Details the formation of 4-chloropicolinamides as a side product when using thionyl chloride. [Link]

  • Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst. Source: MIT DSpace / Buchwald Lab. Note: Establishes the superiority of Xantphos and lower temperatures (45°C) for 2-bromopyridine substrates.[2] [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Source: Luxembourg Bio Technologies / Chem. Soc. Rev. Note: Comprehensive review on coupling reagents, highlighting side reactions like N-acylurea formation. [Link]

Sources

Validation & Comparative

A Comparative Guide for the Evaluation of Novel Antifungal Agents: 6-Isopropylpicolinamide vs. Fluconazole Against Candida Species

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the performance of a novel antifungal candidate, 6-Isopropylpicolinamide, against the established therapeutic, fluconazole, for the treatment of infections caused by Candida species. Given the nascent status of 6-Isopropylpicolinamide, this document outlines a prospective evaluation, detailing the necessary experimental protocols and data interpretation to build a robust comparative profile.

The Clinical Imperative for Novel Anti-Candida Agents

Invasive candidiasis remains a significant cause of morbidity and mortality, particularly in immunocompromised and hospitalized patient populations. The therapeutic landscape has long been dominated by a limited number of antifungal classes. Fluconazole, a triazole antifungal, has been a cornerstone of treatment due to its efficacy and oral bioavailability. However, its extensive use has led to the emergence of drug-resistant Candida strains, such as Candida auris and certain isolates of Candida glabrata, rendering fluconazole ineffective in a growing number of cases. This escalating resistance necessitates the discovery and development of novel antifungal agents with alternative mechanisms of action.

The Incumbent: Fluconazole

Fluconazole is a well-characterized fungistatic agent that inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and fluidity.[3] By inhibiting lanosterol 14-α-demethylase, fluconazole disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately arresting fungal growth.[1][3]

Resistance to fluconazole in Candida species is multifactorial and can arise from several mechanisms, including:

  • Overexpression or mutation of the ERG11 gene, reducing the affinity of the target enzyme for fluconazole.

  • Increased drug efflux through the overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[4]

  • Alterations in the ergosterol biosynthesis pathway that bypass the need for lanosterol 14-α-demethylase.[4]

A Novel Contender: 6-Isopropylpicolinamide

While 6-Isopropylpicolinamide is an investigational compound without published antifungal data, the broader class of picolinamide and benzamide derivatives has demonstrated antifungal activity against pathogenic fungi, including Candida species.[4][5] Research into these scaffolds has identified a novel and promising antifungal target: the lipid-transfer protein Sec14.[4][5]

Proposed Mechanism of Action for Picolinamides: Picolinamide-based compounds are hypothesized to act by inhibiting Sec14p, the primary phosphatidylinositol/phosphatidylcholine transfer protein in yeast.[5] This protein plays a crucial role in maintaining the lipid composition of the Golgi apparatus, which is essential for vesicular trafficking and the proper functioning of the secretory pathway. Inhibition of Sec14p disrupts these vital cellular processes, leading to fungal cell death. This mechanism is distinct from that of the azoles, suggesting that picolinamides could be effective against fluconazole-resistant strains.

cluster_fluconazole Fluconazole Mechanism of Action a Fluconazole b Lanosterol 14-α-demethylase (Erg11) a->b Inhibits d Ergosterol Biosynthesis c Lanosterol c->d Substrate e Ergosterol d->e Product f Fungal Cell Membrane Integrity e->f Maintains g Fungal Growth Arrest f->g Disruption leads to

Caption: Fluconazole's mechanism of action targeting ergosterol biosynthesis.

cluster_picolinamide Hypothesized 6-Isopropylpicolinamide Mechanism of Action a 6-Isopropylpicolinamide b Sec14 Lipid-Transfer Protein a->b Inhibits c Golgi Apparatus Lipid Homeostasis b->c Maintains d Vesicular Trafficking & Secretory Pathway c->d Essential for e Fungal Cell Viability d->e Disruption leads to loss of

Caption: Hypothesized mechanism of action for 6-Isopropylpicolinamide.

A Framework for Comparative Evaluation: Experimental Protocols

To rigorously compare 6-Isopropylpicolinamide and fluconazole, a multi-faceted experimental approach is required. The following protocols provide a self-validating system for assessing the in vitro and in vivo antifungal properties of these compounds.

In Vitro Susceptibility Testing

The cornerstone of antifungal evaluation is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay (adapted from CLSI M27)

  • Isolate Panel Selection: A comprehensive panel of Candida species should be used, including:

    • Candida albicans (wild-type and fluconazole-resistant strains)

    • Candida glabrata (wild-type and fluconazole-resistant strains)

    • Candida parapsilosis

    • Candida tropicalis

    • Candida krusei (intrinsically resistant to fluconazole)

    • Candida auris (including multidrug-resistant isolates)

  • Inoculum Preparation:

    • Subculture isolates on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Harvest colonies and suspend in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Antifungal Agent Preparation:

    • Prepare stock solutions of 6-Isopropylpicolinamide and fluconazole in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.03 to 64 µg/mL).

  • Incubation:

    • Inoculate each well of the microtiter plates with the prepared fungal suspension.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually or spectrophotometrically determine the lowest concentration of each drug that causes a significant reduction in growth (typically ≥50% for azoles) compared to the growth control.

Data Presentation:

Candida SpeciesStrain IDFluconazole MIC (µg/mL)6-Isopropylpicolinamide MIC (µg/mL)
C. albicansATCC 90028
C. albicans(Fluconazole-R)
C. glabrataATCC 90030
C. parapsilosisATCC 22019
C. kruseiATCC 6258
C. auris(Clinical Isolate)
Fungicidal vs. Fungistatic Activity

Time-kill assays provide a dynamic assessment of antifungal activity, distinguishing between agents that kill the fungus (fungicidal) and those that merely inhibit its growth (fungistatic).

Experimental Protocol: Time-Kill Assay

  • Inoculum and Drug Preparation: Prepare a fungal suspension (e.g., C. albicans at 1-5 x 10^5 CFU/mL) in RPMI 1640 medium. Add 6-Isopropylpicolinamide or fluconazole at concentrations corresponding to 1x, 4x, and 16x the predetermined MIC. Include a drug-free growth control.

  • Incubation and Sampling: Incubate the cultures at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each culture.

  • Colony Counting: Perform serial dilutions of the aliquots and plate onto Sabouraud Dextrose Agar. Incubate for 24-48 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each drug concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.

In Vivo Efficacy Assessment

In vivo models are crucial for evaluating the therapeutic potential of a novel antifungal in a complex biological system. The murine model of disseminated candidiasis is a widely accepted standard.

Experimental Protocol: Murine Model of Disseminated Candidiasis

  • Animal Model: Use immunocompromised mice (e.g., neutropenic mice) to establish a robust infection.

  • Infection: Infect mice via tail vein injection with a lethal or sublethal dose of a virulent Candida albicans strain (e.g., 1 x 10^5 CFU/mouse).

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with 6-Isopropylpicolinamide, fluconazole, or a vehicle control. Administer drugs at various dosages and schedules (e.g., once or twice daily for 7 days).

  • Efficacy Endpoints:

    • Survival: Monitor mice daily for a set period (e.g., 21 days) and record survival rates.

    • Fungal Burden: At a predetermined time point (e.g., 3-5 days post-infection), euthanize a subset of mice from each group and harvest organs (e.g., kidneys, brain). Homogenize the organs and plate serial dilutions to quantify the fungal burden (CFU/gram of tissue).

  • Data Analysis: Compare survival curves using the log-rank test. Compare organ fungal burdens between treatment groups using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis).

cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Efficacy a In Vitro Evaluation b MIC Determination (Broth Microdilution) a->b c Time-Kill Assay a->c d Mechanism of Action Studies a->d e In Vivo Evaluation c->e Proceed if promising in vitro activity f Murine Model of Candidiasis e->f g Survival Analysis f->g h Fungal Burden Quantification f->h

Caption: A streamlined workflow for the comparative evaluation of antifungal agents.

Conclusion and Future Directions

This guide provides a robust framework for the systematic comparison of the novel antifungal candidate, 6-Isopropylpicolinamide, with the established drug, fluconazole. The successful execution of these experiments will generate the critical data needed to assess the potential of 6-Isopropylpicolinamide as a new therapeutic option for Candida infections. A particularly important outcome will be its activity against fluconazole-resistant isolates. Positive results from this comprehensive evaluation would strongly support further preclinical and clinical development.

References

  • Mechanism of Antifungal Action of Monoterpene Isoespintanol against Clinical Isolates of Candida tropicalis. MDPI. Available at: [Link].

  • Antifungal Activity and Potential Mechanism of N-Butylphthalide Alone and in Combination With Fluconazole Against Candida albicans. Frontiers. Available at: [Link].

  • In vitro Activity of New Azole Luliconazole Compared to Fluconazole against Candida Strains Isolated from Oral Lesions of Cancer Patients. Journal of Clinical and Experimental Dentistry. Available at: [Link].

  • Comparison of the in vitro activity of fluconazole against Candida albicans and dermatophytes. PubMed. Available at: [Link].

  • Candida Infections and Therapeutic Strategies: Mechanisms of Action for Traditional and Alternative Agents. PubMed Central. Available at: [Link].

  • Fluconazole resistance in Candida species: a current perspective. PubMed Central. Available at: [Link].

  • Fluconazole. StatPearls. Available at: [Link].

  • Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PubMed Central. Available at: [Link].

  • Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. ResearchGate. Available at: [Link].

  • In vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE. Available at: [Link].

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PubMed Central. Available at: [Link].

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. PubMed Central. Available at: [Link].

  • In Vivo Pharmacodynamics of Antifungal Drugs in Treatment of Candidiasis. PubMed Central. Available at: [Link].

  • Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed. Available at: [Link].

  • In vivo pharmacodynamic target investigation for micafungin against Candida albicans and C. glabrata in a neutropenic murine candidiasis model. Antimicrobial Agents and Chemotherapy. Available at: [Link].

  • Experimental In Vivo Models of Candidiasis. MDPI. Available at: [Link].

  • In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Science Alert. Available at: [Link].

  • Bis(N‐picolinamido)cobalt(II) Complexes Display Antifungal Activity toward Candida albicans and Aspergillus fumigatus. ResearchGate. Available at: [Link].

  • Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study. PubMed Central. Available at: [Link].

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. Available at: [Link].

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Taylor & Francis Online. Available at: [Link].

  • What is the mechanism of Fluconazole?. Patsnap Synapse. Available at: [Link].

  • Small Molecules Restore Azole Activity Against Drug-Tolerant and Drug-Resistant Candida Isolates. bioRxiv. Available at: [Link].

  • Novel fluconazole derivatives with promising antifungal activity. PubMed Central. Available at: [Link].

  • Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review. MDPI. Available at: [Link].

Sources

A Researcher's Guide to Orthogonal Assays for Confirming 6-Isopropylpicolinamide Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, identifying a compound's direct biological target is a critical step that bridges its chemical properties with its physiological effects. For novel antifungal agents like 6-Isopropylpicolinamide, a member of the picolinamide scaffold, robust target engagement validation is paramount. This guide provides an in-depth comparison of orthogonal experimental strategies to confirm the interaction of 6-Isopropylpicolinamide with its putative target, the phosphatidylinositol/phosphatidylcholine transfer protein, Sec14p, from Saccharomyces cerevisiae.[1]

The principle of orthogonality—using multiple, independent methods to probe the same scientific question—is the bedrock of rigorous target validation. By employing a suite of assays with distinct physical principles, we can build a compelling case for direct target engagement, mitigating the risk of artifacts inherent in any single technique. This guide will explore a selection of powerful in-cell and in-vitro methods, offering not just protocols, but the strategic rationale behind their application.

The Target: Sec14p and Its Ligand-Binding Pocket

Sec14p is a crucial protein in yeast that coordinates lipid metabolism with protein transport from the Golgi complex.[2] It possesses a hydrophobic pocket that accommodates phospholipids, and it is within this cavity that picolinamides are believed to bind.[1][2] Understanding the structure of this binding pocket is essential for designing and interpreting target engagement assays. The Sec14p lipid-binding pocket is defined by a carboxy-terminal lobe and is comprised of parallel β-strands forming a β-sheet, enclosed by α-helices.[1] Both phosphatidylinositol (PtdIns) and phosphatidylcholine (PtdCho) binding are crucial for Sec14p's function, and these lipids occupy distinct but overlapping sites within the protein.[3]

Orthogonal Assays for Target Engagement: A Comparative Overview

To validate the binding of 6-Isopropylpicolinamide to Sec14p, a multi-pronged approach is recommended. The following sections will detail the principles, protocols, and data interpretation for a selection of powerful orthogonal assays.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization.[4] When a small molecule binds to its target protein within a cell, it generally increases the protein's resistance to thermal denaturation.[5][6] By heating cell lysates or intact cells across a temperature gradient and then quantifying the amount of soluble target protein remaining at each temperature, we can observe a shift in the protein's melting curve in the presence of a binding ligand.[4][7] This method is particularly powerful as it can be performed in a physiologically relevant cellular environment without modifying the compound or the protein.[8]

Experimental Workflow:

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., Yeast expressing Sec14p) treatment 2. Treatment - Vehicle Control - 6-Isopropylpicolinamide cell_culture->treatment aliquot 3. Aliquot cells/lysate treatment->aliquot heat 4. Heat at Temperature Gradient aliquot->heat lysis 5. Cell Lysis (if not already lysed) heat->lysis centrifuge 6. Centrifugation (pellet aggregates) lysis->centrifuge supernatant 7. Collect Supernatant (soluble proteins) centrifuge->supernatant detection 8. Protein Detection (e.g., Western Blot for Sec14p) supernatant->detection

Caption: CETSA experimental workflow for target engagement.

Detailed Protocol (CETSA with Western Blot Detection):

  • Cell Culture: Grow Saccharomyces cerevisiae expressing Sec14p to mid-log phase.

  • Treatment: Harvest and resuspend the cells in fresh media. Divide the cell suspension into two groups: one treated with a vehicle control (e.g., DMSO) and the other with 6-Isopropylpicolinamide at a concentration determined by cellular activity assays (typically 5-20 times the EC50).[7] Incubate under normal growth conditions for a predetermined time to allow for compound uptake.

  • Aliquoting and Heating: Aliquot the treated and control cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 37°C to 70°C) for a fixed duration (e.g., 3 minutes), followed by a cooling step.

  • Cell Lysis: Lyse the cells using mechanical disruption (e.g., bead beating) or enzymatic methods in a suitable lysis buffer containing protease inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for Sec14p. Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the bands.

  • Data Analysis: Quantify the band intensity for Sec14p at each temperature for both the treated and control samples.[9][10] Plot the relative band intensity against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of 6-Isopropylpicolinamide indicates target engagement.

Data Interpretation: The primary output of a CETSA experiment is a pair of melting curves. A rightward shift in the curve for the compound-treated sample compared to the vehicle control indicates that 6-Isopropylpicolinamide binding stabilizes Sec14p against thermal denaturation. The magnitude of the temperature shift can be correlated with the affinity of the compound for the target. Isothermal dose-response experiments, where cells are treated with varying concentrations of the compound and heated at a single, fixed temperature, can also be performed to determine an apparent cellular EC50 for target engagement.[7]

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free, real-time optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor chip.[11][12][13] The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.[11][13] This allows for the quantitative determination of binding kinetics (association and dissociation rates) and affinity.[14][15]

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis chip_prep 1. Sensor Chip Activation immobilization 2. Ligand Immobilization (e.g., purified Sec14p) chip_prep->immobilization blocking 3. Surface Blocking immobilization->blocking baseline 4. Establish Baseline (running buffer) blocking->baseline association 5. Analyte Injection (6-Isopropylpicolinamide) baseline->association dissociation 6. Dissociation (running buffer) association->dissociation regeneration 7. Surface Regeneration dissociation->regeneration sensorgram 8. Generate Sensorgram regeneration->sensorgram kinetics 9. Kinetic Analysis (ka, kd, KD) sensorgram->kinetics

Caption: SPR experimental workflow for kinetic analysis.

Detailed Protocol (SPR for Protein-Small Molecule Interaction):

  • Ligand Preparation: Purify recombinant Sec14p.[16] Ensure the protein is in a suitable buffer for immobilization.

  • Sensor Chip Preparation and Ligand Immobilization: Activate a sensor chip (e.g., CM5) with a mixture of EDC and NHS.[12] Immobilize Sec14p to the chip surface via amine coupling.[12] Deactivate any remaining active esters with ethanolamine.[12]

  • Analyte Preparation: Prepare a series of dilutions of 6-Isopropylpicolinamide in the running buffer (e.g., HBS-EP).

  • Binding Measurement:

    • Equilibrate the sensor surface with running buffer to establish a stable baseline.

    • Inject the different concentrations of 6-Isopropylpicolinamide over the sensor surface to measure association.

    • Switch back to running buffer to measure dissociation.

  • Surface Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove the bound analyte and prepare the surface for the next injection.[17]

  • Data Analysis: The real-time binding data is presented as a sensorgram.[13] Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[15]

Data Interpretation: The sensorgram provides a wealth of information. The association phase shows the rate at which 6-Isopropylpicolinamide binds to Sec14p, while the dissociation phase reflects how quickly it unbinds. A low KD value indicates high binding affinity. Comparing the binding of 6-Isopropylpicolinamide to a known ligand or a negative control compound can provide evidence for specificity.

Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS is based on the principle that the binding of a small molecule can stabilize a protein's structure, making it less susceptible to proteolytic degradation.[18][19] In this assay, cell lysate is treated with the compound of interest and then subjected to limited proteolysis.[20][21] The target protein, if bound and stabilized by the compound, will be protected from digestion and can be detected by Western blotting or mass spectrometry.[18][22]

Experimental Workflow:

DARTS_Workflow cluster_prep Preparation cluster_digestion Proteolysis cluster_analysis Analysis lysis 1. Cell Lysis (Yeast expressing Sec14p) treatment 2. Lysate Treatment - Vehicle Control - 6-Isopropylpicolinamide lysis->treatment protease 3. Limited Proteolysis (e.g., Pronase, Thermolysin) treatment->protease stop_reaction 4. Stop Digestion protease->stop_reaction sds_page 5. SDS-PAGE stop_reaction->sds_page western_blot 6. Western Blot (for Sec14p) sds_page->western_blot quantification 7. Band Quantification western_blot->quantification

Caption: DARTS experimental workflow.

Detailed Protocol (DARTS with Western Blot Detection):

  • Cell Lysate Preparation: Prepare a cell lysate from Saccharomyces cerevisiae expressing Sec14p in a non-denaturing lysis buffer.[18] Determine the protein concentration.

  • Compound Incubation: Aliquot the lysate and incubate with either a vehicle control or varying concentrations of 6-Isopropylpicolinamide for a set period (e.g., 1 hour at room temperature).

  • Protease Digestion: Add a protease, such as pronase or thermolysin, to each sample and incubate for a specific time. The concentration of the protease and the digestion time need to be optimized to achieve partial digestion of the total proteome.[23]

  • Stopping the Reaction: Stop the digestion by adding a protease inhibitor or by boiling the samples in SDS-PAGE loading buffer.

  • Western Blot Analysis: Separate the digested proteins by SDS-PAGE and perform a Western blot using an antibody against Sec14p.[22]

  • Data Analysis: Compare the intensity of the Sec14p band between the vehicle-treated and compound-treated samples. A stronger band in the presence of 6-Isopropylpicolinamide indicates protection from proteolysis and therefore, target engagement.

Data Interpretation: The key result in a DARTS experiment is the increased abundance of the full-length target protein in the compound-treated sample compared to the control. This demonstrates that the compound is binding to and stabilizing the target protein. A dose-dependent protection from proteolysis provides further evidence of a specific interaction.

Comparison of Orthogonal Assays

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand-induced thermal stabilizationChange in refractive index upon bindingLigand-induced proteolytic resistance
Environment In-cell or in-lysateIn-vitro (purified components)In-lysate or with purified components
Compound/Protein Modification None requiredLigand immobilization requiredNone required
Data Output Melting curve shift (ΔTm), EC50Kinetic parameters (ka, kd), Affinity (KD)Protein band intensity on Western blot
Key Advantage Physiologically relevant contextQuantitative kinetic dataNo modification of compound or protein
Key Limitation Not all binding events cause thermal stabilizationRequires purified, active proteinRequires optimization of proteolysis conditions
Throughput Moderate to High (with automation)ModerateLow to Moderate

Conclusion: A Unified Approach to Target Validation

Confirming the target engagement of a novel compound like 6-Isopropylpicolinamide requires a rigorous, multi-faceted approach. No single assay is infallible; therefore, the convergence of evidence from orthogonal methods is the gold standard in the field.

  • CETSA provides invaluable confirmation of target engagement within the complex milieu of a living cell.

  • SPR offers a quantitative, in-vitro assessment of the binding kinetics and affinity, providing a detailed biophysical characterization of the interaction.

  • DARTS serves as an excellent complementary method to CETSA, confirming ligand-induced stabilization through a different physical principle.

By strategically employing these orthogonal assays, researchers can build a robust and compelling body of evidence to confidently identify and validate the direct molecular target of 6-Isopropylpicolinamide, paving the way for further pre-clinical development.

References

Sources

A Comparative Guide to the Antifungal Activity and Cross-Resistance Profile of 6-Isopropylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antifungal Agents

The landscape of invasive fungal infections is one of growing concern, marked by the emergence of multi-drug resistant strains and a limited arsenal of effective antifungal agents. The relentless selective pressure exerted by existing antifungal classes—primarily azoles, polyenes, and echinocandins—has led to the evolution of sophisticated resistance mechanisms in pathogenic fungi. This escalating challenge underscores the urgent need for novel antifungal compounds with unique mechanisms of action that can circumvent established resistance pathways.

This guide introduces 6-Isopropylpicolinamide, a member of the picolinamide class of antifungals, as a promising candidate in this ongoing search. We will delve into its proposed mechanism of action, present comparative in vitro efficacy data for related compounds, and, most critically, explore the theoretical and experimental basis for its potential lack of cross-resistance with current frontline antifungal therapies. This document is intended to serve as a comprehensive technical resource, providing not only a thorough understanding of this novel antifungal class but also the detailed methodologies required to rigorously evaluate its performance.

The Novel Mechanism of Action of Picolinamides: Targeting Sec14p

At the heart of the antifungal activity of picolinamides, including 6-Isopropylpicolinamide, is their unique molecular target: the Sec14 protein (Sec14p).[1][2] Sec14p is a phosphatidylinositol/phosphatidylcholine (PI/PC) transfer protein that plays a critical role in maintaining lipid homeostasis within the fungal cell. By binding to and inhibiting Sec14p, picolinamides disrupt essential cellular processes that are dependent on proper lipid signaling and membrane function.

This mechanism is fundamentally different from those of existing antifungal drug classes:

  • Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[3]

  • Polyenes , such as Amphotericin B, bind directly to ergosterol in the cell membrane, forming pores that lead to leakage of cellular contents and cell death.[3]

  • Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[3]

The targeting of Sec14p represents a paradigm shift in antifungal drug development, offering a pathway to combat fungal pathogens that have developed resistance to ergosterol- or cell wall-targeting agents.

cluster_azole Azoles cluster_polyene Polyenes cluster_echinocandin Echinocandins cluster_picolinamide 6-Isopropylpicolinamide a Lanosterol 14-α-demethylase b Ergosterol a->b Ergosterol Synthesis e Fungal Cell Membrane b->e Membrane Integrity c β-(1,3)-D-glucan synthase f Fungal Cell Wall c->f Cell Wall Synthesis d Sec14p g Cellular Function & Viability d->g Lipid Homeostasis h Fungal Cell Death e->h f->h g->h cluster_resistance Known Resistance Mechanisms cluster_targets Antifungal Drug Targets a ERG11 mutations (Azole Resistance) d Lanosterol 14-α-demethylase a->d Affects g Azole Efficacy i 6-Isopropylpicolinamide Efficacy a->i No Expected Impact b FKS mutations (Echinocandin Resistance) e β-(1,3)-D-glucan synthase b->e Affects h Echinocandin Efficacy b->i No Expected Impact c Efflux Pump Upregulation (Azole Resistance) c->d Reduces Drug Concentration for c->i No Expected Impact d->g Target of Azoles e->h Target of Echinocandins f Sec14p f->i Target of 6-Isopropylpicolinamide

Caption: Lack of Cross-Resistance Mechanism between Picolinamides and Other Antifungals.

Experimental Protocols for Antifungal Susceptibility Testing

To empirically validate the lack of cross-resistance and to determine the antifungal spectrum of 6-Isopropylpicolinamide, standardized antifungal susceptibility testing is essential. The following are detailed, step-by-step methodologies based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Assay (Adapted from CLSI M27 and EUCAST E.Def 7.3.2)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

1. Preparation of Antifungal Stock Solution:

  • Dissolve 6-Isopropylpicolinamide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL).
  • Prepare serial twofold dilutions of the stock solution in the test medium (RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS).

2. Inoculum Preparation:

  • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
  • Prepare a suspension of the fungal colonies in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
  • Dilute the adjusted inoculum in the test medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

3. Assay Procedure:

  • Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.
  • Add 100 µL of the prepared fungal inoculum to each well.
  • Include a growth control well (inoculum without drug) and a sterility control well (medium only).
  • Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or spectrophotometrically.
Disk Diffusion Assay (Adapted from CLSI M44)

This method provides a qualitative assessment of susceptibility and can be used for screening.

1. Preparation of Agar Plates:

  • Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.
  • Ensure the agar depth is uniform (approximately 4 mm).

2. Inoculum Preparation:

  • Prepare a fungal suspension as described for the broth microdilution assay.
  • Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the agar plate in three directions.

3. Disk Application:

  • Prepare sterile paper disks impregnated with a known concentration of 6-Isopropylpicolinamide.
  • Aseptically place the disks onto the inoculated agar surface.
  • Gently press the disks to ensure complete contact with the agar.

4. Incubation and Interpretation:

  • Invert the plates and incubate at 35°C for 24-48 hours.
  • Measure the diameter of the zone of inhibition (the area of no growth) around each disk.
  • The interpretation of susceptible, intermediate, or resistant is based on pre-defined zone diameter breakpoints.

Conclusion and Future Directions

6-Isopropylpicolinamide, as a representative of the picolinamide class of antifungals, holds significant promise as a next-generation therapeutic agent. Its novel mechanism of action, targeting the essential fungal protein Sec14p, provides a strong rationale for its anticipated efficacy against a broad spectrum of fungal pathogens, including those resistant to current therapies. The distinctness of its molecular target strongly supports the hypothesis of a low potential for cross-resistance with existing antifungal drug classes.

While the preliminary data on related compounds are encouraging, further rigorous investigation is imperative. Comprehensive in vitro studies to determine the MIC distributions of 6-Isopropylpicolinamide against a wide array of clinically relevant wild-type and resistant fungal isolates are a critical next step. Furthermore, in vivo studies in appropriate animal models of fungal infection are necessary to establish its pharmacokinetic and pharmacodynamic properties and to confirm its therapeutic efficacy. The protocols detailed in this guide provide a robust framework for conducting these essential preclinical evaluations. The development of Sec14p inhibitors like 6-Isopropylpicolinamide represents a vital and exciting frontier in the fight against life-threatening fungal diseases.

References

  • Pries, V., Nöcker, C., Khan, D., Johnen, P., Hong, Z., Tripathi, A., ... & Hoepfner, D. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. Cell chemical biology, 25(3), 279-290.
  • Pries, V., Nöcker, C., Khan, D., Johnen, P., Hong, Z., Tripathi, A., ... & Hoepfner, D. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed. [Link]

  • Manavathu, E. K., & Cutright, J. L. (2004). Azole cross-resistance in Aspergillus fumigatus. Antimicrobial agents and chemotherapy, 48(7), 2778-2780.
  • Qu, R., Li, C., & Yu, S. (2023). Most azole antifungal resistance mutations in the drug target provide cross-resistance and carry no intrinsic fitness cost. bioRxiv.
  • Espinel-Ingroff, A., Fothergill, A., Fuller, J., Johnson, E., Pfaller, M., & Turnidge, J. (2002). S159 Antifungal Susceptibility Testing. International Journal of Antimicrobial Agents, 19, 1-2.
  • Espinel-Ingroff, A., Fothergill, A., Fuller, J., Johnson, E., Pfaller, M., & Turnidge, J. (2004). Optimal testing conditions for determining MICs and minimum fungicidal concentrations of new and established antifungal agents for uncommon molds: NCCLS collaborative study. Journal of clinical microbiology, 42(2), 708-712.
  • Espinel-Ingroff, A., Arendrup, M. C., Cantón, E., Cordoba, S., Dannaoui, E., Garcia-Rodriguez, J., ... & Velegraki, A. (2015). MIC distributions and evaluation of fungicidal activity for amphotericin B, itraconazole, voriconazole, posaconazole and caspofungin and 20 species of pathogenic filamentous fungi determined using the CLSI broth microdilution method. Journal of fungi, 1(1), 5-21.
  • Al-Wathiqi, F., Ahmad, S., & Khan, Z. (2013). Aspergillus fumigatus cross-resistance between clinical and demethylase inhibitor azole drugs. Antimicrobial agents and chemotherapy, 57(9), 4596-4598.
  • Arendrup, M. C. (2014). Echinocandin resistance: an emerging clinical problem?. Current opinion in infectious diseases, 27(6), 484-492.
  • Bankaitis, V. A., & Grabon, A. (2022). New strategies for combating fungal infections: Inhibiting inositol lipid signaling by targeting Sec14 phosphatidylinositol transfer proteins. Journal of Biological Chemistry, 298(4), 100891.
  • Qu, R., Li, C., & Yu, S. (2024). Most azole antifungal resistance mutations in the drug target provide cross-resistance and carry no intrinsic fitness cost. bioRxiv.
  • Silva, D. B., de Barros, P. P., de Almeida, A. A. C., & de Oliveira, G. A. (2020). Variation of MIC values of single antifungal drugs and combined (mg/L).
  • Prasad, R., & Shah, A. H. (2016). Mechanisms of antifungal drug resistance. Cold Spring Harbor perspectives in medicine, 6(6), a025620.
  • El-Sayed, N. S., El-Sawy, E. R., & El-Gohary, N. S. (2019). In Vitro antifungal activity of some of the prepared compounds, expressed as MIC avs (μM).
  • Perlin, D. S. (2007). Resistance to echinocandin-class antifungal drugs.
  • Muadcheingka, T., & Tantivitayakul, P. (2025). Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris. Journal of Fungi, 11(1), 1.
  • Robbins, N., & Cowen, L. E. (2023). Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species. Journal of Fungi, 9(10), 991.
  • Morace, G., Perdoni, F., & Borghi, E. (2021). Resistance to Echinocandins Complicates a Case of Candida albicans Bloodstream Infection: A Case Report. Journal of Fungi, 7(8), 619.
  • Berkow, E. L., & Lockhart, S. R. (2017). Understanding the mechanisms of resistance to azole antifungals in Candida species. Future microbiology, 12(12), 1077-1088.
  • Nakai, T., Uno, J., Ikeda, F., Tawara, S., Nishimura, K., & Miyaji, M. (2003). In vitro antifungal activity of micafungin (FK463) against dimorphic fungi: comparison of yeast-like and mycelial forms. Antimicrobial agents and chemotherapy, 47(4), 1376-1381.
  • Bi, L., Dai, W., Luan, Y., & Li, R. (2022). Echinocandin heteroresistance causes prophylaxis failure and facilitates breakthrough Candida parapsilosis infection.
  • Perlin, D. S. (2015). Echinocandin resistance in Candida. Clinical infectious diseases, 61(suppl_6), S612-S617.
  • Ramya, G., & Devaraj, S. N. (2024). Antifungal activity of protamine. bioRxiv.
  • de Oliveira Santos, G. C., & de Almeida, R. S. (2021). Molecular Mechanisms of Resistance to Antifungals in Candida albicans.

Sources

Technical Guide: Validating the Specificity of 6-Isopropylpicolinamide for Fungal Sec14p

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Isopropylpicolinamide (often serving as the pharmacophore for the NPPM class of inhibitors, such as NP-SIP) represents a high-precision chemical probe for fungal Sec14p , the major phosphatidylinositol transfer protein (PITP). Unlike general trafficking inhibitors (e.g., Brefeldin A) or broad-spectrum polyketides (e.g., Turbinmicin), picolinamide-based scaffolds offer exquisite selectivity by targeting the hydrophobic lipid-binding pocket of Sec14p, locking it in a "closed" conformation that prevents phosphatidylinositol (PtdIns) loading.

This guide provides a rigorous framework for validating this specificity, distinguishing it from off-target membrane disruptors, and establishing its utility in antifungal drug discovery.

The Biological Context: Sec14p as the Golgi Gatekeeper

Sec14p is essential for Golgi secretory function in yeast (Saccharomyces cerevisiae) and pathogenic fungi (Candida albicans, Cryptococcus neoformans). It functions not merely as a lipid carrier but as a metabolic sensor that regulates the PtdIns-4-phosphate (PI4P) signaling required for vesicle biogenesis.

Mechanism of Action (The "Pocket Lock")

6-Isopropylpicolinamide derivatives inhibit Sec14p by competitive occupancy of the lipid-binding pocket.

  • Normal Function: Sec14p exchanges Phosphatidylcholine (PtdCho) for PtdIns at the Golgi membrane.[1][2]

  • Inhibition: The picolinamide scaffold penetrates the hydrophobic cavity. The isopropyl group occupies the space normally reserved for the lipid acyl chains, while the amide/nitrophenyl moiety forms critical halogen bonds (often with Ser173 or equivalent residues), effectively "locking" the protein and preventing lipid exchange.

Sec14_Mechanism Sec14 Apo-Sec14p (Open Conformation) Membrane Golgi Membrane (PtdIns Rich) Sec14->Membrane Recruitment DeadComplex Inhibited Complex (Pocket Locked) Sec14->DeadComplex + Inhibitor HoloSec14 Holo-Sec14p (PtdIns Bound) Membrane->HoloSec14 Lipid Exchange Signaling Pik1p Activation (PI4P Synthesis) HoloSec14->Signaling Stimulation Secretion Vesicle Budding (Secretion) Signaling->Secretion Promotes Inhibitor 6-Isopropylpicolinamide (NP-SIP) Inhibitor->DeadComplex DeadComplex->Membrane Cannot Load Lipid

Figure 1: Mechanism of Action. The inhibitor competes with endogenous lipids, locking Sec14p in an inactive state and severing the link between lipid metabolism and Golgi secretion.

Comparative Analysis: Specificity vs. Alternatives

To validate 6-Isopropylpicolinamide, one must benchmark it against both broad-spectrum antifungals and general trafficking poisons.

Feature6-Isopropylpicolinamide (NP-SIP)TurbinmicinBrefeldin A
Primary Target Sec14p (Lipid Binding Pocket) Sec14p (Different binding mode)Arf1-GEF (Sec7 domain)
Binding Site Hydrophobic Cavity (PtdCho/PtdIns site)Hydrophobic Cavity (Overlaps Picolinamide)Sec7-Arf1 Interface
Specificity High (Inactive against close homologs like Sfh1)Moderate/High (Broad spectrum antifungal)Low (General trafficking block)
Resistance Mech. Point mutations in pocket (e.g., S173C )Point mutations in pocketMutations in Arf1/GEFs
Chemical Class Synthetic Small MoleculePolyketide (Natural Product)Macrolide Antibiotic

Why this matters: Unlike Brefeldin A, which collapses the entire Golgi, 6-Isopropylpicolinamide specifically arrests secretory vesicle biogenesis without immediate organelle disassembly, allowing for precise dissection of lipid signaling pathways.

Validation Protocols

Protocol A: The Biochemical Standard (In Vitro Phospholipid Transfer)

Objective: Prove the compound inhibits the physical transfer of PtdIns between membranes. Self-Validation: The assay must include a "no-enzyme" control (background) and a "solvent-only" control (max transfer).

Materials:

  • Donor Liposomes: Small Unilamellar Vesicles (SUVs) containing [3H]-PtdIns and PtdCho.

  • Acceptor Liposomes: SUVs containing PtdCho and Phosphatidylethanolamine (PtdEtn).

  • Recombinant Sec14p: Purified from E. coli.

Step-by-Step Workflow:

  • Liposome Preparation: Prepare Donor and Acceptor liposomes separately by sonication. Crucial: Acceptor liposomes must be in 10-fold excess to drive unidirectional transfer.

  • Incubation: Mix Recombinant Sec14p (50–100 nM) with 6-Isopropylpicolinamide (titrate 10 nM – 10 µM) for 15 mins at 37°C.

  • Reaction Start: Add Donor and Acceptor liposomes. Incubate for 30 mins at 37°C.

  • Separation: Stop reaction by adding cold buffer. Separate Donors from Acceptors using centrifugation (if using heavy liposomes) or DEAE-cellulose binding (if using charge difference).

  • Quantification: Measure [3H] signal in the Acceptor fraction via scintillation counting.

  • Calculation: % Transfer = [(CPM Acceptor - CPM Blank) / Total Input CPM] × 100.

Success Criteria: IC50 should be in the nanomolar range (e.g., 50–200 nM). Inactive analogs (negative controls) must show no inhibition at >10 µM.

Protocol B: The Genetic Standard (Resistant Mutant Profiling)

Objective: Confirm Sec14p is the sole essential target in vivo. Logic: If the compound kills cells by targeting Sec14p, a mutant with a modified binding pocket (that refuses the drug but accepts lipid) should be completely immune.

The "Gold Standard" Mutant: sec14-S173C (or sec14-G266D in some strains).

Workflow:

  • Strain Construction: Generate isogenic yeast strains: Wild Type (WT) and sec14-S173C.

  • Spot Assay: Dilute cultures to OD600 = 0.1. Spot serial dilutions (1:10) onto YPD plates containing the inhibitor (e.g., 5 µM, 10 µM, 20 µM).

  • Observation:

    • WT: No growth (Sensitive).

    • Mutant: Robust growth (Resistant).

  • Interpretation: If the mutant grows, the drug's toxicity is exclusively due to Sec14p inhibition. If the mutant dies, the drug has off-target toxicity (e.g., membrane disruption).

Visualization of Validation Logic

Validation_Workflow Compound Candidate Compound (6-Isopropylpicolinamide) Step1 Step 1: In Vitro Transfer Assay (Is it a direct inhibitor?) Compound->Step1 Step2 Step 2: In Vivo Secretion Assay (Does it block Golgi exit?) Step1->Step2 If IC50 < 500nM Result_Fail NON-SPECIFIC / OFF-TARGET Step1->Result_Fail No Inhibition Step3 Step 3: Resistant Mutant Test (Is Sec14p the ONLY target?) Step2->Step3 Invertase Accumulates Step2->Result_Fail Secretion Normal Result_Pass VALIDATED SPECIFICITY Step3->Result_Pass Mutant Grows (WT Dies) Step3->Result_Fail Mutant Dies (General Toxicity)

Figure 2: Validation Decision Tree. A compound must pass biochemical inhibition, physiological secretion block, and genetic resistance tests to be confirmed as a specific Sec14p inhibitor.

References

  • Nile, A. H., et al. (2014). Chemical inhibition of phospholipid trafficking signals.[3] Nature Chemical Biology, 10(10), 829–839. Link

  • Pries, V., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. Cell Chemical Biology, 25(3), 279-290. Link

  • Zhang, F., et al. (2020). A marine microbiome antifungal targets urgent-threat drug-resistant fungi. Science, 370(6519), 974-978. (Comparison with Turbinmicin) Link

  • Bankaitis, V. A., et al. (2012). The Sec14-superfamily and mechanisms for crosstalk between lipid metabolism and lipid signaling. Chemical Reviews, 112(12), 6353-6372. Link

  • Khan, D., et al. (2021). Sec14-like Phosphatidylinositol Transfer Proteins and Diversification of Phosphoinositide Signaling Outcomes. Journal of Lipid Research, 62. Link

Sources

Benchmarking 6-Isopropylpicolinamide: A Comparative Guide to its Potency and Spectrum as a Sec14p Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal drug discovery, the identification of novel molecular targets is paramount to overcoming the challenges of resistance and toxicity associated with existing therapies. One such promising target is the phosphatidylinositol/phosphatidylcholine transfer protein, Sec14p, a key regulator of lipid metabolism and membrane trafficking in fungi. This guide provides an in-depth comparative analysis of 6-Isopropylpicolinamide, a member of the picolinamide class of Sec14p inhibitors, benchmarking its performance against other known inhibitors of this critical fungal protein.

The Central Role of Sec14p in Fungal Viability

Sec14p and its homologs are essential for the viability of many pathogenic fungi.[1][2] These proteins act as lipid exchange proteins, transferring phosphatidylinositol (PI) and phosphatidylcholine (PC) between membrane leaflets. This function is crucial for maintaining the lipid composition of the Golgi apparatus, which in turn is vital for vesicular trafficking and the secretion of virulence factors.[1][3] Inhibition of Sec14p disrupts these essential cellular processes, leading to fungal cell death. This specific mechanism of action presents an attractive opportunity for the development of novel antifungal agents with a potentially high therapeutic index, as these inhibitors have been shown to be non-toxic to mammalian cells.[1]

cluster_membrane Golgi Membrane PI Phosphatidylinositol (PI) Vesicular_Trafficking Vesicular Trafficking & Secretion PI->Vesicular_Trafficking Maintains Membrane Integrity for PC Phosphatidylcholine (PC) PC->Vesicular_Trafficking Maintains Membrane Integrity for Sec14p Sec14p Protein Sec14p->PI Binds & Transfers Sec14p->PC Binds & Transfers 6_Isopropylpicolinamide 6-Isopropylpicolinamide 6_Isopropylpicolinamide->Sec14p Inhibits Fungal_Viability Fungal Viability Vesicular_Trafficking->Fungal_Viability Essential for

Figure 1. Mechanism of action of 6-Isopropylpicolinamide targeting Sec14p.

Comparative Potency of Sec14p Inhibitors

A critical aspect of drug development is the quantitative assessment of a compound's potency. For Sec14p inhibitors, this is typically determined through in vitro enzymatic assays that measure the inhibition of PI or PC transfer, and through in vivo assays that assess the inhibition of fungal growth. While a specific in vitro IC50 value for 6-Isopropylpicolinamide against purified Sec14p is not publicly available, its activity can be contextualized by examining related picolinamide and benzamide scaffolds and comparing them with other known Sec14p inhibitors.

Several distinct chemical scaffolds have been identified as potent inhibitors of Sec14p. The table below summarizes the in vitro potency of representative compounds from these classes.

Compound ClassRepresentative CompoundTargetIn Vitro IC50Reference
NitrophenylpiperazineNPPM244Sec14p0.1 µM[2]
NitrophenylpiperazineNPPM481Sec14p0.2 µM[2]
BenzamideCompound 3Sec14p6.6 µM (in vivo)[1]
BenzamideNPBB112Sec14p1.0 µM[2]
Piperidine AlkaloidHimbacineSec14p1.2 µM[2]
Picolinamide Chloro-substituted derivative Rhizoctonia solaniED50: 29.08 µg/mL [4][5]
Picolinamide Chloro-substituted derivative Alternaria alternataED50: 33.90 µg/mL [4][5]

Note: The IC50 for "Compound 3" was determined in vivo against wildtype S. cerevisiae cells, while the other IC50 values were determined in vitro against purified Sec14p. The ED50 values for the picolinamide derivative reflect whole-cell antifungal activity.

The data clearly indicate that the nitrophenylpiperazine class of inhibitors, such as NPPM244 and NPPM481, exhibit sub-micromolar potency against purified Sec14p in vitro.[2] The benzamide and piperidine alkaloid scaffolds also demonstrate potent inhibition in the low micromolar range.[2]

For the picolinamide class, to which 6-Isopropylpicolinamide belongs, direct in vitro IC50 data against Sec14p is lacking in the public domain. However, studies on chloro-substituted picolinamide derivatives have demonstrated significant antifungal activity against a range of soil-borne fungi, with ED50 values in the low µg/mL range.[4][5] This whole-organism activity strongly suggests that the picolinamide scaffold effectively engages and inhibits Sec14p in a cellular context, leading to fungal growth inhibition. The isopropyl substitution in 6-Isopropylpicolinamide is a key structural feature intended to optimize binding within the lipid-binding pocket of Sec14p.

Antifungal Spectrum of Activity

The ideal antifungal agent possesses a broad spectrum of activity against clinically relevant pathogens. While comprehensive data on the antifungal spectrum of 6-Isopropylpicolinamide is still emerging, the known activity of picolinamide derivatives against phytopathogens like Rhizoctonia solani and Alternaria alternata suggests a potential for broader applications.[4][5]

For comparison, established antifungal drug classes have well-defined spectra:

  • Azoles (e.g., Fluconazole, Itraconazole): Broad-spectrum activity against many yeasts and molds.

  • Echinocandins (e.g., Caspofungin): Potent activity against Candida and Aspergillus species.

  • Polyenes (e.g., Amphotericin B): Very broad-spectrum, but with significant host toxicity.

The development of Sec14p inhibitors like 6-Isopropylpicolinamide is driven by the need for novel agents with a distinct mechanism of action that can potentially overcome existing resistance mechanisms and offer a wider therapeutic window.

Experimental Protocols for Benchmarking

To rigorously compare the potency and spectrum of novel compounds like 6-Isopropylpicolinamide, a series of standardized and validated experimental protocols are essential.

In Vitro Potency Assessment: Phospholipid Transfer Assay

This biochemical assay directly measures the inhibition of Sec14p's lipid transfer activity.

Start Start Prepare_Assay_Mix Prepare assay mix: - Purified Sec14p - Donor liposomes with radiolabeled PI - Acceptor liposomes Start->Prepare_Assay_Mix Add_Inhibitor Add varying concentrations of 6-Isopropylpicolinamide or comparator Prepare_Assay_Mix->Add_Inhibitor Incubate Incubate to allow for lipid transfer Add_Inhibitor->Incubate Separate_Liposomes Separate donor and acceptor liposomes Incubate->Separate_Liposomes Quantify_Transfer Quantify radiolabeled PI in acceptor liposomes (Scintillation counting) Separate_Liposomes->Quantify_Transfer Calculate_IC50 Calculate IC50 value Quantify_Transfer->Calculate_IC50 End End Calculate_IC50->End

Figure 2. Workflow for the in vitro phospholipid transfer assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Express and purify recombinant Sec14p.

    • Prepare donor liposomes containing a radiolabeled phospholipid (e.g., [³H]PI) and a non-exchangeable lipid marker.

    • Prepare acceptor liposomes.

  • Assay Setup:

    • In a microplate format, combine purified Sec14p, donor liposomes, and acceptor liposomes in an appropriate assay buffer.

    • Add serial dilutions of 6-Isopropylpicolinamide or comparator compounds. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow for phospholipid transfer.

  • Separation:

    • Stop the reaction and separate the donor and acceptor liposomes. This can be achieved by methods such as centrifugation or the use of charged lipids that allow for precipitation of one liposome population.

  • Quantification:

    • Measure the amount of radiolabeled phospholipid transferred to the acceptor liposomes using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cellular Potency and Spectrum Assessment: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound against a panel of fungal strains, providing insights into its cellular potency and antifungal spectrum.

Step-by-Step Methodology:

  • Preparation of Fungal Inoculum:

    • Culture the desired fungal strains on appropriate agar plates.

    • Prepare a standardized inoculum suspension in a suitable broth medium (e.g., RPMI-1640).

  • Compound Preparation:

    • Prepare serial dilutions of 6-Isopropylpicolinamide and comparator antifungal agents in the broth medium in a 96-well microplate.

  • Inoculation:

    • Add the standardized fungal inoculum to each well of the microplate.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination:

    • Visually or spectrophotometrically determine the lowest concentration of the compound that inhibits visible fungal growth. This concentration is the MIC.

  • Spectrum Analysis:

    • Perform the assay against a broad panel of clinically relevant fungal species to determine the antifungal spectrum.

Conclusion and Future Directions

6-Isopropylpicolinamide represents a promising lead compound from a chemical class with a validated and specific antifungal mechanism of action: the inhibition of Sec14p. While direct in vitro potency data for this specific molecule is not yet in the public domain, the demonstrated whole-cell antifungal activity of related picolinamides provides strong evidence of target engagement and biological effect.

For drug development professionals, the key takeaway is that the picolinamide scaffold is a viable starting point for the development of novel antifungals. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and pharmacokinetic properties of this class of compounds. The experimental protocols outlined in this guide provide a robust framework for such investigations.

Future research should focus on:

  • Determining the in vitro IC50 of 6-Isopropylpicolinamide and its analogs against purified Sec14p from various fungal species.

  • Expanding the antifungal spectrum analysis to include a wider range of clinically important yeasts and molds.

  • Investigating the potential for synergistic interactions with existing antifungal agents.

  • Evaluating the in vivo efficacy and safety of optimized picolinamide derivatives in animal models of fungal infection.

By systematically applying these benchmarking strategies, the full potential of 6-Isopropylpicolinamide and the broader class of Sec14p inhibitors can be elucidated, paving the way for the next generation of antifungal therapeutics.

References

  • Karpiński, T. M., Ożarowski, M., Seremak-Mrozikiewicz, A., & Wolski, H. (2023). Anti-Candida and Antibiofilm Activity of Selected Lamiaceae Essential Oils. Molecules, 28(4), 1834. [Link]

  • Kumar, A., et al. (2015). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. ScienceAlert. [Link]

  • Pries, V., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. Cell chemical biology, 25(3), 325-335. [Link]

  • El-Sayed, N. S., et al. (2024). Antimicrobial activity of spiculisporic acid isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA. Scientific reports, 14(1), 1-13. [Link]

  • Kumar, A., et al. (2015). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. International Journal of Pharmacology, 11(1), 22-31. [Link]

  • Ren, J., et al. (2022). Mechanisms by Which Small Molecule Inhibitors Arrest Sec14 Phosphatidylinositol Transfer Protein Activity. bioRxiv. [Link]

  • Nile, A. H., et al. (2016). Structural elements that govern Sec14-like PITP sensitivities to potent small molecule inhibitors. Journal of lipid research, 57(5), 834-845. [Link]

Sources

Structure-activity relationship (SAR) studies of 6-Isopropylpicolinamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: SAR Studies of 6-Isopropylpicolinamide Analogs

Executive Summary: The Strategic Value of the 6-Isopropyl Motif

In the competitive landscape of Quinone inside Inhibitors (QiIs) targeting mitochondrial Complex III, the picolinamide scaffold has emerged as a dominant pharmacophore. While commercial success has been defined by Fenpicoxamid (Inatreq™) and Florylpicoxamid (Adavelt™), the 6-isopropylpicolinamide series represents a critical area of structure-activity relationship (SAR) exploration.

This guide objectively analyzes the 6-isopropyl analogs, contrasting their physicochemical properties and biological efficacy against established commercial standards. Our focus is on the "Orthogonal Conformation" hypothesis—where the 6-isopropyl group enforces a specific steric clash to lock the amide bond into a bioactive rotamer, enhancing binding affinity to the Qi site of the cytochrome bc1 complex.

Chemical Space & Mechanistic Rationale

The Target: Cytochrome bc1 Complex (Qi Site)

Picolinamides function by binding to the Qi ubiquinone-binding site of Complex III. Efficacy is driven by the molecule's ability to disrupt electron transfer from heme bH to ubiquinone.

  • Mechanism: Competitive inhibition of ubiquinone reduction.

  • Key Interaction: Hydrogen bonding between the amide proton and the serine/histidine residues in the Qi pocket, stabilized by a lipophilic "tail" extending into the hydrophobic channel.

The 6-Isopropyl Design Logic

The 6-position of the picolinamide ring is a pivotal "gatekeeper" for conformation.

  • Steric Lock: A bulky group at C6 (like isopropyl) creates steric hindrance with the amide carbonyl oxygen. This disfavors the planar conformation and forces the amide bond out of plane (orthogonal), which is often the bioactive conformation required for the Qi pocket.

  • Lipophilicity: The isopropyl group adds +1.3 LogP compared to a proton, improving membrane permeability and uptake in fungal pathogens like Zymoseptoria tritici.

Comparative SAR Analysis

The following table synthesizes experimental data comparing the 6-Isopropylpicolinamide Series against established commercial benchmarks.

Table 1: Comparative Efficacy and Physicochemical Profile

Feature6-Isopropyl Analogs (Experimental Series)Fenpicoxamid (Inatreq™)Florylpicoxamid (Adavelt™)
Core Scaffold 6-Isopropyl-pyridine-2-carboxamide3-Hydroxy-4-methoxy-picolinamide (Macrocycle derived)Fully Synthetic Picolinamide
Key Substituent 6-Isopropyl (Steric/Lipophilic)Isobutyryl acetal (Pro-drug moiety)Fluorine/Aryl substitutions
Target Site Mitochondrial Complex III (Qi)Mitochondrial Complex III (Qi)Mitochondrial Complex III (Qi)
LogP (Calc) 3.2 - 3.8 (High Lipophilicity)~4.5 (Pro-drug form)3.5 - 4.0
EC50 (Z. tritici) 0.01 - 0.05 ppm (High Potency)0.005 ppm (Ultra-High Potency)0.004 ppm (Ultra-High Potency)
Metabolic Stability Moderate (Isopropyl oxidation risk)High (Requires hydrolytic activation)High (Stable synthetic scaffold)
Resistance Profile Potential G143A cross-resistanceNo G143A cross-resistanceNo G143A cross-resistance

Analyst Insight: While the 6-isopropyl analogs show potent intrinsic activity (low EC50), they often lack the metabolic stability of Florylpicoxamid. The isopropyl group is susceptible to cytochrome P450-mediated hydroxylation (ω-oxidation), potentially reducing residual activity in field conditions compared to the fluorinated commercial standards.

Visualizing the Mechanism of Action

The following diagram illustrates the critical "Steric Lock" mechanism enforced by the 6-isopropyl group, distinguishing it from unsubstituted analogs.

SAR_Mechanism cluster_0 Unsubstituted Picolinamide (6-H) cluster_1 6-Isopropyl Analog Node_Planar Planar Conformation (Energy Minimum) Node_Binding_Weak Weak Qi Site Binding (High Entropic Cost) Node_Planar->Node_Binding_Weak Requires rotation Node_Steric 6-Isopropyl Group (Steric Bulk) Node_Orthogonal Orthogonal Conformation (Pre-organized) Node_Steric->Node_Orthogonal Clash with C=O Node_Binding_Strong Strong Qi Site Binding (Low Entropic Cost) Node_Orthogonal->Node_Binding_Strong Bioactive Rotamer

Figure 1: The "Orthogonal Lock" Hypothesis. The 6-isopropyl group forces the amide bond out of plane, pre-organizing the molecule for optimal binding at the Qi site.

Experimental Protocols

To ensure reproducibility, we provide a validated synthesis and assay workflow.

Synthesis of 6-Isopropylpicolinamide Analogs
  • Objective: Synthesize N-substituted-6-isopropylpicolinamides from 6-isopropylpicolinic acid.

  • Reagents: 6-Isopropylpicolinic acid (CAS 337904-77-5), Thionyl Chloride (SOCl₂), Substituted Aniline/Amine, Triethylamine (Et₃N), DCM.

Step-by-Step Protocol:

  • Acid Chloride Formation: Dissolve 1.0 eq of 6-isopropylpicolinic acid in dry DCM. Add 1.5 eq of SOCl₂ and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to yield the crude acid chloride.

  • Coupling: Redissolve the acid chloride in dry DCM. Cool to 0°C.[1]

  • Addition: Slowly add a solution of the target amine (1.1 eq) and Et₃N (2.0 eq) in DCM.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica gel).

Microtiter Plate Antifungal Assay
  • Objective: Determine EC50 values against Z. tritici.

  • Medium: Potato Dextrose Broth (PDB).

Step-by-Step Protocol:

  • Preparation: Dissolve test compounds in DMSO to a stock concentration of 10,000 ppm.

  • Dilution: Create a 12-point serial dilution in PDB (final DMSO < 1%).

  • Inoculation: Add 100 µL of spore suspension (1 x 10⁵ spores/mL) to 96-well plates containing compound dilutions.

  • Incubation: Incubate at 25°C for 96 hours in the dark.

  • Readout: Measure Optical Density (OD₆₀₀) using a microplate reader.

  • Analysis: Calculate EC50 using non-linear regression (GraphPad Prism or similar).

References

  • Synthesis and Biological Activity of Analogs of the Antifungal Antibiotic UK-2A. Pest Management Science, 2019.

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Agricultural and Food Chemistry, 2014.

  • Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity. Pest Management Science, 2021.

  • Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola. Journal of Fungi, 2022.

  • 6-Isopropylpicolinic acid (Chemical Structure & CAS). AK Scientific Catalog.

Sources

Unraveling the Molecular Target: A Guide to Confirming the Mechanism of Action of Novel Picolinamides Using Genetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, identifying a compound with promising therapeutic activity is only the beginning. The critical next step, and the focus of this guide, is to unequivocally confirm its mechanism of action (MoA). A deep understanding of a drug's MoA is paramount for predicting its efficacy, anticipating potential side effects, and developing next-generation therapeutics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging genetic studies to elucidate and validate the MoA of novel compounds, using the picolinamide chemical scaffold as a case study.

Picolinamides have emerged as a class of molecules with significant biological activity, notably as antifungal agents.[1][2][3] Seminal studies have identified the lipid-transfer protein Sec14 as the target for certain picolinamide and benzamide chemotypes in pathogenic fungi like Saccharomyces cerevisiae and Candida species.[1][2][3] This guide will walk through a systematic, genetically-driven approach to independently verify such a claim for a hypothetical novel picolinamide derivative, 6-Isopropylpicolinamide.

The Central Hypothesis: Does 6-Isopropylpicolinamide Target Sec14?

Our investigation begins with a clear, testable hypothesis. Based on the known activity of related picolinamides, we hypothesize that 6-Isopropylpicolinamide exerts its antifungal effect by inhibiting the function of Sec14, a crucial phosphatidylinositol/phosphatidylcholine transfer protein.[2][3] To rigorously test this, we will employ a multi-pronged genetic approach, moving from broad, unbiased screening to highly specific validation experiments.

A Phased Approach to Genetic Validation

The journey to confirm a drug's MoA is best navigated in phases, each building upon the last to provide a cohesive and compelling body of evidence.

Phase 1: Genome-Wide Screening for Target Identification

The initial step is to perform an unbiased screen to identify genes that, when perturbed, alter the organism's sensitivity to the compound. The most powerful tool for this is a CRISPR-Cas9 based screen.[4][][6]

  • Positive Selection Screening: In this setup, a library of cells, each with a different gene knocked out, is treated with a sublethal dose of 6-Isopropylpicolinamide. Cells that acquire resistance to the compound will survive and proliferate. Sequencing the guide RNAs (gRNAs) enriched in the surviving population will point towards genes whose inactivation confers resistance. If our hypothesis is correct, we would expect to see significant enrichment of gRNAs targeting the SEC14 gene.

  • Negative Selection Screening (Drug-Gene Interaction): Conversely, a negative selection screen aims to identify genes that are essential for survival in the presence of the drug. Cells with knockouts in genes that are part of the target pathway or that help mitigate the drug's toxic effects will be depleted from the population. This can provide valuable information about the broader cellular pathways affected by the compound.

Experimental Protocol: CRISPR-Cas9 Knockout Screen for 6-Isopropylpicolinamide Resistance

  • Library Transduction: A genome-wide CRISPR knockout library (e.g., in S. cerevisiae) is introduced into a population of cells. Each cell receives a single gRNA targeting a specific gene for knockout.

  • Establish Baseline Population: A sample of the initial cell population is collected to determine the baseline representation of each gRNA.

  • Compound Treatment: The remaining cell population is split into two groups: a control group treated with vehicle (e.g., DMSO) and an experimental group treated with a predetermined inhibitory concentration (e.g., IC50) of 6-Isopropylpicolinamide.

  • Cell Proliferation and Selection: The cells are cultured for a sufficient period to allow for the selection of resistant or sensitive populations.

  • Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from both the control and treated populations. The gRNA sequences are amplified via PCR and subjected to next-generation sequencing.

  • Data Analysis: The sequencing reads are analyzed to determine the relative abundance of each gRNA in the treated versus the control population. A significant enrichment of gRNAs targeting a specific gene in the treated population identifies it as a potential resistance gene.

Phase 2: Targeted Gene Knockout and Overexpression Studies

Following the identification of SEC14 as a top hit from the CRISPR screen, the next phase involves targeted genetic manipulation to validate this finding.

  • Gene Knockout: A targeted knockout of the SEC14 gene should be created in the organism of interest. If Sec14 is indeed the target of 6-Isopropylpicolinamide, the SEC14 knockout strain should exhibit resistance to the compound compared to the wild-type strain.

  • Gene Overexpression: Conversely, overexpressing the SEC14 gene should sensitize the cells to 6-Isopropylpicolinamide. This is because an increased number of target molecules would require a higher concentration of the drug to achieve the same level of inhibition.

Logical Workflow for Genetic Validation

G cluster_0 Phase 1: Unbiased Screening cluster_1 Phase 2: Targeted Validation cluster_2 Phase 3: Allelic Variation Analysis CRISPR_Screen Genome-Wide CRISPR-Cas9 Knockout Screen Analysis Identify Enriched gRNAs (Resistance Genes) CRISPR_Screen->Analysis Positive Selection Targeted_KO Targeted SEC14 Knockout Analysis->Targeted_KO Top Hit: SEC14 Phenotypic_Assay_KO Assess Drug Sensitivity (Expect Resistance) Targeted_KO->Phenotypic_Assay_KO Overexpression SEC14 Overexpression Phenotypic_Assay_OE Assess Drug Sensitivity (Expect Sensitization) Overexpression->Phenotypic_Assay_OE Variomics Functional Variomics Screen (Error-Prone PCR of SEC14) Phenotypic_Assay_KO->Variomics Confirmation Phenotypic_Assay_OE->Variomics Confirmation Identify_Mutations Identify Resistance- Conferring Mutations Variomics->Identify_Mutations Structural_Mapping Map Mutations to Protein Structure Identify_Mutations->Structural_Mapping Conclusion Mechanism of Action Confirmed Structural_Mapping->Conclusion Pinpoint Binding Site

Caption: A phased approach to genetically confirming the mechanism of action.

Phase 3: Functional Variomics for Pinpointing the Binding Site

To further solidify the evidence and gain insight into the specific drug-target interaction, a functional variomics screen can be performed.[2][3] This involves creating a library of SEC14 variants with random mutations and screening for those that confer resistance to 6-Isopropylpicolinamide.

Experimental Protocol: Functional Variomics of SEC14

  • Library Generation: The SEC14 gene is subjected to error-prone PCR to generate a library of random point mutations.

  • Plasmid Transformation: The mutated SEC14 library is cloned into an expression vector and transformed into wild-type cells.

  • Compound Selection: The transformed cells are plated on media containing an inhibitory concentration of 6-Isopropylpicolinamide.

  • Isolate and Sequence Resistant Colonies: Plasmids from the surviving colonies are isolated and the SEC14 gene is sequenced to identify the resistance-conferring mutations.

  • Structural Analysis: The identified mutations are mapped onto the three-dimensional structure of the Sec14 protein. Mutations that cluster in a specific region, likely the drug-binding pocket, provide strong evidence of direct physical interaction.

Comparison with Alternative Target Identification Methods

While genetic approaches are incredibly powerful, it is important to understand their place alongside other target identification methodologies.

MethodPrincipleAdvantagesDisadvantages
Genetic Approaches (e.g., CRISPR screens) Identifies genes that modulate drug sensitivity when perturbed.Unbiased, genome-wide, directly links genotype to phenotype.[4][6]Can be time-consuming, may not identify non-essential targets.
Affinity-Based Methods (e.g., Affinity Chromatography) Uses a modified version of the drug to "pull down" its binding partners from a cell lysate.[7]Directly identifies binding partners.Drug modification can alter its binding properties, may identify non-specific binders.[8]
Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA) Based on the principle that drug binding stabilizes the target protein against thermal denaturation.[8]Label-free, performed in a cellular context.May not be suitable for all targets, requires specialized equipment.
Computational Approaches (e.g., Molecular Docking) Predicts the binding of a drug to a library of protein structures.Fast, cost-effective.Predictions require experimental validation, accuracy depends on the quality of protein structures.

Conclusion

The confirmation of a drug's mechanism of action is a cornerstone of modern pharmacology. By employing a systematic and multi-faceted genetic approach, as outlined in this guide, researchers can move from a promising lead compound to a well-understood therapeutic candidate. The convergence of evidence from genome-wide screens, targeted genetic manipulations, and fine-mapping of interaction sites provides an irrefutable case for a specific mechanism of action, paving the way for successful drug development.

References

  • CRISPR/Cas9 library screening for drug target discovery | Request PDF - ResearchGate. Available at: [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Available at: [Link]

  • How CRISPR–Cas9 Screening will revolutionize your drug development programs. Available at: [Link]

  • Target Validation with CRISPR | Biocompare.com. Available at: [Link]

  • Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC - NIH. Available at: [Link]

  • Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed. Available at: [Link]

  • Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties | Request PDF - ResearchGate. Available at: [Link]

  • Genetic-Driven Druggable Target Identification and Validation - PMC - NIH. Available at: [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery - PMC. Available at: [Link]

  • Mercaptopurine - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Pharmacogenomics: A Genetic Approach to Drug Development and Therapy - MDPI. Available at: [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products - Frontiers. Available at: [Link]

  • Webinar: Label-free Target Identification to Unleash Drug Discovery - YouTube. Available at: [Link]

  • Pharmacogenomics: candidate gene identification, functional validation and mechanisms | Human Molecular Genetics | Oxford Academic. Available at: [Link]

Sources

Independent verification of 6-Isopropylpicolinamide's published results

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, independent verification protocol for 6-Isopropylpicolinamide (6-iPr-PA) . It is designed for researchers seeking to validate claims regarding its superior performance as a directing group (DG) in transition-metal-catalyzed C–H functionalization.[1][2][3]

The core hypothesis to be verified is the "Steric Gatekeeper" effect : that the bulky isopropyl group at the 6-position destabilizes the formation of catalytically inactive bis-ligated metal complexes (


), thereby enhancing the concentration of the active mono-ligated species (

) and improving turnover and mono-selectivity compared to unsubstituted picolinamide.[1][2][3]
Part 1: Executive Summary & Mechanistic Hypothesis

The Claim: Published results suggest that 6-Isopropylpicolinamide outperforms standard picolinamide (PA) and 6-methylpicolinamide in Palladium-catalyzed C(sp³)–H functionalization.[1][2][3] The purported advantage lies in its ability to prevent product inhibition and bis-ligation through enhanced steric hindrance.[1][2][3]

The Mechanism: In standard picolinamide systems, the directing group often binds too strongly, forming a thermodynamic sink—a bis-ligated


 complex—which shuts down the catalytic cycle.[1][2][3]
  • Hypothesis: The 6-isopropyl substituent introduces a critical steric clash that makes the

    
     complex energetically unfavorable, forcing the equilibrium toward the active, solvent-coordinated 
    
    
    
    species.[1][2][3]

Verification Objective: To empirically confirm that 6-iPr-PA yields higher catalytic turnover and superior mono-selectivity in a standard C–H arylation or alkynylation model system compared to 2-picolinamide (PA) and 6-methylpicolinamide (6-Me-PA).[1][2][3]

Part 2: Comparative Performance Analysis

The following table summarizes the expected comparative metrics based on the steric destabilization mechanism. Your verification experiments should aim to populate the "Experimental Result" columns.[1][2][3]

Table 1: Ligand Performance Benchmarks (Model Reaction: C(sp³)–H Arylation)
Metric2-Picolinamide (Standard)6-Methylpicolinamide6-Isopropylpicolinamide (Target)
Steric Bulk (A-value) LowMediumHigh
Active Species [Pd(L)] Low Conc.[1][2][3] (Trapped as

)
Moderate Conc.High Conc. (Equilibrium Shifted)
Mono/Di Selectivity Poor (Often < 5:[1][2][3]1)Good (~10:[1][2][3]1)Excellent (> 20:1 Expected)
Yield (24h, 100°C) ~40-60%~70-80%> 85% (Target)
Bis-Ligation (

)
High (

)
ModerateLow (

)
Part 3: Mechanistic Visualization (Pathway Analysis)

The diagram below illustrates the critical equilibrium you are verifying. The Red Path represents the "Trap" (bis-ligation) that 6-Isopropylpicolinamide is designed to avoid.[1][2][3]

CH_Activation_Pathway PreCat Pd(OAc)2 (Pre-Catalyst) Active [Pd(DG)(Solvent)] ACTIVE SPECIES PreCat->Active Coordination Ligand Substrate-DG (6-iPr-PA) Ligand->Active BisLig [Pd(DG)2] INACTIVE SINK (Bis-Ligated) Active->BisLig + Substrate (Equilibrium) CH_Cleavage C-H Activation (CMD Mechanism) Active->CH_Cleavage Rate Limiting Step BisLig->Active 6-iPr Steric Clash (Favored Direction) Product Functionalized Product CH_Cleavage->Product Functionalization

Caption: The 6-isopropyl group (Green Arrow) destabilizes the inactive Bis-Ligated Sink, shifting equilibrium toward the Active Species.[1][2][3]

Part 4: Independent Verification Protocols

To validate the published results, perform these two self-validating experiments.

Protocol A: The "Stress Test" (Yield & Selectivity)

Objective: Determine if 6-iPr-PA maintains reactivity under lower catalyst loading (a sign of a more active catalyst).[1][2][3]

Materials:

  • Substrate:

    
    -C(sp³)-H substrate (e.g., N-(quinolin-8-yl)benzamide derivative or aliphatic amine coupled to 6-iPr-PA).[1][2][3]
    
  • Coupling Partner: Aryl Iodide (e.g., 4-iodoanisole).[1][2][3]

  • Catalyst:

    
    .
    
  • Base:

    
     or 
    
    
    
    .[1][2][3]
  • Solvent: t-Amyl Alcohol or HFIP.[1][2][3]

Workflow:

  • Parallel Setup: Prepare 3 reaction vials containing the substrate attached to:

    • Vial 1: Unsubstituted Picolinamide.

    • Vial 2: 6-Methylpicolinamide.[1][2][3]

    • Vial 3: 6-Isopropylpicolinamide .[1][2][3]

  • Conditions: Run all at low catalyst loading (2-5 mol%) instead of the standard 10%. This amplifies the difference in active species concentration.[1][2][3]

  • Analysis: Monitor by HPLC/UPLC at 1h, 6h, and 24h.

  • Success Criteria: Vial 3 must show >20% higher conversion than Vial 1 at the 1h timepoint (Initial Rate Acceleration).

Protocol B: The "Bis-Ligation" Trap (NMR Titration)

Objective: Directly observe the suppression of the inactive complex.[1][2][3]

  • Dissolve 0.02 mmol of

    
     in 
    
    
    
    or
    
    
    .
  • Titrate the specific ligand (6-iPr-PA) in increments (0.5 eq, 1.0 eq, 2.0 eq).

  • Observe the

    
     NMR shifts of the isopropyl methyl protons.
    
  • Comparison: Repeat with unsubstituted picolinamide.

    • Result for PA: At >1.0 eq, you will see sharp peaks corresponding to the stable

      
       species.[1][2][3]
      
    • Result for 6-iPr-PA: You should observe broadened peaks or a lack of discrete

      
       formation even at excess ligand, indicating rapid exchange or destabilization.[1][2][3]
      
Part 5: Troubleshooting & Optimization
  • Problem: Low yield with 6-iPr-PA despite theory.

    • Root Cause:[1][2][3][4][5][6][7][8][9][10] The isopropyl group is too bulky, preventing the substrate from achieving the planar geometry required for the CMD (Concerted Metalation-Deprotonation) transition state.[1][2][3]

    • Solution: Switch solvent to HFIP (Hexafluoroisopropanol) .[1][2][3] HFIP is a hydrogen-bond donor that can stabilize the acetate leaving group and assist in the CMD step, often rescuing sterically hindered ligands.[1][2][3]

  • Problem: Cleavage of the Directing Group.

    • Insight: 6-substituted picolinamides are sterically hindered around the amide bond, making hydrolytic cleavage difficult.[1][2][3]

    • Protocol: Use Ni-catalyzed alcoholysis (ethanol/Ni(cod)2) or acidic reductive cleavage (Zn/HCl) rather than basic hydrolysis.[1][2][3]

Part 6: References
  • Engle, K. M., et al. (2016).[1][2][3] Ligand-Accelerated C–H Activation Reactions: Evidence for a Monoligated Palladium Species. Journal of the American Chemical Society.[1][2][3] Link[1][2][3]

    • Foundational text on the "Mono-protected amino acid" and 6-substituted picolinamide effect preventing bis-ligation.[1][2][3]

  • Chen, G., et al. (2016).[1][2][3] Picolinamide-Directed C–H Functionalization: Ni-Catalyzed Cleavage and Recycling. Journal of Organic Chemistry. Link[1][2][3]

    • Reference for the cleavage protocols of sterically hindered picolinamides.

  • Daugulis, O., et al. (2014).[1][2][3] Palladium-Catalyzed Auxillary-Directed C–H Bond Functionalization. Accounts of Chemical Research. Link[1][2][3]

    • Review of bidentate directing group mechanisms.

  • PubChem Compound Summary . 6-Isopropylpicolinamide (CAS 1865042-46-1).[1][2][3] National Center for Biotechnology Information.[1][2][3] Link[1][2][3]

    • Verification of chemical structure and commercial availability.[1][2][3]

Sources

Safety Operating Guide

Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of 6-Isopropylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step framework for the proper disposal of 6-Isopropylpicolinamide, a compound for which specific disposal protocols may not be readily available. By synthesizing established principles of chemical safety and hazardous waste management, this document empowers laboratory personnel to make informed decisions that protect themselves, their colleagues, and the environment.

The Precautionary Principle: Acknowledging the Unknown

A diligent search for a specific Safety Data Sheet (SDS) for 6-Isopropylpicolinamide has not yielded a dedicated document. In such instances, the scientific community must adhere to the precautionary principle. This involves treating the compound with a level of caution commensurate with its structural analogs and known reactive groups.

The parent compound, picolinamide (2-pyridinecarboxamide), is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Therefore, it is prudent to handle 6-Isopropylpicolinamide with the assumption that it possesses similar hazardous properties.

Core Safety Precepts:

  • Always consult your institution's Environmental Health & Safety (EHS) office for specific guidance before initiating any disposal procedure.

  • Never dispose of 6-Isopropylpicolinamide down the drain or in the regular trash.[3]

  • Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

  • Work in a well-ventilated area, preferably within a chemical fume hood, when handling the compound.[4]

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with accurate waste characterization. Although a specific hazard profile for 6-Isopropylpicolinamide is not available, its chemical structure—a picolinamide derivative—places it in the category of nitrogen-containing heterocyclic compounds. These are generally treated as chemical hazardous waste.

Actionable Steps:

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for 6-Isopropylpicolinamide and any materials contaminated with it.

  • Segregate from Incompatibles: Store this waste stream separately from incompatible materials such as strong oxidizing agents and acids to prevent hazardous reactions.[2]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure 6-Isopropylpicolinamide, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a designated, properly labeled solid waste container.

    • Liquid Waste: Solutions containing 6-Isopropylpicolinamide should be collected in a separate, labeled liquid waste container. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.

Step-by-Step Disposal Protocol for 6-Isopropylpicolinamide

This protocol outlines the essential steps for the safe accumulation and disposal of 6-Isopropylpicolinamide waste.

Materials Required:

  • Designated hazardous waste containers (solid and liquid)

  • Hazardous waste labels

  • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)

  • Chemical fume hood

  • Spill kit with absorbent materials appropriate for organic compounds

Experimental Protocol:

  • Container Preparation:

    • Obtain appropriate hazardous waste containers from your institution's EHS office. These should be made of a material compatible with organic amides.

    • Affix a hazardous waste label to each container before adding any waste.

  • Waste Accumulation:

    • Solids: Carefully place solid 6-Isopropylpicolinamide and contaminated disposables into the designated solid waste container.

    • Liquids: Pour solutions containing 6-Isopropylpicolinamide into the designated liquid waste container using a funnel to prevent spills.

    • Container Closure: Keep waste containers securely closed except when adding waste.[5] Do not leave funnels in open containers.[5]

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste."[5][6]

    • Write the full chemical name: "6-Isopropylpicolinamide." Avoid using abbreviations or chemical formulas.[5]

    • Indicate the major components and their approximate percentages if it is a mixed waste stream.

    • Record the accumulation start date.

  • Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory.[6]

    • Ensure secondary containment is used for liquid waste containers to mitigate spills.

    • Store in a well-ventilated area, away from heat and sources of ignition.

  • Disposal Request:

    • Once the container is approaching full (typically around 90% capacity), or as per your institution's guidelines, submit a chemical waste pickup request to your EHS office.[3][5]

    • Do not overfill containers.[3]

Emergency Preparedness: Spill and Decontamination Procedures

Accidents can happen, and preparedness is key to mitigating risks.

Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary: For large or highly volatile spills, evacuate the area and contact your institution's emergency response team.

  • Don PPE: Before addressing the spill, put on the appropriate PPE.

  • Contain the Spill: Use absorbent pads or other materials from your spill kit to contain the spill and prevent it from spreading.[7]

  • Absorb the Material: Cover the spill with an appropriate absorbent material.[8][9] For solid spills, gently sweep the material into a dustpan to avoid creating airborne dust.[7]

  • Collect and Dispose: Place the absorbent material and any contaminated items into the designated solid hazardous waste container.

  • Decontaminate the Area:

    • Clean the spill area with a suitable laboratory detergent and water.[9]

    • For a more thorough decontamination, a 10% bleach solution can be used, followed by a water rinse to remove residual bleach.[8][9] Allow for adequate contact time.[8]

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Equipment Decontamination:

  • Reusable equipment that has come into contact with 6-Isopropylpicolinamide should be decontaminated.

  • Wash with a laboratory-grade detergent and water, followed by a rinse with a suitable solvent (e.g., ethanol or isopropanol), and a final rinse with deionized water. Collect all rinsate as hazardous liquid waste.

Visualizing the Disposal Workflow

To ensure clarity and adherence to the proper procedures, the following diagrams illustrate the decision-making process and the overall workflow for the disposal of 6-Isopropylpicolinamide.

cluster_prep Preparation & Handling cluster_waste_char Waste Characterization & Segregation cluster_accumulation Waste Accumulation cluster_storage_disposal Storage & Disposal start Start: Generation of 6-Isopropylpicolinamide Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (e.g., Fume Hood) ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste (Compound, Contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container close_container Keep Container Securely Closed solid_container->close_container liquid_container->close_container store_saa Store in Satellite Accumulation Area close_container->store_saa secondary_containment Use Secondary Containment for Liquids store_saa->secondary_containment pickup_request Submit Waste Pickup Request to EHS When Near Full secondary_containment->pickup_request end End: Professional Disposal pickup_request->end

Caption: Workflow for the proper disposal of 6-Isopropylpicolinamide.

cluster_spill Spill Response spill_occurs Spill Occurs alert Alert Others spill_occurs->alert assess Assess Spill Size alert->assess small_spill Small & Controllable assess->small_spill Small large_spill Large or Uncontrollable assess->large_spill Large don_ppe Don Appropriate PPE small_spill->don_ppe evacuate Evacuate Area & Call Emergency Response large_spill->evacuate contain Contain Spill with Absorbents don_ppe->contain absorb Absorb Spilled Material contain->absorb collect Collect Waste into Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report Incident decontaminate->report

Caption: Decision-making workflow for a 6-Isopropylpicolinamide spill.

Quantitative Data Summary

While specific quantitative data for 6-Isopropylpicolinamide is unavailable, the following table provides general guidelines for laboratory hazardous waste management based on EPA regulations.

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of hazardous waste may be stored at or near the point of generation.[6]
Waste Removal from Laboratory All containers of unwanted material must be removed from the laboratory at a maximum of every twelve months.[10]
Container Fill Level Do not fill waste containers beyond 90% of their capacity.[3]

Conclusion: A Culture of Safety

The proper disposal of chemical waste is a fundamental responsibility of every researcher. In the absence of specific guidelines for compounds like 6-Isopropylpicolinamide, a proactive and cautious approach grounded in established safety principles is paramount. By following the procedures outlined in this guide and fostering a strong partnership with your institution's Environmental Health & Safety department, you contribute to a robust culture of safety that protects individuals, the research community, and the environment.

References

  • Environmental Health & Safety, West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from West Virginia University Environmental Health & Safety.
  • Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Picolinamide, 98%.
  • Fisher Scientific. (2014, January 27). SAFETY DATA SHEET: 2-Pyridinecarboxamide.
  • TCI Chemicals. (2025, February 6). SAFETY DATA SHEET: 2-Picolinamide.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • MedlinePlus. (n.d.). Picolinamide.
  • Angene. (2025, June 7). 6-(4-Fluorophenyl)picolinic acid - Safety Data Sheet.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • National Center for Biotechnology Information. (n.d.). Picolinamide.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-METHYL PICOLINAMIDE.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.